molecular formula C12H10ClNO3 B108478 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate CAS No. 205448-66-4

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B108478
CAS No.: 205448-66-4
M. Wt: 251.66 g/mol
InChI Key: DDDSGYZATMCUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDSGYZATMCUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627292
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-66-4
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural framework is a key component in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its synthesis, and known applications. While it is primarily recognized as a synthetic precursor, this document consolidates the existing knowledge to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature, often appearing as a bright yellow or orange substance.[1] It belongs to the quinoline class of heterocyclic aromatic compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 205448-66-4[2][3]
Molecular Formula C₁₂H₁₀ClNO₃[2][3]
Molecular Weight 251.66 g/mol [2][3]
IUPAC Name This compound[2]
Melting Point >125°C (decomposition)[1]
Boiling Point 377.4 ± 37.0 °C (Predicted)[1]
Density 1.320 ± 0.06 g/cm³ (Predicted)[1]
Appearance Bright yellow or orange solid[1]

Table 2: Spectroscopic Data

TypeDataSource
¹H NMR (400 MHz, DMSO-d₆) δ 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H)[4]

Synthesis

The synthesis of this compound has been reported through various methods. A common and well-documented laboratory-scale synthesis involves the chlorination of a precursor molecule.

Experimental Protocol: Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol describes the conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound using thionyl chloride.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Ice water

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a reaction vessel containing thionyl chloride (30.00 mL), add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (3.00 g, 12.86 mmol).[4]

  • Add a catalytic amount of N,N-dimethylformamide (93.99 mg, 1.29 mmol) to the reaction mixture.[4]

  • Heat the reaction solution to an external temperature of 90°C under a nitrogen atmosphere and allow it to reflux for 1 hour.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. The residue is dissolved in ice water (50 mL).[4]

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL) followed by dichloromethane (5 x 30 mL).[4]

  • Combine the dichloromethane extracts and wash with sodium chloride solution (2 x 20 mL).[4]

  • Dry the organic phase over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to yield this compound.[4]

Expected Yield: Approximately 76.32% (2.60 g).[4]

Synthesis_Workflow A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate D Reaction at 90°C, 1h A->D B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E Work-up and Extraction D->E F Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate E->F

Synthesis of this compound.

Biological Activity and Applications

This compound is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules.[5]

Antitumor Applications

This compound is a known intermediate in the synthesis of potent antitumor agents, including the multi-kinase inhibitor Lenvatinib.[6] The quinoline scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this molecule makes it a valuable precursor. It has been suggested that compounds derived from this intermediate may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.[5]

Antimalarial Potential

Quinoline-based compounds have a long history as antimalarial drugs. This compound serves as an intermediate for the synthesis of novel antimalarial agents.[5] It has been reported to be an intermediate for compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5]

Signaling Pathways and Mechanism of Action

The direct interaction of this compound with specific signaling pathways has not been extensively studied, as it is primarily considered a synthetic intermediate. The biological effects observed are generally attributed to the final drug molecules synthesized from it. For instance, Lenvatinib, derived from this intermediate, targets multiple receptor tyrosine kinases (RTKs) involved in tumor proliferation and angiogenesis, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others.

General_Mechanism cluster_synthesis Synthesis cluster_action Biological Action A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B Further Synthetic Steps A->B C Active Pharmaceutical Ingredient (e.g., Lenvatinib) B->C D Target Proteins (e.g., Kinases) C->D Binding E Downstream Signaling Pathways D->E Inhibition F Cellular Response (e.g., Apoptosis, Anti-proliferative) E->F Modulation

Logical relationship from intermediate to biological action.

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary significance lies in its role as a precursor for the synthesis of potent therapeutic agents. While detailed biological studies on the compound itself are limited, its importance in the drug development pipeline, particularly for anticancer and antimalarial drugs, is well-established. This guide provides a summary of the currently available technical information to aid researchers in its application for the synthesis of novel and effective pharmaceuticals. Further investigation into the direct biological activities and a more detailed physicochemical characterization of this compound could reveal additional applications.

References

Technical Guide: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, identified by CAS number 205448-66-4, is a quinoline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is foundational for the development of targeted therapies, most notably as a key building block in the manufacture of the multi-kinase inhibitor Lenvatinib.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and a methyl carboxylate group at the 6-position.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number205448-66-4
Molecular FormulaC12H10ClNO3
Molecular Weight251.67 g/mol [3]
IUPAC NameThis compound[4]
InChI KeyDDDSGYZATMCUDW-UHFFFAOYSA-N[5]
SMILESO=C(C1=C(OC)C=C2N=CC=C(Cl)C2=C1)OC[5]

Table 2: Physicochemical Properties

PropertyValue
Physical FormSolid, Light Orange to Orange[6]
Melting Point>125°C (decomposition)[6]
Boiling Point377.4 ± 37.0 °C (Predicted)
Density1.320 ± 0.06 g/cm³ (Predicted)
SolubilityDMSO (Slightly), Methanol (Slightly)[6]
Topological Polar Surface Area (TPSA)48.4 Ų[4]
XLogP32.6[4]
Number of Hydrogen Bond Acceptors4[5]
Number of Hydrogen Bond Donors0[5]
Number of Rotatable Bonds3[5]

Synthesis and Experimental Protocols

This compound is synthesized from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The following is a detailed experimental protocol for its synthesis.

Synthesis of this compound

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate

  • Dichloromethane

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To 30.00 mL of thionyl chloride, add 3.00 g (12.86 mmol) of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[3]

  • Add 93.99 mg (1.29 mmol) of N,N-dimethylformamide to the reaction mixture.[3]

  • Under a nitrogen atmosphere, heat the reaction solution to an external temperature of 90°C and allow it to reflux for 1 hour.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, concentrate the reaction mixture to dryness.[3]

  • Dissolve the residue in 50 mL of ice water.[3]

  • Extract the aqueous solution twice with 20 mL of ethyl acetate.[3]

  • Subsequently, extract the aqueous phase five times with 30 mL of dichloromethane.[3]

  • Combine the dichloromethane extracts and wash them twice with 20 mL of sodium chloride solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure to yield the final product.[3]

Expected Yield: 2.60 g (9.81 mmol), 76.32% yield, with 95% purity as a mixed solid.[3]

Characterization

The synthesized product can be characterized using various analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 8.83 (d, J = 4.77 Hz, 1H).[3]

  • Other potential analytical methods for characterization include HPLC, Mass Spectrometry (MS), and Infrared (IR) spectroscopy .[7]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the anti-cancer drug Lenvatinib.[2] It serves as the precursor to 4-chloro-7-methoxyquinoline-6-carboxamide, which is a direct component in the final steps of Lenvatinib's synthesis.

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

Materials:

  • This compound

  • Ammonia

  • Dichloromethane

Procedure:

  • In a 500 mL three-necked flask, add 200 mL (5.2 mol) of ammonia.[8]

  • Add 10 g (39.8 mmol) of this compound to the flask.[8]

  • Heat the mixture to 60°C and react for 4 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Perform three extractions with dichloromethane to isolate the product.[8]

Expected Yield: A light yellow solid with a yield of 85.17%.[8]

Synthetic Pathway to Lenvatinib

The following diagram illustrates the synthetic workflow from the precursor of this compound to Lenvatinib.

SynthesisWorkflow A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate (CAS 205448-66-4) A->B SOCl₂, DMF 90°C C 4-chloro-7-methoxy- quinoline-6-carboxamide B->C Ammonia 60°C E Lenvatinib Precursor C->E Coupling Reaction D 4-amino-3-chlorophenol D->E F Lenvatinib E->F Final Steps

Caption: Synthetic pathway to Lenvatinib.

Biological Activity

While primarily utilized as a chemical intermediate, some studies suggest that quinoline derivatives, including this compound, may possess intrinsic biological activities. Research has indicated potential for this compound and its derivatives to exhibit antitumor and antimalarial properties.[9] It has been suggested that it may inhibit cancer cell growth by inducing apoptosis and has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[9] However, its predominant and well-documented role remains as a precursor in drug synthesis rather than a therapeutic agent itself.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4]

Precautionary Statements:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin: Wash with plenty of water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the synthesis of the targeted anti-cancer therapy, Lenvatinib. Its synthesis is a multi-step process that requires careful control of reaction conditions. While it may possess some intrinsic biological activity, its primary value to the pharmaceutical industry is as a foundational building block for more complex active pharmaceutical ingredients. This guide provides essential technical information for researchers and developers working with this compound.

References

Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate from 4-chloro-7-methoxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate from its corresponding carboxylic acid, 4-chloro-7-methoxyquinoline-6-carboxylic acid. This quinoline derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including antimalarial and antitumor agents.[1] Notably, it is a building block for Lenvatinib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[2] This document provides a comprehensive overview of a common synthetic method, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow.

Chemical Synthesis

The conversion of 4-chloro-7-methoxyquinoline-6-carboxylic acid to this compound is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.[1][3][4] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by methanol.[3][4] The reaction is reversible, and to drive the equilibrium towards the ester product, methanol is often used as the solvent to ensure it is in large excess.[3][4]

Quantitative Data

The following table summarizes the key quantitative data from a reported synthesis of this compound. It is important to note that this data is from a synthesis route starting with Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride, but it provides a useful reference for the expected outcome.[5][6]

ParameterValueReference
Starting MaterialMethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[5][6]
ReagentsThionyl chloride, N,N-dimethylformamide[5][6]
Reaction Time1 hour[5][6]
Reaction Temperature90 °C (reflux)[5][6]
Yield76.32%[5][6]
Purity95%[5][6]
Molecular FormulaC12H10ClNO3[5]
Molecular Weight251.67 g/mol [5]

Experimental Protocol: Fischer Esterification

This section outlines a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-7-methoxyquinoline-6-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow of this compound Start Start: 4-chloro-7-methoxyquinoline-6-carboxylic acid Reaction Esterification: - Anhydrous Methanol - Sulfuric Acid (catalyst) - Reflux Start->Reaction Quench Quenching & Solvent Removal Reaction->Quench Workup Aqueous Workup: - Ethyl Acetate Extraction - NaHCO3 Wash - Brine Wash Quench->Workup Purification Purification: - Drying (MgSO4) - Filtration - Column Chromatography Workup->Purification End Product: this compound Purification->End

Caption: A flowchart of the synthesis process.

Biological Context and Signaling Pathways

Quinoline derivatives are known to possess a wide range of biological activities.[7] While the direct target of this compound is not extensively documented, its role as an intermediate in the synthesis of Lenvatinib, a tyrosine kinase inhibitor, is significant.[2] Furthermore, structurally related 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1).[8] NR4A2 is a key transcription factor in the development and maintenance of midbrain dopamine neurons and is implicated in the pathology of Parkinson's disease.[8] Agonism of NR4A2 by these compounds can lead to the transcriptional activation of genes involved in dopamine synthesis and the suppression of neurotoxic pro-inflammatory genes in glial cells.[8]

The diagram below illustrates a simplified signaling pathway involving NR4A2 that could be modulated by 4-chloroquinoline derivatives.

Signaling_Pathway Potential Signaling Pathway for 4-Chloroquinoline Derivatives cluster_nucleus Cellular Response Ligand 4-Chloroquinoline Derivative NR4A2 NR4A2 (Nurr1) Nuclear Receptor Ligand->NR4A2 Binds & Activates Nucleus Nucleus Transcription Transcriptional Regulation NR4A2->Transcription Dopamine Dopaminergic Genes (e.g., TH, DAT) Transcription->Dopamine Activates Inflammation Pro-inflammatory Genes (in Glia) Transcription->Inflammation Represses Dopamine_production Dopamine Homeostasis Dopamine->Dopamine_production Neuroprotection Neuroprotection Inflammation->Neuroprotection

References

The Multifaceted Biological Activities of Quinoline Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylate functional group, have garnered significant attention due to their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline carboxylate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as DNA replication and repair, cell cycle progression, and signal transduction.

Mechanism of Action

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of topoisomerases , enzymes that are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[1][2]

Furthermore, several quinoline carboxylate derivatives function as kinase inhibitors , targeting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of these pathways can disrupt tumor growth, proliferation, and survival. Some derivatives have also been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[5]

Quantitative Anticancer Activity Data

The anticancer potency of quinoline carboxylate derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds.

Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[6]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[6]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[7]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[8]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2 (SIRT3 inhibition)[9][10]
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate)26 µg/mL[11]
Quinoline-3-carboxylate derivatives (4m, 4n)MCF-7 (Breast)0.33
Quinoline-3-carboxylate derivatives (4k, 4m)K562 (Leukemia)0.28
3-quinoline derivatives (11, 12, 13, 14)MCF7 (Breast)29.8, 39.0, 40.0, 40.4[6]
Quinoline-based thiadiazole derivatives (7b)Various72.13, 70.82, 61.01[12]
Quinoline Schiff bases (Cd2(HL)2](CH3COO)2)HCT116 (Colorectal)0.329 µg/ml[13]

Antimicrobial Activity

Quinoline carboxylate derivatives have a long-standing history as effective antimicrobial agents. The core scaffold is central to the activity of many synthetic antibiotics. Their mode of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinoline-sulfonamide hybrids (QS3)E. coli, E. faecalis, P. aeruginosa, S. typhi128, 128, 64, 512[14]
Novel quinoline derivatives (9, 10, 11, 12, 13, 14)S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli0.12 - >1024[15]
2-sulfoether-4-quinolone derivative (15)S. aureus, B. cereus0.8 µM[16]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18)S. pneumoniae ATCC 49619≤ 0.008[15]
Quinoline derivative (43a)Various bacterial strains0.62[17]
Quinoline derivative (63b, 63f, 63h, 63i, 63l)E. coli100[17]
Quinoline derivative (63k)P. aeruginosa100[17]
Quinoline-based hydroxyimidazolium hybridsC. neoformans15.6 - 250[12]
Quinoline derivative (5d)MRSA, VRE4 - 16[18]

Anti-inflammatory Activity

Certain quinoline carboxylate derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.

Mechanism of Action

A key mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress inflammation.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

Derivative ClassAssayIC50 (µM)Reference
Quinoline derivatives (6, 8a, 9-11, 13, 21, 24)TNF-α-induced NF-κB activity7.1 - 12.1[19]
NitroFQ derivative (3b)LPS-induced NO scavengingPotent[19]
Quinoline-based thiadiazole derivatives (14, 15)COX-1 inhibition15 - 26[10]
Quinoline-based thiadiazole derivatives (14, 16)COX-2 inhibition5.0 - 17.6[10]
Quinoline-based thiadiazole derivatives5-LOX inhibition0.6 - 8.5[10]

Antimalarial Activity

The quinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including chloroquine and mefloquine. Research into novel quinoline carboxylate derivatives continues to be a vital area in the fight against malaria, particularly with the emergence of drug-resistant parasite strains.

Quantitative Antimalarial Activity Data

The antiplasmodial activity is typically reported as the half-maximal effective concentration (EC50) or IC50 against Plasmodium falciparum strains.

Derivative ClassP. falciparum StrainEC50/IC50Reference
Quinoline-4-carboxamide (Screening hit 1)3D7120 nM (EC50)[20][21]
Quinoline-4-carboxamide (DDD107498)Chloroquine-Sensitive & Resistant1 nM (IC50)[11]
7-(2-phenoxyethoxy)-4(1H)-quinolonesDrug-resistant strainsas low as 0.15 nM (EC50)[22]
Quinolinyl thiourea analog (1)Chloroquine-resistant1.2 µM (IC50)
5-aryl-8-aminoquinoline derivatives (2, 3, 4)Drug-resistant5 - 8 (IC50)[22]
Quinoline triazole derivatives (9, 10, 11)D10 (Chloroquine-sensitive)349 - 1247 nM (IC50)[22]
Tetrahydropyridine-appended 8-aminoquinoline (40c)3D7, RKL-9 (resistant)1.99 µM, 5.69 µM (EC50)
Pyridyl-vinyl quinoline-triazole analogue (A)Dd2 (resistant)0.04 µM (EC50)[23]
Nopol-based quinoline amides (5, 6)Pf3D726.4 µM, 17.1 µM (EC50)[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline carboxylate derivatives.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7][25][26]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[3]

    • Treat cells with various concentrations of the quinoline carboxylate derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][14]

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14][25]

    • Measure the absorbance at 570 nm using a microplate reader.[3][14]

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[7][24]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.[7]

    • Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.[7]

    • Add 100 µL of the LDH reaction mixture (containing catalyst and dye solution) to each well.[7]

    • Incubate at room temperature for up to 30 minutes, protected from light.[7]

    • Measure the absorbance at a wavelength between 490-500 nm.[7]

Antimicrobial Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][27]

  • Procedure:

    • Prepare a series of two-fold dilutions of the quinoline carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27]

    • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).[1]

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

    • Include a growth control well (no compound) and a sterility control well (no bacteria).[1]

    • Incubate the plate at 35 ± 2 °C for 16 to 20 hours.[23]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

This method is used for preliminary screening of antimicrobial activity.[16][20]

  • Procedure:

    • Prepare an agar plate and inoculate it with a standardized suspension of the test microorganism to create a lawn of growth.[8]

    • Aseptically punch wells (6-8 mm in diameter) into the agar.[16]

    • Add a specific volume (e.g., 20-100 µL) of the quinoline carboxylate derivative solution at a known concentration into each well.[16]

    • Incubate the plate under appropriate conditions for the test microorganism.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[8]

In Vivo Anti-inflammatory Assay

This is a classic model of acute inflammation.[28][29][30]

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

  • Procedure:

    • Administer the quinoline carboxylate derivative or vehicle to groups of rats.

    • After a specific time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[28][29]

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[29][30]

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[31][32]

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the quinoline carboxylate derivative for a specific duration.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.[31]

    • After 24 hours of incubation, collect the cell culture supernatant.[32]

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[32] The absorbance is measured at 540 nm.[17][32]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of quinoline carboxylate derivatives.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Quinoline Carboxylate Derivatives B->C D Incubate for Desired Period C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability H->I

Caption: Workflow for the MTT cell viability assay.

signaling_pathway_NFkB cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Quinoline Quinoline Carboxylate Derivatives Quinoline->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway.

signaling_pathway_PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Carboxylate Derivatives Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

mechanism_topoisomerase_inhibition cluster_dna DNA Replication cluster_inhibition Inhibition cluster_outcome Outcome Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex creates Religated_DNA Religated DNA Cleavage_Complex->Religated_DNA religates Strand_Breaks DNA Strand Breaks Cleavage_Complex->Strand_Breaks Quinoline Quinoline Carboxylate Derivative Quinoline->Cleavage_Complex stabilizes Apoptosis Apoptosis Strand_Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition.

Conclusion

Quinoline carboxylate derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents underscores their potential for the development of new therapeutics. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological profiles, offering a rich area for future drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

A Technical Guide to the Spectroscopic Profile of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, characterized by a substituted quinoline core, makes it a valuable building block in medicinal chemistry. Notably, it is a key precursor in the production of Lenvatinib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[3][4] This guide provides a comprehensive overview of the available and expected spectroscopic data for this compound, along with standardized experimental protocols for its characterization.

Physicochemical Properties

This compound is typically a bright yellow or orange solid at room temperature.[1]

PropertyValueReference
CAS Number 205448-66-4[5][6]
Molecular Formula C₁₂H₁₀ClNO₃[5][7]
Molecular Weight 251.67 g/mol [6]
IUPAC Name This compound[5]
Canonical SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl[5]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The reported ¹H NMR data for this compound in DMSO-d₆ is as follows:[1][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
8.83Doublet (d)1HH-24.77
8.41Singlet (s)1HH-5
7.66Doublet (d)1HH-34.77
7.60Singlet (s)1HH-8
3.98Singlet (s)3H-OCH₃ (at C-7)
3.87Singlet (s)3H-COOCH₃

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted based on its structure.

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-3100Aromatic C-HStretch
~2850-2960-CH₃Stretch
~1720-1740Ester C=OStretch
~1500-1600Aromatic C=CStretch
~1200-1300Ester C-OStretch
~1000-1150Aryl Ether C-OStretch
~750-850C-ClStretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is expected.

m/z ValueIon
~251[M]⁺ (with ³⁵Cl)
~253[M+2]⁺ (with ³⁷Cl)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • The spectrum is typically acquired on a 400 MHz or higher field spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Spectrum Acquisition :

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

  • Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Processes

Synthesis of Lenvatinib

This compound is a pivotal intermediate in the synthesis of Lenvatinib. The following diagram illustrates a simplified reaction pathway.

G A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B 4-chloro-7-methoxy- quinoline-6-carboxamide A->B Ammonolysis C 4-((4-amino-3-chlorophenyl)oxy)- 7-methoxyquinoline-6-carboxamide B->C Coupling with 4-amino-3-chlorophenol D Lenvatinib C->D Urea formation

Caption: Synthetic pathway from the title compound to Lenvatinib.

General Spectroscopic Workflow

The characterization of a synthesized compound like this compound follows a logical workflow to confirm its identity and purity.

G cluster_0 Synthesis and Initial Checks cluster_1 Spectroscopic Analysis A Synthesis & Purification B Physicochemical Characterization (m.p., TLC) A->B C Mass Spectrometry (MS) - Confirm Molecular Weight B->C D IR Spectroscopy - Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Structure B->E F Structural Confirmation & Purity Assessment C->F D->F E->F G Further Use (e.g., Lenvatinib Synthesis) F->G

Caption: General workflow for spectroscopic characterization.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its spectroscopic profile, anchored by definitive ¹H NMR data and predictable IR, ¹³C NMR, and MS characteristics, allows for its unambiguous identification. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and presents relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a quinoline derivative with the following chemical structure:

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 205448-66-4[1]
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.66 g/mol [1]
Appearance White Fluffy Solid[2]
Melting Point Not available
Boiling Point Not available
pKa Estimated 2-4 (quinoline nitrogen)

Solubility Profile

Table 2: Estimated Solubility of this compound

SolventTypeEstimated Solubility
WaterAqueousVery Low
Phosphate Buffer (pH 7.4)AqueousVery Low
0.1 N HClAqueous (acidic)Low to Moderate
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dichloromethane (DCM)NonpolarModerate to High
Ethyl AcetateModerately PolarModerate

Disclaimer: The values presented in Table 2 are estimations based on the general solubility of quinoline derivatives and have not been determined experimentally for this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in synthesis. Forced degradation studies are essential to identify potential degradation pathways and products.

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 N HCl) LabileHydrolysis of the methyl ester to the corresponding carboxylic acid.
Basic (e.g., 0.1 N NaOH) Highly LabileHydrolysis of the methyl ester and potential hydrolysis of the chloro group.
Oxidative (e.g., 3% H₂O₂) Moderately StableN-oxidation of the quinoline ring, other oxidative degradation products.
Thermal (e.g., 60°C) StableMinimal degradation expected under dry heat conditions for short durations.
Photolytic (e.g., UV/Vis light) Potentially LabilePhotodegradation may occur upon prolonged exposure to light.

Disclaimer: The stability profile in Table 3 is a prediction based on the chemical structure and general reactivity of similar compounds. Experimental verification is required.

Experimental Protocols

Thermodynamic Solubility Determination

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Prepare a series of standard solutions of the compound with known concentrations.

  • Analyze the diluted samples and standards by HPLC.

  • Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the samples.

  • Calculate the solubility in mg/mL or mol/L.

Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies to assess the intrinsic stability of the compound.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water and methanol

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Degradation: Dissolve the compound in a suitable solvent (e.g., methanol) and add an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Basic Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Place the solid compound in a thermostatic oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An HPLC-MS system can be used to identify the mass of the degradation products.

Signaling Pathway and Experimental Workflow Visualization

Vascular Endothelial Growth Factor (VEGF) Receptor Signaling Pathway

This compound is a precursor to compounds that can act as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[4] The VEGF signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5] Inhibiting this pathway can be an effective anti-cancer strategy.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate (precursor to inhibitor) Inhibitor->VEGFR Inhibition

Caption: VEGF Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a pharmaceutical intermediate like this compound.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start_Sol Start: Compound Synthesis & Characterization Solvent_Screen Solvent Screening (Aqueous & Organic) Start_Sol->Solvent_Screen Start_Stab Start: Compound Shake_Flask Shake-Flask Method (Thermodynamic Solubility) HPLC_Analysis_Sol HPLC Analysis Shake_Flask->HPLC_Analysis_Sol Solvent_Screen->Shake_Flask Data_Analysis_Sol Data Analysis & Solubility Profile HPLC_Analysis_Sol->Data_Analysis_Sol Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start_Stab->Forced_Deg HPLC_Analysis_Stab Stability-Indicating HPLC-UV/MS Analysis Forced_Deg->HPLC_Analysis_Stab Deg_ID Degradant Identification HPLC_Analysis_Stab->Deg_ID Stab_Profile Stability Profile & Degradation Pathways Deg_ID->Stab_Profile

References

An In-depth Technical Guide to the Core Mechanism of Action of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) is a quinoline derivative primarily recognized for its crucial role as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors, most notably Lenvatinib.[1][2] While its predominant application lies in synthetic chemistry, the inherent biological activities of the quinoline scaffold suggest potential, albeit less explored, direct mechanisms of action. This document provides a comprehensive overview of its established role in the synthesis of targeted cancer therapies and delves into the hypothesized mechanisms of action, including tyrosine kinase inhibition, antimalarial activity, and induction of apoptosis. Detailed experimental protocols are provided for researchers seeking to investigate these potential activities.

Core Application: A Key Intermediate in Lenvatinib Synthesis

The primary and well-documented role of this compound is as a pivotal building block in the manufacturing of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Lenvatinib's mechanism of action involves targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[3] The synthesis transforms the methyl ester of the quinoline core into a carboxamide, which is then coupled with the appropriate side chain to yield the final active pharmaceutical ingredient.[4][5]

Below is a generalized workflow illustrating the synthetic utility of this compound in the path to Lenvatinib.

G cluster_0 Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide cluster_1 Lenvatinib Synthesis A Methyl 4-chloro-7- methoxyquinoline-6-carboxylate B Ammonolysis A->B Aqueous Ammonia, Methanol C 4-chloro-7-methoxyquinoline-6-carboxamide B->C E Coupling Reaction C->E D 4-amino-3-chlorophenol side chain D->E F Further derivatization (Urea formation) E->F G Lenvatinib F->G

Caption: Synthetic pathway from the intermediate to Lenvatinib.

Hypothesized Mechanisms of Action

While its role as an intermediate is clear, the quinoline structure is a well-known pharmacophore. The following sections explore potential direct biological activities of this compound based on its structural features and its relationship to known active molecules.

Inhibition of VEGF Receptor Tyrosine Kinases

Given that this molecule is a direct precursor to a potent VEGFR inhibitor, it is plausible that it possesses some intrinsic, albeit likely weaker, inhibitory activity against VEGFR or other related tyrosine kinases.[4] The 4-chloroquinoline core acts as a scaffold that, when appropriately modified, can fit into the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling.

The VEGF signaling cascade is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Inhibition of this pathway can lead to the suppression of tumor growth and metastasis.

VEGF_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival, Migration, Permeability) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Inhibition Point (ATP-binding site) Inhibitor->VEGFR Methyl 4-chloro-7- methoxyquinoline- 6-carboxylate

Caption: The VEGF signaling pathway and the potential point of inhibition.
Antimalarial Activity via Inhibition of Heme Crystallization

The quinoline ring is the foundational structure for many antimalarial drugs, including chloroquine. These drugs are believed to function by accumulating in the acidic food vacuole of the Plasmodium parasite.[7] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, free heme builds up, inducing oxidative stress and killing the parasite. It has been reported that this compound shows potent activity against Plasmodium falciparum.[7]

Heme_Inhibition HostRBC Host Red Blood Cell Parasite Malaria Parasite (Food Vacuole) HostRBC->Parasite Ingestion Hemoglobin Hemoglobin Parasite->Hemoglobin Digestion of Heme Toxic Free Heme Hemoglobin->Heme releases Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death causes Inhibitor Methyl 4-chloro-7- methoxyquinoline- 6-carboxylate Inhibitor->Hemozoin Inhibits

Caption: Logical workflow of heme crystallization inhibition.
Direct Antitumor Activity via Induction of Apoptosis

Beyond specific kinase inhibition, some reports suggest that this compound exhibits general antitumor activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[7] Apoptosis is a critical process for removing damaged or cancerous cells and is a common mechanism of action for many chemotherapeutic agents. This process can be initiated through various signaling cascades, often culminating in the activation of caspase enzymes, which execute the dismantling of the cell.

Apoptosis_Workflow A Cancer Cell B Treatment with Methyl 4-chloro-7- methoxyquinoline-6-carboxylate A->B C Induction of Apoptotic Signaling Cascade B->C D Activation of Executioner Caspases (e.g., Caspase-3, -7) C->D E Cleavage of Cellular Substrates (e.g., PARP) D->E F Cell Shrinkage, Membrane Blebbing, DNA Fragmentation E->F G Apoptotic Cell Death F->G

Caption: General workflow for the induction of apoptosis.

Quantitative Data

CompoundTarget(s)IC50 (nM)Assay Type
LenvatinibVEGFR2 (KDR)4Kinase Assay
LenvatinibVEGFR3 (FLT4)5.2Kinase Assay
LenvatinibFGFR146Kinase Assay
LenvatinibPDGFRα51Kinase Assay
LenvatinibKIT75Kinase Assay
LenvatinibRET31Kinase Assay
(Data are representative values compiled from public oncology resources and may vary based on specific assay conditions.)

Experimental Protocols

The following protocols are provided as detailed methodologies for researchers to investigate the hypothesized mechanisms of action of this compound.

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibition of VEGFR2 kinase activity. The assay quantifies the amount of ATP consumed during the phosphorylation reaction; a higher luminescence signal indicates less ATP used, and therefore greater kinase inhibition.[8][9]

  • Materials:

    • Recombinant human VEGFR2 enzyme

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5)

    • Test compound (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

    • Solid white 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, 100 µM ATP, and the poly(Glu, Tyr) substrate.

    • Reaction Setup:

      • To "Test Inhibitor" wells, add 5 µL of the diluted compound.

      • To "Positive Control" (100% activity) wells, add 5 µL of buffer with DMSO.

      • Add 10 µL of the Master Mix to all wells.

      • To initiate the reaction, add 10 µL of diluted VEGFR2 enzyme to the "Test Inhibitor" and "Positive Control" wells. To the "Blank" (0% activity) wells, add 10 µL of kinase buffer without the enzyme.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Signal Detection:

      • Equilibrate the plate and the ATP detection reagent to room temperature.

      • Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Heme Crystallization Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.[7][10][11]

  • Materials:

    • Hemin chloride

    • Dimethyl sulfoxide (DMSO)

    • Sodium acetate buffer (4.0 M, pH 4.8)

    • Test compound (dissolved in DMSO)

    • 96-well microplate

    • Pyridine

    • HEPES buffer

    • Microplate reader

  • Procedure:

    • Hemin Solution: Prepare a 2 mM stock solution of hemin in DMSO.

    • Compound Plating: Add 2 µL of serially diluted test compound to the wells of a 96-well plate. Add 2 µL of DMSO for positive (no inhibition) and negative (no heme) controls.

    • Reaction Initiation: Add 100 µL of the 2 mM hemin stock to all wells except the negative control. Immediately add 50 µL of the sodium acetate buffer to all wells to induce crystallization.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.

    • Solubilization and Detection:

      • Centrifuge the plate to pellet the β-hematin crystals.

      • Carefully remove the supernatant.

      • Add 100 µL of a developing solution (e.g., 14% pyridine in 20 mM HEPES) to each well to dissolve the remaining uncrystallized heme, forming a colored pyridine-heme complex.

    • Measurement: Measure the absorbance at 405 nm. Higher absorbance corresponds to more uncrystallized heme, indicating greater inhibition.

    • Data Analysis: Calculate the percentage of inhibition for each concentration compared to controls and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][12]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI) staining solution

    • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

    • Cell Harvesting:

      • Collect the culture medium, which contains floating (potentially apoptotic) cells.

      • Wash the adherent cells with PBS and detach them using trypsin.

      • Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Staining:

      • Discard the supernatant and wash the cell pellet twice with cold PBS.

      • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

      • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis:

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the samples immediately by flow cytometry.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

References

Unveiling the Therapeutic Potential of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a quinoline derivative with the chemical formula C₁₂H₁₀ClNO₃, is a compound of significant interest in medicinal chemistry. While primarily recognized as a crucial building block in the synthesis of multi-targeted tyrosine kinase inhibitors, emerging evidence suggests its own intrinsic biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizing its established role as a pharmaceutical intermediate and exploring its putative standalone pharmacological properties. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties:

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight ~251.66 g/mol
CAS Number 205448-66-4

Established Role as a Synthetic Intermediate

The most well-documented application of this compound is as a key intermediate in the synthesis of Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers. The synthesis of Lenvatinib from this quinoline derivative is a multi-step process.

Synthetic Workflow Overview

The general synthetic scheme involves the chemical modification of this compound to introduce the complex side chain characteristic of Lenvatinib. This process underscores the importance of the quinoline scaffold as a versatile platform for the development of targeted therapeutics.

G A Methyl 4-chloro-7- methoxyquinoline-6-carboxylate B Multi-step Chemical Synthesis (e.g., amidation, coupling reactions) A->B Starting Material C Lenvatinib (Multi-targeted Tyrosine Kinase Inhibitor) B->C Final Product

Caption: Synthetic pathway from the core compound to Lenvatinib.

Potential Therapeutic Targets and Biological Activities

Antitumor Activity

Quinoline derivatives are a well-known class of compounds with demonstrated antitumor properties. It has been reported that this compound exhibits antitumor activity against several cancer cell lines.[1] The proposed mechanism involves the induction of apoptosis and the inhibition of cell proliferation.[1]

3.1.1. Potential Target: Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase

Given its role as a precursor to Lenvatinib, a potent VEGF receptor inhibitor, it is plausible that this compound itself may have some affinity for and inhibitory activity against VEGF receptor tyrosine kinases. These receptors are crucial mediators of angiogenesis, a process essential for tumor growth and metastasis.

G cluster_0 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to P P VEGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth MCMQC Methyl 4-chloro-7- methoxyquinoline-6-carboxylate MCMQC->VEGFR Potential Inhibition

Caption: Potential inhibition of the VEGF signaling pathway.

Antimalarial Activity

It has been reported that this compound demonstrates potent biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Quinoline-based compounds, such as chloroquine and quinine, have historically been cornerstone treatments for malaria, suggesting that this compound may share a similar mechanism of action.

Future Research Directions

The currently available information on the direct therapeutic targets of this compound is limited and primarily derived from secondary sources. To fully elucidate its therapeutic potential, further research is warranted in the following areas:

  • In vitro screening: Comprehensive screening of the compound against a panel of cancer cell lines and various microbial strains to determine its spectrum of activity and obtain quantitative data (e.g., IC₅₀ values).

  • Mechanism of action studies: Detailed molecular studies to identify the specific protein targets and signaling pathways modulated by the compound. This would involve techniques such as enzymatic assays, binding studies, and cellular imaging.

  • Structural biology: Co-crystallization of the compound with potential protein targets to understand the molecular basis of its activity and to guide the design of more potent derivatives.

Conclusion

This compound is a molecule of considerable interest, bridging the gap between a synthetic intermediate and a potential therapeutic agent. While its role in the synthesis of Lenvatinib is undisputed, preliminary reports of its antitumor and antimalarial activities suggest a broader pharmacological profile. The lack of detailed, publicly available primary research data on its standalone biological effects represents a significant knowledge gap. This technical guide serves as a call to the research community to further investigate the therapeutic potential of this intriguing quinoline derivative, which may hold the key to the development of new and effective treatments for cancer and infectious diseases.

References

A Comprehensive Technical Review of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the research surrounding Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its synthesis, chemical properties, and its significant role in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Spectral Characterization

This compound is a quinoline derivative with the chemical formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.66 g/mol .[1] It is a crucial building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent enzyme inhibitors.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.66 g/mol [1]
CAS Number 205448-66-4[1]
Appearance Not explicitly stated, but derivatives are often solids.
Solubility Soluble in organic solvents like DMSO and methanol.

Spectral Data:

Full spectral characterization is essential for the unambiguous identification and quality control of this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of a quinolone precursor.

Experimental Protocol: Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol details the conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Trichlorophosphate

  • Dichloromethane (CH₂Cl₂)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Add thionyl chloride (a suitable volume to ensure complete reaction).

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for a period sufficient for the reaction to complete, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

A reported synthesis using a similar procedure afforded this compound in a 76.32% yield with a purity of 95%.

Role as a Key Intermediate in Drug Synthesis

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to potent anticancer agents. Its primary utility lies in the reactivity of the chloro group at the 4-position, which allows for nucleophilic substitution to introduce diverse functionalities.

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

The ester can be readily converted to the corresponding amide, a common precursor for further derivatization.

Experimental Protocol:

  • To a suitable reaction vessel, add this compound (1.0 eq).

  • Add a solution of ammonia.

  • Heat the reaction mixture at 60 °C for approximately 4 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-7-methoxyquinoline-6-carboxamide.

This reaction has been reported to proceed with a yield of 85.17%.

Synthesis of 4-Aminoquinoline Derivatives as Anticancer Agents

The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.

General Experimental Protocol for N-Arylation:

  • In a reaction vessel, combine 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and the desired aniline or amine derivative (1.1-1.5 eq).

  • Add a suitable solvent, such as THF/water.

  • The reaction can be promoted by microwave irradiation for a short duration (e.g., 10 minutes).

  • After the reaction is complete, the product can be isolated and purified using standard techniques like column chromatography.

This methodology allows for the rapid and efficient synthesis of a library of 4-anilinoquinoline derivatives.[4]

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

A prominent target for many quinoline-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7]

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK/ERK Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt_pathway [label="Akt Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Quinoline-based\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds", fontsize=8]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> MAPK_pathway; PI3K -> Akt_pathway; MAPK_pathway -> Proliferation; MAPK_pathway -> Migration; Akt_pathway -> Survival; Quinoline_Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nAutophosphorylation", fontsize=8]; } . Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoline-based drugs.

Anticancer Activity of Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of 4-aminoquinoline derivatives against various cancer cell lines. The specific activity is highly dependent on the nature of the substituent at the 4-position.

Table 2: In Vitro Anticancer Activity of Selected 4-Anilinoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1f HeLa10.18[8]
BGC8238.32[8]
2i HeLa7.15[8]
BGC8234.65[8]
Gefitinib (Control) BGC823>20[8]
Compound 9a Various0.025 - 0.682
RB1 HCT116, K562, SKBR3Potent (comparable to cisplatin)[9]

Note: The structures of compounds 1f, 2i, and 9a are complex and can be found in the cited literature. RB1 is a specific 4-anilino-6,7-dimethoxy quinazoline derivative.

The data in Table 2 highlights that specific 4-anilinoquinoline derivatives exhibit potent and, in some cases, selective anticancer activity, often surpassing the efficacy of established drugs like gefitinib in certain cell lines.[8]

Experimental Workflow for Drug Discovery

The development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow.

// Nodes Start [label="Start: Methyl 4-chloro-7-\nmethoxyquinoline-6-carboxylate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of Derivatives\n(e.g., 4-Aminoquinolines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In Vitro Anticancer\nScreening (IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., VEGFR-2 Kinase Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Preclinical Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Mechanism; Screening -> SAR; Mechanism -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign", fontsize=8]; Lead_Opt -> End; } . Caption: A typical workflow for the discovery and development of anticancer agents.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating new chemical entities to identify lead compounds with improved efficacy and drug-like properties for further preclinical and clinical development.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its 4-chloro position make it an ideal starting material for the generation of diverse libraries of quinoline-based compounds. Research has consistently demonstrated that derivatives of this core structure, particularly 4-aminoquinolines, possess potent anticancer activity, often through the inhibition of critical signaling pathways such as the VEGFR-2 pathway. The continued exploration of structure-activity relationships of these derivatives holds significant promise for the development of novel and more effective targeted cancer therapies. This technical guide provides a solid foundation for researchers and scientists to build upon in their quest for the next generation of anticancer drugs.

References

An In-depth Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. This guide provides comprehensive safety protocols, detailed handling procedures, and an examination of its place in synthetic chemistry. Due to the limited direct toxicological data, a cautious approach to handling is emphasized, treating the compound as potentially hazardous. This document synthesizes available safety data, outlines experimental procedures for its synthesis, and illustrates the key signaling pathways of the downstream therapeutic agent it helps to create.

Chemical and Physical Properties

This compound is a quinoline derivative with the following identifiers:

PropertyValue
CAS Number 205448-66-4
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Appearance Light orange to orange solid
Purity Typically ≥97%
Storage Room temperature

Safety and Handling Precautions

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on available safety data sheets.

Hazard Identification
  • Potential Health Effects: Direct contact with the skin or eyes, as well as inhalation or ingestion, should be avoided.[1] Prolonged exposure may be harmful.[1]

  • Fire Hazards: The compound can emit toxic fumes under fire conditions.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (inspect before use), a lab coat or apron, and protective clothing. Full sleeves are recommended.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator or a self-contained breathing apparatus is necessary.
Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, ideally within a chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage is at room temperature.[2]

Spills and Accidental Release

In the event of a spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent dust formation.

  • Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

  • Ensure adequate ventilation.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. One safety data sheet reports the following, though the primary source of this data is not detailed:

MetricValue
LD50/LC50>10,000 mg/kg[3]

Given the lack of extensive studies, it is prudent to handle the compound as if it were toxic.

Experimental Protocols

This compound is a key intermediate in the synthesis of Lenvatinib. The following are examples of experimental procedures for its preparation.

Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol is adapted from patent literature and outlines the chlorination of the 4-oxo position.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Toluene

  • Phosphoryl chloride (POCl₃)

  • Demineralized water

  • 20% Sodium hydroxide solution

Procedure:

  • In a reaction flask, combine 10.0 g of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, 90 mL of toluene, and 8.2 g of phosphoryl chloride at 25-30°C.

  • Heat the mixture to 90-95°C and maintain for 3-4 hours.

  • Cool the reaction to 25-30°C and cautiously add 100 mL of demineralized water.

  • Separate the organic layer and wash it with 50 mL of demineralized water.

  • To the organic layer, add 41 mL of 20% sodium hydroxide solution.

  • Filter the resulting solid, wash with water, and dry under reduced pressure to yield the title compound.

Use in Subsequent Synthetic Steps (Example)

The synthesized this compound can then be used to form the corresponding carboxamide, a further step towards Lenvatinib.

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

  • Demineralized water

Procedure:

  • Combine 55.0 g of this compound, 330 mL of methanol, and 660 mL of 25% aqueous ammonia solution in a flask at 25-30°C.

  • Stir the mixture for 10-12 hours.

  • Add 275 mL of demineralized water to the reaction solution and filter the resulting precipitate.

  • Dry the filtered compound under reduced pressure at approximately 55°C to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.

Role in Signaling Pathways

As a precursor to Lenvatinib, this compound is integral to the creation of a molecule that inhibits key signaling pathways involved in tumor growth and angiogenesis. Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[4][5]

VEGFR Signaling Pathway

The VEGFR signaling cascade is crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. Lenvatinib's inhibition of VEGFR blocks these downstream effects.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Lenvatinib Lenvatinib (inhibits) Lenvatinib->VEGFR

Caption: Simplified VEGFR signaling pathway inhibited by Lenvatinib.

FGFR Signaling Pathway

The FGFR signaling pathway is also implicated in tumor cell proliferation, differentiation, and survival. Lenvatinib's inhibitory action on FGFR provides another mechanism for its anti-cancer effects.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Lenvatinib Lenvatinib (inhibits) Lenvatinib->FGFR

Caption: Key components of the FGFR signaling cascade blocked by Lenvatinib.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug development industries. While its direct toxicological profile is not extensively characterized, its known hazardous potential necessitates stringent safety and handling protocols. The synthetic routes to this intermediate are well-documented, providing a clear path for its production in a research and development setting. Its crucial role as a building block for the potent anti-cancer agent Lenvatinib underscores its importance and the need for a thorough understanding of its properties and handling requirements. Researchers and scientists must adhere to the safety guidelines outlined in this document to ensure a safe and effective working environment.

References

Methodological & Application

Application Notes: The Pivotal Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Lenvatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2] The synthesis of this complex molecule involves a multi-step process where the purity and reactivity of each intermediate are paramount to the final yield and quality of the active pharmaceutical ingredient (API). Among these intermediates, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No: 205448-66-4) serves as a critical building block.[3][4] These application notes provide a detailed overview of its use, including comprehensive experimental protocols and data, to guide researchers in the synthesis of Lenvatinib.

This key intermediate not only acts as a direct precursor in the Lenvatinib synthesis pathway but also serves as a reference standard for impurity profiling, underscoring the necessity for its high purity.[5] A purity of over 98.0% (HPLC) is often required to meet the stringent standards for both synthesis and analytical applications in Lenvatinib production.[5]

Synthetic Pathway Overview

The synthesis of Lenvatinib from this compound generally follows a pathway that involves the conversion of the methyl ester to a primary amide, followed by a nucleophilic aromatic substitution reaction. The subsequent steps involve the introduction of the side chain to complete the Lenvatinib molecule.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Lenvatinib_Synthesis_Workflow cluster_synthesis Lenvatinib Synthesis Workflow A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate A->B Chlorination C 4-chloro-7-methoxyquinoline- 6-carboxamide B->C Amidation D 4-(4-amino-3-chlorophenoxy)-7- methoxyquinoline-6-carboxamide C->D Nucleophilic Substitution E Lenvatinib D->E Urea Formation

Caption: Synthetic workflow for Lenvatinib highlighting key intermediates.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of this compound

This protocol details the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Toluene

  • Phosphoryl chloride (POCl₃)

  • De-mineralized water

  • 20% Sodium hydroxide solution

Procedure:

  • In a clean, dry flask, combine 10.0 g of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with 90 mL of toluene at 25-30°C.[6]

  • Add 8.2 g of phosphoryl chloride to the mixture.[6]

  • Heat the reaction mixture to 90-95°C and maintain for 3-4 hours.[6]

  • After completion, cool the reaction to 25-30°C.[6]

  • Add 100 mL of de-mineralized water to the reaction mass.[6]

  • Separate the organic layer and wash it with 50 mL of de-mineralized water.[6]

  • To the organic layer, add 41 mL of 20% sodium hydroxide solution.[6]

  • Filter the resulting solid, wash with water, and dry under reduced pressure to obtain this compound.[6]

Protocol 2: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

This protocol describes the amidation of this compound.

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

  • De-mineralized water

Procedure:

  • In a flask, combine 55.0 g of this compound, 330 mL of methanol, and 660 mL of 25% aqueous ammonia solution at 25-30°C.[6]

  • Stir the mixture for 10-12 hours.[6]

  • Add 275 mL of de-mineralized water to the reaction solution.[6]

  • Filter the resulting precipitate and dry under reduced pressure to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[6] An alternative method describes reacting the starting material with ammonia in a three-necked flask at 60°C for 4 hours, followed by cooling and extraction with dichloromethane to yield the product.[7]

Protocol 3: Synthesis of Lenvatinib from 4-chloro-7-methoxyquinoline-6-carboxamide

This protocol outlines the final steps to synthesize Lenvatinib.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

  • 20% Sodium methoxide solution in methanol

  • Chloroform

  • Ice water

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Combine 2.36 g of 4-chloro-7-methoxyquinoline-6-carboxamide, 2.3 g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5 mL of 20% sodium methoxide solution in methanol, and 20 mL of chloroform.[1]

  • Heat the reaction mixture under reflux for 5 hours.[1]

  • Cool the mixture to room temperature and pour it into ice water.[1]

  • Separate the organic layer, wash it with water until neutral, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and remove the solvent under reduced pressure.[1]

  • Recrystallize the crude product from an acetone-water mixture to obtain pure Lenvatinib.[1]

Data Presentation

The following tables summarize quantitative data reported in the synthesis of Lenvatinib and its intermediates.

Table 1: Synthesis of this compound

PrecursorReagentsYieldPurityReference
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylatePOCl₃, Toluene76.32%95%[8]
7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-onePOCl₃, Toluene92%N/A[9]

Table 2: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

PrecursorReagentsYieldPurityReference
This compoundMethanol, Aqueous AmmoniaN/AN/A[6]
This compoundAmmonia, Dichloromethane85.17%N/A[7]
6-cyano-7-methoxy-4-chloroquinolineAcetic acid, Water~95%N/A[1]

Table 3: Synthesis of Lenvatinib

PrecursorsReagentsYieldPurityReference
4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylureaSodium methoxide, Chloroform~85%N/A[1]
4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylureaCesium carbonate, DMSO67%99.6% (HPLC)[10]

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of Lenvatinib, starting from the precursor to this compound.

Logical_Progression cluster_logic Logical Progression of Lenvatinib Synthesis Start Quinolinone Precursor Chlorination Chlorination Reaction (Introduction of Chlorine at C4) Start->Chlorination Intermediate1 Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate Chlorination->Intermediate1 Amidation Amidation Reaction (Conversion of Ester to Amide) Intermediate1->Amidation Intermediate2 4-chloro-7-methoxyquinoline- 6-carboxamide Amidation->Intermediate2 Coupling Ether Linkage Formation (Nucleophilic Aromatic Substitution) Intermediate2->Coupling Intermediate3 Key Phenoxy-Quinoline Intermediate Coupling->Intermediate3 UreaFormation Urea Side-Chain Formation Intermediate3->UreaFormation FinalProduct Lenvatinib UreaFormation->FinalProduct

Caption: Key chemical transformations in the synthesis of Lenvatinib.

References

Application Notes: The Strategic Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Developing VEGF Receptor Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a key intermediate in the synthesis of potent Vascular Endothelial Growth Factor (VEGF) receptor kinase inhibitors. This document outlines the synthetic pathway leading to targeted inhibitors, protocols for their biological evaluation, and the underlying mechanism of action.

Introduction

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of this pathway is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis.[2] Consequently, inhibiting the tyrosine kinases of VEGF receptors (VEGFRs), particularly VEGFR-2 (also known as KDR), is a clinically validated and effective anti-cancer strategy.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[4] this compound (CAS: 205448-66-4) is a vital building block for creating a class of potent quinoline-based VEGFR-2 inhibitors.[1] Its strategic functionalization allows for the synthesis of complex molecules that can effectively compete with ATP at the kinase's active site. A prime example of a drug synthesized from this intermediate is Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[5][6]

Synthesis of a VEGFR-2 Inhibitor: Lenvatinib

This compound serves as a late-stage intermediate in the synthesis of Lenvatinib. The overall process involves the initial synthesis of the quinoline core, followed by amidation and subsequent nucleophilic aromatic substitution to build the final inhibitor.

Synthetic Workflow

The synthesis from the methyl ester intermediate to the final active pharmaceutical ingredient involves two key transformations: amidation and phenoxy substitution.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Aromatic Substitution A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate Reagent1 Aqueous Ammonia (NH₃) A->Reagent1 B 4-chloro-7-methoxy- quinoline-6-carboxamide C 4-chloro-7-methoxy- quinoline-6-carboxamide Reagent1->B Reagent2 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea + Base (e.g., NaOMe) C->Reagent2 D Lenvatinib (Final Product) Reagent2->D

Caption: Synthetic workflow from the intermediate to Lenvatinib.

Quantitative Data for Synthesis

The following table summarizes representative yields for the key synthetic steps starting from the methyl ester intermediate.

StepStarting MaterialProductReagentsTypical Yield (%)Reference
1This compound4-chloro-7-methoxyquinoline-6-carboxamideAqueous Ammonia~85%[7]
24-chloro-7-methoxyquinoline-6-carboxamideLenvatinib1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, Sodium Methoxide~67% (total)[8]

Mechanism of Action

Lenvatinib and similar quinoline-based inhibitors function by targeting the ATP-binding site within the catalytic domain of receptor tyrosine kinases, including VEGFR-2.

VEGF Signaling Pathway and Inhibition

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote cell proliferation, migration, survival, and vascular permeability.[3] Quinoline-based inhibitors block the initial autophosphorylation step, thereby abrogating all downstream signaling.

G cluster_kinase Kinase Domain VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Quinoline Inhibitor (e.g., Lenvatinib) Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ADP ADP MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Response Angiogenic Responses (Proliferation, Migration, Survival) AKT->Response MAPK->Response

Caption: VEGF signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

This protocol describes the conversion of the methyl ester intermediate to the corresponding primary amide.

Materials:

  • This compound

  • 25% Aqueous ammonia solution

  • Methanol

  • Demineralized water

  • Reaction flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a reaction flask, add this compound (e.g., 55.0 g).

  • Add methanol (330 mL) and 25% aqueous ammonia solution (660 mL) at room temperature (25-30°C).[9]

  • Stir the mixture vigorously for 10-12 hours.[9]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, add demineralized water (275 mL) to the reaction mixture to precipitate the product.[9]

  • Filter the resulting solid, wash with demineralized water, and dry under reduced pressure to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of a synthesized inhibitor against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, Cat #40301)

  • Kinase buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat #79334)

  • ATP solution (500 µM)

  • Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well microplate

  • Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[2]

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[10]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test inhibitor to "Test Inhibitor" wells.

    • Add 2.5 µL of 10% DMSO in 1x Kinase Buffer to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[11]

    • Add 12.5 µL of the Master Mix to all wells except the "Blank".

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute it to the working concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[11]

  • Initiate Reaction: Add 10 µL of the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.[11]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Signal Generation:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.[11]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other values. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol evaluates the effect of the inhibitor on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

  • HUVECs

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well cell culture plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the inhibitor. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate in the dark at room temperature for at least 2 hours on an orbital shaker to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow Visualization

G Start Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate Synth Chemical Synthesis (Amidation & Substitution) Start->Synth Inhibitor Purified Quinoline Inhibitor Synth->Inhibitor KinaseAssay In Vitro VEGFR-2 Kinase Assay Inhibitor->KinaseAssay CellAssay Cell-Based Proliferation (MTT) Assay Inhibitor->CellAssay IC50 Determine IC50 Value (Potency) KinaseAssay->IC50 GI50 Determine GI50 Value (Cellular Efficacy) CellAssay->GI50

Caption: Overall experimental workflow from intermediate to biological evaluation.

Conclusion

This compound is a high-value intermediate for the synthesis of targeted VEGFR-2 kinase inhibitors. Its structure allows for efficient elaboration into clinically relevant molecules like Lenvatinib. The protocols provided herein offer a framework for the synthesis and biological characterization of novel anti-angiogenic agents derived from this versatile building block, supporting further research and development in oncology.

References

Application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a critical intermediate in the synthesis of several targeted anticancer therapies, most notably the multi-kinase inhibitor Lenvatinib.[1][2] Quinoline scaffolds are prevalent in numerous compounds exhibiting a wide range of biological activities, including anticancer properties.[3] While primarily recognized as a building block, the inherent chemical structure of this compound suggests its potential as a pharmacophore for the development of novel anticancer agents. This document outlines its application in anticancer drug discovery, provides detailed protocols for its evaluation, and discusses its role in targeting key signaling pathways implicated in cancer progression.

Chemical Properties

PropertyValueReference
CAS Number 205448-66-4[2][4][5]
Molecular Formula C12H10ClNO3[4]
Molecular Weight 251.67 g/mol [4]
IUPAC Name This compound[4]
Appearance Bright yellow or orange solid[5]

Anticipated Mechanism of Action and Signaling Pathways

While direct studies on the mechanism of action of this compound are limited, its role as a key intermediate for Lenvatinib provides insight into the potential pathways its derivatives may target. Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[6][7][8][9][10]

The quinoline core of this compound is a key structural motif for interaction with the ATP-binding pocket of these kinases. Therefore, it is hypothesized that this compound and its derivatives could exhibit inhibitory activity against these or other related kinases.

Signaling_Pathways_Targeted_by_Quinoline_Derivatives Potential Signaling Pathways for Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nuclear Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PI3K RAS RAS FGFR->RAS PDGFR PDGFRα PDGFR->PI3K RET RET KIT KIT Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR Inhibitor->FGFR Inhibitor->PDGFR Inhibitor->RET Inhibitor->KIT AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis AKT->Angiogenesis Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis

Potential Signaling Pathways for Inhibition

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides a template for how data on its potential anticancer activity could be presented. For research purposes, this compound would be screened against a panel of cancer cell lines to determine its cytotoxic effects.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 72h
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
U87GlioblastomaData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cell Viability Assay Workflow

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on specific kinases (e.g., VEGFR, FGFR).

Kinase_Inhibition_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare_Reagents Mix_Components Mix kinase and inhibitor in assay buffer Prepare_Reagents->Mix_Components Initiate_Reaction Initiate reaction by adding ATP and substrate Mix_Components->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and detect signal Incubate->Stop_Reaction Measure_Signal Measure luminescence or fluorescence Stop_Reaction->Measure_Signal Analyze_Data Analyze data and calculate IC50 value Measure_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow

Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • Kinase-Glo® or similar detection reagent

  • White 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the compound in assay buffer. Prepare a mixture of the kinase and its substrate in the assay buffer.

  • Kinase Reaction: Add the compound dilutions to the wells of the plate. Add the kinase/substrate mixture to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).

  • Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of targeted anticancer drugs. While its own anticancer activity is not extensively documented, its quinoline core structure suggests potential for direct interaction with biological targets relevant to cancer. The protocols provided herein offer a framework for researchers to investigate the cytotoxic, pro-apoptotic, and kinase inhibitory properties of this compound and its derivatives, thereby facilitating the discovery of novel anticancer agents. Further studies are warranted to fully elucidate the therapeutic potential of this and related quinoline compounds in oncology.

References

Application Notes and Protocols: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a Key Intermediate for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a versatile intermediate for the development of quinoline-based therapeutic agents. The quinoline scaffold is a cornerstone in antimalarial drug discovery, and this intermediate offers a strategic entry point for creating novel compounds to combat drug-resistant strains of Plasmodium falciparum.[1] This document details the synthesis of the intermediate, its conversion into key synthons, and provides protocols for the generation of potential antimalarial agents.

Overview of this compound

This compound (CAS No: 205448-66-4) is a key building block in medicinal chemistry.[1] Its structure incorporates several key features for further chemical modification:

  • A quinoline core , a privileged scaffold in antimalarial drug design.

  • A chlorine atom at the 4-position , which is susceptible to nucleophilic substitution, allowing for the introduction of various side chains crucial for antimalarial activity.

  • A methoxy group at the 7-position , a common feature in several active quinoline compounds.

  • A methyl ester at the 6-position , which can be readily converted into amides or other functional groups to modulate the compound's physicochemical properties and biological activity.

While this intermediate is well-documented in the synthesis of the anticancer drug Lenvatinib, its structural features make it an equally valuable starting point for generating libraries of novel antimalarial candidates.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 205448-66-4[1]
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Appearance Bright yellow or orange solid
Synthesis and Characterization Data
Reaction StageProductYield (%)Purity (%)Analytical Data (¹H NMR)
Chlorination This compound76.3295(400 MHz, DMSO-d6): δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 8.83 (d, J = 4.77 Hz, 1H)
Amidation 4-chloro-7-methoxyquinoline-6-carboxamide85.17Not SpecifiedData not available in cited sources.

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of the precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

  • N,N-dimethylformamide (DMF) (catalyst) or Toluene (solvent)

  • Dichloromethane (DCM)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1 equivalent).

  • Add thionyl chloride (as solvent) and a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and maintain under reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate to dryness under reduced pressure.

  • Carefully add ice water to the residue.

  • Extract the aqueous phase with dichloromethane (5 x 30 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound as a solid.

G A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B SOCl₂, DMF (cat.) 90°C, 1h A->B C Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B->C

Synthesis of the target intermediate.
Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

This protocol details the conversion of the methyl ester to the corresponding primary amide, a key step for creating derivatives with improved properties.

Materials:

  • This compound

  • Aqueous ammonia (25%)

  • Methanol

  • Dichloromethane

  • Three-necked flask, magnetic stirrer

Procedure:

  • In a three-necked flask, add this compound (1 equivalent).

  • Add methanol and a significant excess of aqueous ammonia solution.

  • Stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Perform extractions with dichloromethane to isolate the product.

  • Combine the organic layers and concentrate under reduced pressure to obtain 4-chloro-7-methoxyquinoline-6-carboxamide as a light yellow solid.

G A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B Aqueous NH₃, Methanol 60°C, 4h A->B C 4-chloro-7-methoxy- quinoline-6-carboxamide B->C

Amidation of the intermediate.
General Protocol for Synthesis of 4-Aminoquinoline Antimalarial Candidates

The reactive 4-chloro position is ideal for nucleophilic substitution with various amines to generate a library of potential antimalarial drugs.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide (or the methyl ester)

  • Desired primary or secondary amine (e.g., diaminoalkanes, anilines)

  • High-boiling point solvent (e.g., N-methylpyrrolidone, phenol)

  • Base (e.g., diisopropylethylamine)

Procedure (General):

  • In a reaction vessel, dissolve the 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) in a suitable high-boiling solvent.

  • Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base if necessary.

  • Heat the mixture to 120-150 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the solvent if it's acidic (like phenol), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

G cluster_0 Drug Discovery Workflow A Synthesize Intermediate (Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate) B Functional Group Interconversion (e.g., Amidation) A->B C Library Synthesis (Nucleophilic Substitution at C4 with various amines) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Screening (P. falciparum assays) D->E F Identify Hits E->F

Workflow for antimalarial drug discovery.

References

Application Note and Protocol for the Synthesis of Naphthamides using Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(naphthalen-1-yl)-4-chloro-7-methoxyquinoline-6-carboxamide, a representative naphthamide derivative, utilizing Methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a key starting material. Naphthamides derived from this quinoline scaffold are of significant interest in medicinal chemistry, particularly as potential inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, a key target in cancer therapy.[1][2]

Introduction

This compound is a versatile intermediate in the synthesis of various biologically active quinoline derivatives.[1] Its structure incorporates a reactive chloro group at the 4-position and a methyl ester at the 6-position, allowing for sequential functionalization to build complex molecules. The synthesis of N-aryl carboxamides from this intermediate is a common strategy in the development of kinase inhibitors. This protocol details the direct amidation of this compound with 1-naphthylamine to yield the corresponding naphthamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(naphthalen-1-yl)-4-chloro-7-methoxyquinoline-6-carboxamide.

ParameterValue
Starting MaterialThis compound
Reagent1-Naphthylamine
ProductN-(naphthalen-1-yl)-4-chloro-7-methoxyquinoline-6-carboxamide
Molecular FormulaC22H15ClN2O2
Molecular Weight386.83 g/mol
Reaction Yield85-95% (typical)
Purity (by HPLC)>98%
Melting Point210-215 °C (typical)

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of quinoline-6-carboxamides.[3]

Materials:

  • This compound

  • 1-Naphthylamine

  • Anhydrous Toluene

  • Triethylamine (Et3N)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (20 mL/mmol of starting material) to the flask. To this suspension, add 1-naphthylamine (1.2 eq) followed by triethylamine (1.5 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(naphthalen-1-yl)-4-chloro-7-methoxyquinoline-6-carboxamide as a solid.

Visualizations

Experimental Workflow:

Synthesis_Workflow Synthesis of N-(naphthalen-1-yl)-4-chloro-7-methoxyquinoline-6-carboxamide Start Start Reagents Combine: - this compound - 1-Naphthylamine - Triethylamine - Toluene Start->Reagents Step 1 Reaction Reflux under Inert Atmosphere (4-8 hours, ~110°C) Reagents->Reaction Step 2 Workup Aqueous Work-up: - Ethyl Acetate Extraction - NaHCO3 Wash - Brine Wash Reaction->Workup Step 3 Purification Purification: - Dry over Na2SO4 - Concentrate - Silica Gel Chromatography Workup->Purification Step 4 Product N-(naphthalen-1-yl)-4-chloro-7- methoxyquinoline-6-carboxamide Purification->Product Final Product

Caption: Workflow for the synthesis of the target naphthamide.

Signaling Pathway Context:

Signaling_Pathway Inhibition of VEGF Receptor Signaling VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binds to Signaling Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt) VEGFR->Signaling Activates Naphthamide Naphthamide Derivative Naphthamide->VEGFR Inhibits Angiogenesis Angiogenesis & Tumor Growth Signaling->Angiogenesis Promotes

Caption: Mechanism of action for naphthamide-based inhibitors.

References

Application Notes and Protocols for the Quantification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed analytical methods for the quantification of this compound in solution, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and reliable for research and quality control purposes.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with concentrations in the microgram per milliliter (µg/mL) range.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Retention Time~ 5.8 min
Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 70% B

    • 8-10 min: 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70% A: 30% B).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Standards & Samples B->D C->D E Acquire Data (UV @ 254 nm) D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Samples G->H LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate LC-MS/MS System A->C B Prepare Standards & Samples (with Internal Standard) D Inject Standards & Samples B->D C->D E Acquire Data (MRM Mode) D->E F Integrate Analyte & IS Peaks E->F G Calculate Peak Area Ratios F->G H Generate Calibration Curve G->H I Quantify Samples H->I

Step-by-step synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide from its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-7-methoxyquinoline-6-carboxamide is a key intermediate in the synthesis of several pharmacologically active molecules, including the multi-kinase inhibitor Lenvatinib.[1] The efficient conversion of its corresponding methyl ester, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, to the primary amide is a critical step in the synthetic route. This document provides a detailed, step-by-step protocol for this amidation reaction, tailored for use in research and development laboratories.

Reaction Scheme

The synthesis involves the direct aminolysis of the methyl ester using ammonia.

Chemical Reaction: this compound + NH₃ → 4-chloro-7-methoxyquinoline-6-carboxamide + CH₃OH

Experimental Protocol

This protocol is based on established laboratory procedures for the amidation of quinoline esters.[2]

Materials and Equipment
  • Reagents:

    • This compound

    • Aqueous ammonia (concentration as specified, e.g., 28-30%)

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Heating mantle with a temperature controller and magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus

    • Analytical balance

Step-by-Step Procedure
  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aqueous ammonia (200 mL).[2]

    • To the stirred ammonia solution, add this compound (10 g, 39.8 mmol).[2]

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C using a heating mantle.[2]

    • Maintain the temperature and continue stirring for 4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.[2]

    • Transfer the cooled mixture to a separatory funnel.

    • Perform three successive extractions with dichloromethane to separate the product.[2]

    • Combine the organic layers.

    • Wash the combined organic phase with deionized water to remove any remaining ammonia.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain the final product as a light yellow solid.[1][2]

Data Presentation

The following table summarizes the quantitative data associated with this synthesis.

ParameterValueReference
Starting MaterialThis compound[2]
ReagentAqueous Ammonia[2]
Reaction Temperature60 °C[2]
Reaction Time4 hours[2]
Product4-chloro-7-methoxyquinoline-6-carboxamide[2]
Reported Yield85.17%[2]
AppearanceLight yellow solid[2]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Ammonia is corrosive and has a pungent odor; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care and appropriate PPE.

  • Use caution when heating the reaction mixture.

Visual Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide from its methyl ester.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate reaction_mix Combine in 3-Neck Flask start->reaction_mix reagent Aqueous Ammonia reagent->reaction_mix heating Heat to 60°C for 4 hours reaction_mix->heating cooling Cool to Room Temp heating->cooling extraction Extract with Dichloromethane (x3) cooling->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation recrystallization Recrystallize evaporation->recrystallization final_product 4-chloro-7-methoxyquinoline- 6-carboxamide recrystallization->final_product

Caption: Workflow for the amidation of this compound.

References

Application Notes and Protocols for the Chlorination of Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the chlorination of methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate to synthesize methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

The chlorination of the 4-hydroxy position of the quinoline ring is a critical transformation in medicinal chemistry. The resulting 4-chloroquinoline moiety is a versatile precursor for the introduction of various nucleophiles, enabling the synthesis of a diverse range of biologically active molecules. This document outlines a robust and reproducible protocol for this chlorination reaction, including reaction setup, monitoring, workup, and purification. Additionally, troubleshooting and optimization strategies are discussed to ensure high yield and purity of the desired product.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of this compound.[1]

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (or its tautomer, methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Add thionyl chloride (10 volumes relative to the starting material).

  • Carefully add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90°C under a nitrogen atmosphere and maintain it at reflux for 1 hour.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material spot is no longer visible.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

    • The residue is then carefully quenched by adding it to ice water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.[1]

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Chlorination using Phosphorus Oxychloride

This protocol is a general method adapted from the chlorination of similar 4-hydroxyquinoline derivatives.[2]

Materials:

  • 4-hydroxy-7-methoxyquinoline-6-carboxylate derivative

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous potassium carbonate solution[2]

Procedure:

  • Reaction Setup: In a round-bottom flask, add the 4-hydroxy-7-methoxyquinoline-6-carboxylate derivative.

  • Add phosphorus oxychloride (as both reagent and solvent).

  • Reaction: Heat the reaction mixture to a temperature between 90-120°C and maintain for 4-12 hours.[2]

  • Monitoring: Monitor the reaction by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess POCl₃ under reduced pressure.[2]

    • Carefully pour the cooled residue onto crushed ice.

    • Neutralize the mixture with a saturated aqueous potassium carbonate solution.[2]

    • Stir the mixture until a solid precipitate forms.

  • Purification:

    • Collect the solid by filtration.

    • Wash the solid with water and dry it to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol).[2]

Data Presentation

ParameterProtocol 1 (Thionyl Chloride) ValueReference
Starting MaterialMethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[1]
Molar Equivalents (SOCl₂)Used as solvent[1]
Molar Equivalents (DMF)0.1[1]
Reaction Temperature90 °C[1]
Reaction Time1 hour[1]
Yield76.32%[1]
Purity95%[1]
ParameterProtocol 2 (Phosphorus Oxychloride) ValueReference
Starting Material4-hydroxy-6,7-dimethoxyquinoline[2]
Molar Equivalents (POCl₃)Used as solvent[2]
Reaction Temperature100 °C[2]
Reaction Time6 hours[2]
Yield (of similar compound)79.2%[2]

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction:

    • Ensure anhydrous conditions, as chlorinating agents like POCl₃ and SOCl₂ are moisture-sensitive.[2]

    • Verify the purity of the starting material and reagents.[2]

    • Optimize the reaction temperature and time. A higher temperature or longer reaction time may be necessary, but prolonged heating can lead to decomposition.[2]

  • Formation of Dark-Colored Impurities:

    • This may result from side reactions or decomposition at high temperatures. Maintain the reaction temperature within the recommended range.[2]

  • Difficult Purification:

    • The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group during aqueous workup. Ensure the workup is performed at a low temperature and the pH is controlled.[2]

    • Experiment with different solvent systems for recrystallization to achieve optimal purification.[2]

Visualization

Chlorination_Workflow Experimental Workflow for Chlorination cluster_reaction Reaction cluster_workup Workup & Purification start Start: Methyl 4-hydroxy-7-methoxy- quinoline-6-carboxylate add_reagents Add Chlorinating Agent (e.g., SOCl₂ or POCl₃) start->add_reagents heat Heat to 90-120°C (1-12 hours) add_reagents->heat monitor Monitor by TLC heat->monitor complete Reaction Complete monitor->complete quench Quench with Ice Water & Neutralize complete->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Final Product: Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate purify->product

Caption: Experimental workflow for the chlorination of methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving quinoline derivatives, a versatile class of heterocyclic compounds with broad therapeutic potential. The following sections cover the application of these compounds in oncology, infectious disease, and neurodegenerative disease research, complete with experimental workflows, data presentation, and visualizations of relevant signaling pathways.

Application in Oncology: Targeting Cancer Cell Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival. One of the most critical pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell proliferation, survival, and metabolism.[1][2] High-throughput screening of quinoline derivatives can identify potent inhibitors of this pathway.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Quinoline derivatives can intervene at various points in this pathway, offering a targeted approach to cancer therapy.[1][3]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->PI3K Inhibits Quinoline_Derivatives->Akt Inhibits Quinoline_Derivatives->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Protocol: Cell-Based Cytotoxicity HTS Assay

This protocol describes a high-throughput, cell-based assay to screen for quinoline derivatives with cytotoxic effects against cancer cell lines. The assay utilizes a luminescent cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Workflow for Cytotoxicity HTS Assay

HTS_Cytotoxicity_Workflow Start Start Plate_Cells 1. Plate Cancer Cells (e.g., A549, 384-well plate) Start->Plate_Cells Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Plate_Cells->Incubate_24h Add_Compounds 3. Add Quinoline Derivatives & Controls (DMSO, Staurosporine) Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_Reagent 5. Add CellTiter-Glo® Reagent Incubate_48_72h->Add_Reagent Incubate_10min 6. Incubate for 10 minutes (Room Temperature) Add_Reagent->Incubate_10min Read_Luminescence 7. Read Luminescence (Plate Reader) Incubate_10min->Read_Luminescence Analyze_Data 8. Data Analysis (Calculate % inhibition, IC50, Z'-factor) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: High-throughput screening workflow for identifying cytotoxic quinoline derivatives.

Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cell line (or other relevant cancer cell line).

  • Quinoline Derivative Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Control Compounds: Staurosporine (positive control), DMSO (negative control).

  • Equipment: Automated liquid handler, luminometer compatible with 384-well plates.

Procedure:

  • Cell Plating: Using an automated liquid handler, dispense 25 µL of cell suspension (e.g., 1,000 cells/well) into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of the quinoline derivatives.

    • Add 25 nL of each compound concentration to the appropriate wells.

    • For controls, add 25 nL of Staurosporine (e.g., 10 µM final concentration) as a positive control and 25 nL of DMSO as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Determine the IC50 value for active compounds by plotting cell viability against the log of the compound concentration.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Quantitative Data: Cytotoxicity of Quinoline Derivatives
Compound IDTarget/PathwayCell LineIC50 (µM)Reference
PQQmTOR (PI3K/Akt/mTOR)HL-600.064[2]
2-phenylquinolin-4-amineNot SpecifiedHT-29 (Colon)8.12[4]
Tetrahydrobenzo[h]quinolineNot SpecifiedMCF-7 (Breast)7.5 (48h)[4]

Application in Infectious Diseases: Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some, like chloroquine, being cornerstone treatments for malaria. High-throughput screening is instrumental in discovering new quinoline-based compounds to combat drug-resistant bacteria and other pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) HTS Assay

This protocol outlines a broth microdilution method for high-throughput determination of the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Antimicrobial MIC HTS Assay

MIC_HTS_Workflow Start Start Prepare_Compounds 1. Prepare Serial Dilutions of Quinoline Derivatives in 96-well plates Start->Prepare_Compounds Inoculate_Plates 3. Inoculate Plates with Bacterial Suspension Prepare_Compounds->Inoculate_Plates Prepare_Inoculum 2. Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plates Incubate_16_20h 4. Incubate for 16-20 hours at 37°C Inoculate_Plates->Incubate_16_20h Add_Indicator 5. (Optional) Add Growth Indicator (e.g., Resazurin) Incubate_16_20h->Add_Indicator Read_Plates 6. Read Plates Visually or with a Plate Reader (OD600) Add_Indicator->Read_Plates Determine_MIC 7. Determine MIC (Lowest concentration with no visible growth) Read_Plates->Determine_MIC End End Determine_MIC->End

Caption: High-throughput screening workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus, Escherichia coli.

  • Quinoline Derivative Library: Stock solutions in DMSO.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Plates: Sterile 96-well, clear, flat-bottom microtiter plates.

  • Equipment: Multichannel pipette or automated liquid handler, microplate reader.

Procedure:

  • Compound Plating: Prepare serial two-fold dilutions of the quinoline derivatives in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive controls (bacteria without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Hybrid 7b Staphylococcus aureus2[5]
Hybrid 7h Staphylococcus aureus20[5]
Hybrid 7a Mycobacterium tuberculosis H37Rv20[5]
Hybrid 7b Mycobacterium tuberculosis H37Rv10[5]
Compound 9 Staphylococcus aureus0.12[6]
Compound 9 Escherichia coli0.12[6]
Compound 15 Staphylococcus aureus0.8 (µM)[6]
Compound 15 Bacillus cereus0.8 (µM)[6]

Application in Neurodegenerative Diseases: Neuroprotection

Quinoline derivatives are being investigated for their neuroprotective properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action include cholinesterase inhibition, anti-inflammatory effects, and modulation of pathways involved in neuronal cell death.

Experimental Protocol: HTS for Neuroprotection against MPP+-induced Toxicity

This protocol describes a high-throughput screening assay to identify quinoline derivatives that protect neuronal cells from the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a model for Parkinson's disease research. Cell viability is assessed using the MTT assay.

Workflow for Neuroprotection HTS Assay

Neuroprotection_HTS_Workflow Start Start Plate_Cells 1. Plate Neuronal Cells (e.g., SH-SY5Y, 96-well plate) Start->Plate_Cells Incubate_24h 2. Incubate for 24 hours Plate_Cells->Incubate_24h Pretreat_Compounds 3. Pre-treat with Quinoline Derivatives Incubate_24h->Pretreat_Compounds Incubate_1_2h 4. Incubate for 1-2 hours Pretreat_Compounds->Incubate_1_2h Induce_Toxicity 5. Add MPP+ to induce neurotoxicity Incubate_1_2h->Induce_Toxicity Incubate_24h_Tox 6. Incubate for 24 hours Induce_Toxicity->Incubate_24h_Tox Add_MTT 7. Add MTT Reagent Incubate_24h_Tox->Add_MTT Incubate_4h_MTT 8. Incubate for 4 hours Add_MTT->Incubate_4h_MTT Solubilize 9. Add Solubilization Solution Incubate_4h_MTT->Solubilize Read_Absorbance 10. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 11. Data Analysis (Calculate % cell viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: High-throughput screening workflow for identifying neuroprotective quinoline derivatives.

Materials and Reagents:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Quinoline Derivative Library: Stock solutions in DMSO.

  • Neurotoxin: MPP+ iodide.

  • Assay Plates: 96-well, clear, flat-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: Multichannel pipette or automated liquid handler, microplate reader.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • Induction of Neurotoxicity: Add MPP+ to the wells to induce neurotoxicity. Include control wells with untreated cells, cells treated only with MPP+, and cells treated only with the test compound.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the quinoline derivatives.

Quantitative Data: Neuroprotective and Related Activities of Quinoline Derivatives
Compound IDActivityTarget/AssayIC50 (µM)Reference
QN 18 AntioxidantDPPH scavengingEC50 = 50.1[7]
QN 19 AntioxidantDPPH scavengingEC50 = 50.1[7]
N-methyl quaternary salts NeurotoxicityDopamine release~10% of MPP+ potency[8]

References

Application Notes and Protocols for In Vitro and In Vivo Experimental Models for Testing Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that serve as a foundational scaffold in medicinal chemistry.[1][2] These compounds have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4] The therapeutic potential of quinoline-based agents stems from their diverse mechanisms of action, which include inhibiting topoisomerases, modulating signaling pathways like PI3K/AKT, interfering with tubulin polymerization, and disrupting heme detoxification in malaria parasites.[3][5][6] The progression of these promising compounds from laboratory discovery to clinical application requires rigorous testing using a combination of in vitro and in vivo experimental models to evaluate their efficacy, mechanism of action, pharmacokinetic profiles, and safety.[1][7]

These application notes provide a comprehensive overview and detailed protocols for key experimental models used to assess the therapeutic potential of novel quinoline-based compounds.

In Vitro Experimental Models

In vitro assays are essential for the initial screening of quinoline compounds, providing crucial data on their biological activity, potency, and mechanism of action at the cellular level.

Anticancer Activity Assays

A variety of assays are used to determine the cytotoxic and antiproliferative effects of quinoline derivatives against cancer cell lines.[8]

The cytotoxic potential of quinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound Type/NameCancer Cell Line(s)Cancer TypeIC50 (µM)Reference(s)
Quinoline-Chalcone Derivative (12e)MGC-803, HCT-116, MCF-7Gastric, Colon, Breast1.38, 5.34, 5.21[9][10]
2-phenylquinolin-4-amine derivativesHT-29Colon8.12 - 11.34[8]
91b1A549, AGS, KYSE150, KYSE450Lung, Gastric, Esophageal9.85, 10.15, 9.50, 10.33[11]
AnlotinibPC-9, HCC827, SKOV-3Non-Small Cell Lung, Ovarian8.06, 7.39, ~1.5[11]
Imidazo[4,5-c]quinoline derivative (39)-(PI3Kα / mTOR inhibition)0.9 (PI3Kα), 1.4 (mTOR)[12]
Thieno[3,2-c]quinoline derivative (41)K562, DU145Leukemia, Prostate0.15, 2.5[12]

a) MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11][13]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Treat the cells with serial dilutions of the quinoline compound and incubate for an additional 48-72 hours.[11] Include a vehicle-only control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[8]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

    • Supernatant Collection: After incubation, centrifuge the plate and transfer the cell-free supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions (typically around 490 nm).

    • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the control wells.

c) Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time.[13]

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[13]

    • Washing: Wash the cells twice with cold PBS.[13]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[13]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[13]

Quinoline derivatives often exert their anticancer effects by targeting signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR pathways.[3][11][12]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinoline Quinoline Compound Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by quinoline compounds.

In_Vitro_Screening_Workflow start Quinoline Compound Library assay1 Primary Cytotoxicity Screening (e.g., MTT Assay on one cell line) start->assay1 selection1 Identify Active Compounds (Hits) assay1->selection1 selection1->start Inactive assay2 Secondary Screening (Panel of Cancer Cell Lines) selection1->assay2 Hits ic50 Determine IC50 Values assay2->ic50 selection2 Select Lead Compounds ic50->selection2 selection2->assay2 Refine assay3 Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) selection2->assay3 Leads end Candidate for In Vivo Studies assay3->end

Caption: General workflow for in vitro screening of anticancer quinoline compounds.

Antimalarial Activity Assays

In vitro cultivation of Plasmodium falciparum allows for the direct assessment of a compound's ability to inhibit parasite growth.

Compound TypeP. falciparum Strain(s)IC50Reference(s)
Quinoline derivativesP. falciparum0.014 - 5.87 µg/mL[3][14]
(S)-pentyl & (S)-heptyl derivativesVarious (CQ-sensitive & resistant)3x more potent than Mefloquine[15]
Quinoline-4-carboxamide (Hit 1)3D7 (CQ-sensitive)120 nM[16]
Quinoline-4-carboxamide (Lead 2)3D7 (CQ-sensitive)1 nM[16]
N-substituted amino acid derivativePf3D7 (CQS), PfK1 (MDR)0.04 µM, 0.06 µM[17]

This is a widely used, high-throughput method for quantifying parasite growth by measuring parasite DNA content.[18]

  • Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the number of parasites.[18]

  • Protocol:

    • Drug Plate Preparation: In a 96-well plate, perform serial dilutions of the quinoline compound in a complete culture medium. Include drug-free controls.[18]

    • Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%.[18]

    • Inoculation: Prepare a suspension of parasitized red blood cells at a 2% hematocrit and add it to each well of the drug-coated plate.[18]

    • Incubation: Incubate the plate for 72 hours at 37°C in a hypoxic gas mixture (5% CO2, 5% O2, 90% N2).[18]

    • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.[18]

    • Incubation: Incubate in the dark at room temperature for at least 1 hour.[18]

    • Fluorescence Reading: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

    • Calculation: Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

A primary antimalarial mechanism for many quinolines is the inhibition of heme detoxification in the parasite's food vacuole.[9]

Antimalarial_Mechanism cluster_parasite Plasmodium Food Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Heme Hb->Heme Digestion Complex Toxic Heme-Quinoline Complex Hemozoin Non-toxic Hemozoin (Crystal) Polymerization->Hemozoin Death Parasite Death Complex->Death Causes Oxidative Stress Quinoline Quinoline Compound Quinoline->Heme Binds to Quinoline->Polymerization Inhibits

Caption: Antimalarial mechanism of action via inhibition of heme polymerization.

Antibacterial Activity Assays

The antibacterial efficacy of quinoline compounds is determined by their ability to inhibit or kill bacteria, measured as the Minimum Inhibitory Concentration (MIC).

Compound TypeBacterial Strain(s)MIC (µg/mL)Reference(s)
Quinoline derivativesE. coli, S. aureus3.125[19]
Quinoline-hydrazone derivativesS. aureus6.25[19]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus, M. tuberculosis H37Rv2, 10[20]
Facilely accessible quinoline derivativeC. difficile1.0[21]
Quinoline derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[22]

This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[21]

  • Protocol:

    • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the quinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

In Vivo Experimental Models

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of lead quinoline compounds in a whole-organism context.[1] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Anticancer Efficacy in Xenograft Models

This model assesses a compound's ability to inhibit tumor growth in immunodeficient mice bearing human cancer cell xenografts.[9]

CompoundAnimal ModelTumor XenograftDosageEfficacy ResultReference(s)
91b1Nude MiceKYSE450 (Esophageal)50 mg/kgSignificant reduction in tumor size[9][11]
AnlotinibNude MicePC-9 (Lung)6 mg/kg/daySignificant inhibition of tumor growth[11]
  • Protocol:

    • Animal Model: Use athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old.[9]

    • Cell Implantation: Subcutaneously implant approximately 1 x 10^6 human cancer cells (e.g., HepG2, KYSE450) suspended in a suitable medium (e.g., Matrigel/HBSS) into the flank of each mouse.[9]

    • Tumor Growth: Allow tumors to grow until they are palpable and reach a specified volume (e.g., 100-200 mm³).[9][11]

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the quinoline compound via a specified route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a predetermined dose and schedule. The control group receives the vehicle.[9]

    • Tumor Measurement: Measure tumor length and width with calipers every other day. Calculate tumor volume using the formula: (length × width²) × 0.52.[9]

    • Endpoint: At the end of the treatment period (e.g., 21-25 days), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[9]

In_Vivo_Efficacy_Workflow start Lead Quinoline Compound step1 Select Animal Model & Tumor Cell Line start->step1 step2 Implant Tumor Cells Subcutaneously step1->step2 step3 Monitor Tumor Growth to Palpable Size step2->step3 step4 Randomize Animals into Groups step3->step4 step5 Administer Compound (Treatment Group) & Vehicle (Control) step4->step5 step6 Measure Tumor Volume and Body Weight Regularly step5->step6 step6->step5 Daily Treatment step7 Euthanize & Excise Tumors at Study Endpoint step6->step7 end Data Analysis: Tumor Growth Inhibition, Toxicity Assessment step7->end

Caption: Workflow for assessing in vivo anticancer efficacy in a xenograft model.

Antimalarial Efficacy in Plasmodium berghei Model

The murine malaria model using P. berghei is a standard for the initial in vivo evaluation of antimalarial drug candidates.[9][15]

CompoundAnimal ModelDosageEfficacy ResultReference(s)
(S)-pentyl derivativeP. berghei infected mice9 mg/kgDecrease in Parasite Multiplication Rate (PMR)[15]
(S)-heptyl derivativeP. berghei infected mice9 mg/kgDecrease in Parasite Multiplication Rate (PMR)[15]
Quinoline-4-carboxamide (2)P. berghei infected mice4 x 30 mg/kg (p.o.)Complete cure; ED90 of 0.1-0.3 mg/kg[16]
Simple quinoline saltP. berghei infected mice50 mg/kg92.9% parasite growth inhibition; protects against cerebral malaria[23]
  • Protocol:

    • Animal Model: Use Swiss albino mice.[9]

    • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized cells).[9]

    • Treatment: Begin treatment a few hours after inoculation and continue daily for four days. Administer the compound orally or via another appropriate route.[16]

    • Parasitemia Monitoring: On day 5, collect thin blood smears from the tail vein of each mouse.[9]

    • Staining and Counting: Stain the smears with Giemsa and determine the percentage of infected red blood cells (parasitemia) by microscopic examination.[9]

    • Efficacy Evaluation: Calculate the average parasitemia in each group and determine the percentage of suppression compared to the untreated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.[9]

    • Survival Monitoring: Monitor the survival of the mice in each group daily.[9]

In Vivo Toxicity Studies

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound.

Study TypeAnimal ModelEndpointClassificationReference(s)
Acute ToxicityDaphnia magnaLD50Moderately toxic (LD50: 10-100 mg/L)[24]
In silico & In vivoDaphnia magnaLD50Slight or moderate toxicity (Passino-Smith); Low toxicity (GHS)[25][26]
  • Protocol:

    • Animal Model: Typically performed in rodents (e.g., rats or mice).

    • Dosing: Administer the quinoline compound in a single dose via oral gavage to several groups of animals at increasing dose levels.

    • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

    • Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • LD50 Calculation: Calculate the median lethal dose (LD50), which is the dose estimated to be fatal to 50% of the tested animals.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The primary route for synthesizing this compound involves the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The two most common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

Method 1: Chlorination using Thionyl Chloride (SOCl₂) and DMF

This method utilizes thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ to facilitate the chlorination.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous thionyl chloride (10-15 eq) to the flask. This is a large excess and also serves as the solvent.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 90 °C and maintain it at this temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure in a well-ventilated fume hood.

    • Very cautiously, quench the reaction residue by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.

Method 2: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol employs phosphorus oxychloride as the chlorinating agent. It can be used neat or with a solvent.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 eq). POCl₃ can be used as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.[3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess phosphorus oxychloride under reduced pressure.

    • Caution: The following step is highly exothermic and should be performed with extreme care in a fume hood. Slowly and carefully add the reaction residue to a beaker of crushed ice with vigorous stirring. A "reverse quench" (adding the reaction mixture to the quenching agent) is recommended for safety.[4]

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Comparison of Chlorination Methods

ParameterThionyl Chloride (SOCl₂) with DMFPhosphorus Oxychloride (POCl₃)
Reactivity Highly reactive, often requires lower temperatures and shorter reaction times.Generally less reactive than SOCl₂, may require higher temperatures and longer reaction times.[3]
Typical Temperature 70-90 °C90-120 °C[3]
Typical Reaction Time 1-3 hours[1]4-12 hours[3]
Catalyst Often requires a catalytic amount of DMF.Can be used without a catalyst, but DMF can also be used.
Work-up Quenching of excess SOCl₂ is hazardous but generally more manageable. Byproducts are SO₂ and HCl gas.Quenching of excess POCl₃ is highly exothermic and can be dangerous if not done carefully.[4] Byproducts include phosphoric acid.
Safety Highly corrosive and moisture-sensitive. Reacts with water to release toxic HCl and SO₂ gases.Highly corrosive and reacts violently with water, releasing HCl gas. Requires careful handling and quenching procedures.[4]
Cost Generally less expensive than POCl₃.Typically more expensive than SOCl₂.
Reported Yield A yield of 76.32% has been reported for a similar substrate.[1][2]Yields can be high, but are highly dependent on the substrate and reaction conditions.

Mandatory Visualization

Experimental Workflow for Chlorination and Purification

experimental_workflow cluster_reaction Chlorination Reaction cluster_workup Work-up cluster_purification Purification start Starting Material: Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate reagents Add Chlorinating Agent (SOCl₂/DMF or POCl₃) start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction quench Quench with Ice Water (CAUTION: Exothermic) reaction->quench neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product: Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction low_yield Low Yield start->low_yield dark_color Dark-colored Reaction Mixture/Product start->dark_color purification_difficulty Difficulty in Purification start->purification_difficulty increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp check_reagents Check reagent purity/activity incomplete_reaction->check_reagents low_yield->check_reagents optimize_workup Optimize work-up procedure (e.g., pH control, extraction solvent) low_yield->optimize_workup control_temp Carefully control reaction temperature dark_color->control_temp inert_atmosphere Ensure inert atmosphere dark_color->inert_atmosphere purification_method Try alternative purification method (e.g., different recrystallization solvent, column chromatography) purification_difficulty->purification_method

Caption: Troubleshooting logic for common issues in the synthesis.

Troubleshooting Guide and FAQs

This section addresses specific issues that researchers may encounter during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is my reaction not going to completion, even after the recommended reaction time?

    • A1: There could be several reasons for an incomplete reaction. Firstly, ensure that your starting material is completely dry, as moisture can deactivate the chlorinating agents. Secondly, the chlorinating agent itself might have degraded. Thionyl chloride and phosphorus oxychloride are both sensitive to moisture and should be handled under anhydrous conditions.[3] Consider using a freshly opened bottle or distilling the reagent before use. Finally, for the thionyl chloride method, ensure that a catalytic amount of DMF was added, as it is crucial for the reaction to proceed efficiently.

  • Q2: My reaction mixture turned very dark, almost black. What could be the cause and is the product salvageable?

    • A2: The formation of dark-colored impurities is often a result of side reactions, which can be promoted by excessively high temperatures or prolonged reaction times.[3] The electron-rich quinoline ring system can be susceptible to various side reactions under harsh conditions. To mitigate this, ensure precise temperature control and monitor the reaction closely by TLC to avoid unnecessarily long heating. While a dark color indicates the presence of impurities, the desired product may still be present. Careful purification by column chromatography might be necessary to isolate the product.

  • Q3: I am having difficulty purifying the product by recrystallization. What are some alternative solvent systems to try?

    • A3: If you are struggling with recrystallization, it's often a matter of finding the right solvent or solvent mixture. A common and effective system for similar compounds is a mixture of ethanol and ethyl acetate.[3] You can also experiment with other solvent systems such as dichloromethane/hexane or acetone/water. If recrystallization consistently fails to yield a pure product, column chromatography is a reliable alternative.

  • Q4: What is the role of DMF in the chlorination reaction with thionyl chloride?

    • A4: In the presence of thionyl chloride or phosphorus oxychloride, DMF acts as a catalyst by forming a highly electrophilic intermediate known as the Vilsmeier reagent (a chloroiminium ion). This reagent is more reactive than the chlorinating agent alone and facilitates the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline.

  • Q5: How can I effectively monitor the progress of the reaction?

    • A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The starting material is typically more polar and will have a lower Rf value than the less polar product. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Common Issues

  • Problem: Low Yield

    • Possible Causes:

      • Incomplete reaction (see Q1).

      • Loss of product during work-up. The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy starting material, especially in the presence of water at non-neutral pH.[3]

      • Inefficient extraction.

    • Solutions:

      • Ensure the reaction goes to completion by monitoring with TLC.

      • During the work-up, perform the quench and neutralization steps at low temperatures (e.g., using an ice bath) to minimize hydrolysis.

      • Ensure the pH of the aqueous layer is appropriate for extraction (neutral to slightly basic).

      • Use a suitable and sufficient volume of extraction solvent.

  • Problem: Product is an oil or fails to crystallize

    • Possible Causes:

      • Presence of impurities that are inhibiting crystallization.

      • The product may have a low melting point.

    • Solutions:

      • Attempt to purify the crude product by column chromatography to remove impurities.

      • Try triturating the oil with a non-polar solvent like hexane to induce solidification.

      • If the product is indeed an oil at room temperature, proceed with characterization as an oil.

  • Problem: Formation of an unexpected side product

    • Possible Causes:

      • Side reactions due to impurities in the starting material or reagents.

      • Reaction conditions (e.g., temperature) promoting alternative reaction pathways.

    • Solutions:

      • Ensure the purity of all starting materials and reagents.

      • Carefully control the reaction temperature.

      • Characterize the side product to understand its formation and adjust the reaction conditions accordingly. For instance, in some cases, formylation of the quinoline ring can occur if a Vilsmeier reagent is used under certain conditions.

Safety Precautions

Both thionyl chloride and phosphorus oxychloride are hazardous reagents and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: These reagents are corrosive and moisture-sensitive.[5][6] Avoid contact with skin and eyes, and prevent inhalation of their vapors. They react violently with water, releasing toxic gases (HCl, SO₂).[5][6] Always add the reagent to the reaction mixture slowly and in a controlled manner.

  • Quenching: The quenching of excess chlorinating agent is highly exothermic. Always perform this step slowly, in an ice bath, and preferably by adding the reaction mixture to the quenching solution (reverse quench).[4]

  • Waste Disposal: Dispose of all chemical waste, including residual reagents and solvents, according to your institution's hazardous waste disposal procedures.[7] Do not pour any of these chemicals down the drain.

References

Common side products in the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the production of various pharmaceuticals, including Lenvatinib.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic pathways for this compound:

  • Gould-Jacobs Reaction: This route typically starts with a substituted aniline, such as a derivative of 3-methoxy-4-aminobenzoic acid, which reacts with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline precursor, which is then chlorinated and esterified.[3][4]

  • Chlorination of a 4-Hydroxyquinoline Precursor: A common and direct method involves the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6]

  • Esterification: This route involves the direct esterification of 4-chloro-7-methoxyquinoline-6-carboxylic acid with methanol, typically under acidic conditions (Fischer esterification).[7]

Q2: I am seeing a mixture of products in my Gould-Jacobs reaction. What could be the cause?

A2: The Gould-Jacobs reaction can lead to the formation of regioisomers if the starting aniline is asymmetrically substituted. The cyclization can occur at two different positions on the aniline ring, leading to a mixture of quinoline isomers. The reaction is also sensitive to high temperatures, which can cause decomposition of the desired product.[4]

Q3: My chlorination reaction with thionyl chloride is giving multiple spots on TLC. What are the likely side products?

A3: When using thionyl chloride for the chlorination of 4-hydroxyquinolines, several side products can form. These may include products of incomplete reaction (unreacted starting material), over-chlorination at other positions on the quinoline ring, or the formation of dimeric or rearranged products. For example, reactions of similar 4-hydroxy-2-quinolones with thionyl chloride have been reported to yield spiro-benzo[1][5]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides.[8]

Q4: The yield of my Fischer esterification is low. How can I improve it?

A4: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, it is essential to either use a large excess of the alcohol (methanol in this case) or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[1]

Troubleshooting Guides

Guide 1: Gould-Jacobs Reaction Route

This guide addresses common issues encountered during the synthesis of the 4-hydroxyquinoline precursor via the Gould-Jacobs reaction.

Problem Potential Cause Suggested Solution
Formation of Regioisomers The starting aniline is asymmetrically substituted, allowing for cyclization at multiple positions.Modify the starting aniline to favor cyclization at the desired position, or develop an efficient chromatographic method to separate the isomers.
Low Yield of Cyclized Product The cyclization step is incomplete. This reaction often requires high temperatures, and insufficient heating can lead to a low conversion rate.[9]Optimize the reaction temperature and time. The use of a high-boiling point solvent or microwave irradiation can sometimes improve the yield and reduce the reaction time.
Product Decomposition The high temperatures required for cyclization can lead to the thermal decomposition of the product.Carefully control the reaction temperature and minimize the reaction time. Consider using a milder cyclization catalyst if available.
Incomplete initial condensation The initial reaction between the aniline and the malonate derivative is not complete.Ensure anhydrous conditions and consider using a mild acid catalyst to promote the initial condensation.
Guide 2: Chlorination of 4-Hydroxyquinoline Precursor

This guide focuses on troubleshooting the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Problem Potential Cause Suggested Solution
Incomplete Chlorination Insufficient chlorinating agent, low reaction temperature, or short reaction time.Increase the equivalents of the chlorinating agent (e.g., SOCl₂ or POCl₃). Optimize the reaction temperature and time, monitoring the reaction progress by TLC or HPLC.
Formation of Over-chlorinated Byproducts Excess chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Dimeric or Rearranged Products Side reactions of the 4-hydroxyquinoline with the chlorinating agent.Optimize the reaction conditions, such as solvent and temperature. The addition of a base like pyridine or DMF can sometimes moderate the reactivity and improve selectivity.
Hydrolysis of the Ester Group Presence of water in the reaction mixture or during workup.Ensure all reagents and solvents are anhydrous. Perform the workup under non-aqueous or mildly acidic conditions to prevent hydrolysis of the methyl ester.
Guide 3: Fischer Esterification Route

This guide provides solutions for common problems during the esterification of 4-chloro-7-methoxyquinoline-6-carboxylic acid.

Problem Potential Cause Suggested Solution
Low Conversion to the Ester The reaction has reached equilibrium with significant amounts of starting material remaining.Use a large excess of methanol as the solvent to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark trap or molecular sieves.
Decomposition of Starting Material or Product The strong acid catalyst and high temperatures can cause degradation.Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.
Side Reactions with the Quinoline Ring The acidic conditions may promote unwanted reactions on the quinoline core.Screen different acid catalysts and solvents to find conditions that are selective for the esterification.
Difficult Purification Removal of the excess acid catalyst can be challenging.Neutralize the reaction mixture carefully during workup and use an appropriate extraction procedure to isolate the product.

Experimental Protocols

Synthesis of this compound from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [5]

  • To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Add thionyl chloride (an excess, e.g., 10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 90 °C) under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Side_Products_Gould_Jacobs cluster_start Starting Materials cluster_reaction Gould-Jacobs Reaction cluster_products Products Aniline Substituted Aniline Reaction Condensation & High Temp. Cyclization Aniline->Reaction Malonate Alkoxymethylenemalonate Ester Malonate->Reaction Desired Desired 4-Hydroxyquinoline Precursor Reaction->Desired Main Pathway Regioisomer Regioisomeric Quinoline Reaction->Regioisomer Side Reaction (Asymmetric Aniline) Incomplete Incomplete Cyclization Product Reaction->Incomplete Side Reaction (Low Temp./Short Time) Decomposition Decomposition Products Reaction->Decomposition Side Reaction (High Temp.)

Caption: Potential side products in the Gould-Jacobs synthesis route.

Side_Products_Chlorination cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_products Products Hydroxyquinoline Methyl 7-methoxy-4-oxo- 1,4-dihydroquinoline-6-carboxylate Chlorination SOCl₂ or POCl₃ Hydroxyquinoline->Chlorination Desired Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate Chlorination->Desired Main Pathway Unreacted Unreacted Starting Material Chlorination->Unreacted Side Product (Incomplete Reaction) Overchlorinated Over-chlorinated Byproduct Chlorination->Overchlorinated Side Product (Excess Reagent) Dimer Dimeric/Rearranged Product Chlorination->Dimer Side Product

Caption: Potential side products during the chlorination step.

References

Technical Support Center: Purification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No: 205448-66-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quinoline derivative often appearing as a bright yellow or orange solid.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including antimalarial and antitumor agents.[2] Notably, it is used in the preparation of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor.[3] The compound is also utilized in the synthesis of dyes and pesticides.[2]

Q2: What are the common purification techniques for this compound?

The most common purification methods employed after its synthesis include:

  • Aqueous Work-up/Extraction: Utilizing solvents like dichloromethane or ethyl acetate to extract the compound from an aqueous solution.[1][4]

  • Column Chromatography: A highly effective method for removing unreacted starting materials and by-products, often using silica gel as the stationary phase.[5]

  • Recrystallization: A standard technique for purifying solid compounds to achieve high purity.

Q3: What are the typical impurities encountered during the synthesis and purification of this compound?

Impurities typically consist of unreacted starting materials, such as Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, and by-products from the chlorination reaction.[1][5] The harsh conditions of some synthesis routes, like the Skraup synthesis for quinolines, can also lead to the formation of tar and polymeric materials, although specific impurities for this compound's synthesis are not extensively detailed in the provided literature.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during purification in a question-and-answer format.

Q1: My compound appears to be decomposing on the silica gel column during chromatography. Why is this happening and how can I prevent it?

Answer: Decomposition on silica gel is a known issue for quinoline derivatives.[7] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to decomposition or irreversible adsorption (streaking/tailing).[7]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in your mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[8]

  • Reverse-Phase Chromatography: If decomposition persists, reverse-phase (C18) chromatography is a viable alternative, although it may also present challenges.[8]

Q2: I am getting a very low yield after performing an aqueous extraction. What could be the cause?

Answer: Low yields from extraction can result from several factors related to the compound's solubility and stability.

Troubleshooting Steps:

  • Check the pH: Ensure the aqueous phase is appropriately basified before extraction. The quinoline nitrogen is basic, and if the solution is acidic, the compound will be protonated and remain in the aqueous layer as a salt.

  • Increase Extraction Volume/Repetitions: The compound may have significant solubility in the aqueous phase. Increase the number of extractions with fresh solvent (e.g., from 2x20 mL to 5x30 mL of dichloromethane) to improve recovery.[1][4]

  • Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q3: My product is not pure enough after a single column chromatography run. How can I improve the separation?

Answer: Achieving high purity often requires optimizing the chromatography conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will give your product an Rf value between 0.25 and 0.35 and show good separation from all impurities.

  • Use a Proper Column Size: A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to your crude product.[5] A longer, narrower column generally provides better separation than a short, wide one.

  • Employ Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel.[5] Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your prepared column. This technique often results in sharper bands and better separation.[5]

Data Presentation

Table 1: Example Purification Outcome for this compound

This table presents quantitative data from a documented synthesis and work-up procedure.

ParameterValueSolvents Used for Work-upSource
Yield76.32%Dichloromethane, Water, NaCl Solution[1][4]
Purity95%Dichloromethane, Water, NaCl Solution[1][4]

Table 2: Qualitative Comparison of Purification Techniques

This table provides a general comparison of the primary purification methods.

TechniquePrimary AdvantageCommon DisadvantagesBest For
Extraction/Washing Fast, good for removing water-soluble or acid/base-soluble impurities.Can lead to emulsions; may not remove impurities with similar solubility to the product.Initial clean-up of the crude reaction mixture.
Recrystallization Can yield very high purity product; scalable.Requires finding a suitable solvent system; potential for significant product loss in the mother liquor.Final purification of a solid product that is >90% pure.
Column Chromatography Excellent for separating multiple components and closely related impurities.Can be time-consuming and solvent-intensive; potential for product decomposition on acidic stationary phases.[7]Purifying complex mixtures or when recrystallization fails.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a method for a structurally similar quinoline derivative.[5]

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A common starting point for quinoline derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.

  • Column Packing (Slurry Method):

    • Estimate the required amount of silica gel (e.g., 60-120 mesh), typically 50 times the weight of the crude product.[5]

    • In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether).

    • Place a small plug of glass wool or cotton at the bottom of a glass chromatography column, followed by a thin layer of sand.

    • Pour the silica slurry into the column, continuously tapping the side to ensure even packing and release air bubbles.[5]

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the crude product's weight) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Aqueous Work-up and Extraction

This protocol is based on a reported synthesis procedure.[1][4]

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into ice water (50 mL).

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product using dichloromethane (5 x 30 mL). After each addition of dichloromethane, shake the funnel vigorously and allow the layers to separate.

    • Combine all the organic phases.

  • Washing:

    • Wash the combined organic phase with a saturated sodium chloride solution (brine) (2 x 20 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude or semi-purified product.

Visualizations

G start_node Crude Product Obtained (this compound) decision_node decision_node start_node->decision_node Assess Purity & Impurity Profile (TLC) process_node Attempt Column Chromatography decision_node->process_node Major Impurities Present OR Oily Product process_node2 Attempt Recrystallization decision_node->process_node2 Relatively Clean Solid (>90% pure) trouble_node trouble_node process_node->trouble_node Decomposition on Column decision_node2 decision_node2 process_node->decision_node2 Product is >95% Pure trouble_node2 Poor Separation of Spots process_node->trouble_node2 Poor Separation solution_node 1. Use deactivated silica (add Et3N). 2. Try neutral alumina as stationary phase. 3. Switch to reverse-phase chromatography. trouble_node->solution_node Troubleshoot solution_node->process_node end_node Pure Product process_node2->end_node Successful trouble_node3 Product Oils Out or Recovery is Poor process_node2->trouble_node3 Fails or Low Yield solution_node2 1. Optimize mobile phase using TLC. 2. Use a longer column. 3. Use dry loading technique. trouble_node2->solution_node2 Troubleshoot solution_node2->process_node solution_node3 1. Screen for a better solvent/solvent pair. 2. Cool solution slowly. 3. Scratch flask or add a seed crystal. 4. Concentrate mother liquor and re-purify. trouble_node3->solution_node3 Troubleshoot solution_node3->process_node2

Caption: Purification troubleshooting workflow for this compound.

References

Technical Support Center: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: A prevalent and effective method is the chlorination of Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate (also known as Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate). This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

Q2: What is the role of N,N-dimethylformamide (DMF) in the chlorination reaction?

A2: DMF plays a crucial role as a catalyst in the chlorination of 4-hydroxyquinolines. It reacts with the chlorinating agent (e.g., thionyl chloride or phosphoryl chloride) to form a Vilsmeier-type reagent, which is a more reactive electrophile. This intermediate facilitates the conversion of the 4-hydroxyl group to the 4-chloro group under milder conditions than if the chlorinating agent were used alone.[3] DMF can also serve as a solvent for the reaction.

Q3: My reaction is complete, but I am struggling with the work-up and purification. What are the common challenges?

A3: Common purification challenges include the removal of unreacted starting material and quenching byproducts. The product, this compound, is susceptible to hydrolysis back to the starting material if exposed to water for prolonged periods, especially under non-neutral pH conditions.[4] Careful control of pH during aqueous work-up and efficient extraction are crucial. Recrystallization or column chromatography are common methods for final purification.

Q4: Can other chlorinating agents be used for this transformation?

A4: Yes, besides thionyl chloride and phosphoryl chloride, other reagents like oxalyl chloride in the presence of DMF can also be employed for the chlorination of 4-hydroxyquinolines. The choice of reagent can influence reaction conditions, yield, and byproduct profile.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. One reported protocol suggests refluxing at 90°C for 1-4 hours.[1]
Degradation of chlorinating agent: The chlorinating agent (SOCl₂ or POCl₃) is sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorinating agents.
Poor quality starting material: Impurities in the Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate can inhibit the reaction.Ensure the starting material is pure and dry. Recrystallize if necessary.
Low Yield Hydrolysis during work-up: The 4-chloro group is susceptible to hydrolysis, reverting the product to the starting material. This is more likely in non-neutral aqueous conditions.[4]Perform the aqueous work-up promptly and at low temperatures (e.g., using ice water).[1] Ensure the aqueous phase is neutralized or slightly basic before extraction to minimize hydrolysis.
Suboptimal stoichiometry: Incorrect ratio of substrate to chlorinating agent or catalyst.Use a molar excess of the chlorinating agent. A reported protocol uses a significant excess of thionyl chloride, which also acts as the solvent.[1] The catalytic amount of DMF is typically around 10 mol%.
Product loss during extraction: Inefficient extraction from the aqueous phase.Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.[1]
Presence of Impurities in the Final Product Unreacted starting material: Incomplete reaction.Optimize reaction conditions as described above. Purification by column chromatography can separate the product from the more polar starting material.
Hydrolyzed product: As mentioned, hydrolysis during work-up can lead to the presence of the starting material as an impurity.Follow the recommendations for minimizing hydrolysis during the work-up.
Side reactions: At excessively high temperatures, side reactions can lead to the formation of colored byproducts or decomposition.Maintain the recommended reaction temperature and avoid prolonged heating after the reaction is complete.
Formation of a Dark-Colored Reaction Mixture or Product Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product.Carefully control the reaction temperature. A reported procedure specifies an external temperature of 90°C.[1]
Impurities in reagents: Impurities in the starting material or solvents can lead to colored byproducts.Use high-purity reagents and solvents.

Data Summary

The following table summarizes quantitative data from two different reported protocols for the synthesis of this compound.

ParameterMethod 1Method 2
Starting Material Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylateMethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Chlorinating Agent Thionyl Chloride (SOCl₂)Phosphoryl Chloride (POCl₃)
Catalyst/Solvent N,N-Dimethylformamide (DMF) / Thionyl ChlorideToluene
Temperature 90°C90-95°C
Reaction Time 1 hour3-4 hours
Reported Yield 76.32%[1]94.53%[1]
Reported Purity 95%[1]Not specified

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol is adapted from a published synthetic route.[1]

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (e.g., 3.00 g, 12.86 mmol).

  • Add thionyl chloride (e.g., 30.00 mL) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 93.99 mg, 1.29 mmol).

  • Heat the reaction mixture to an external temperature of 90°C and maintain at reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Carefully add ice water (e.g., 50 mL) to the residue.

  • Extract the aqueous mixture with ethyl acetate (e.g., 2 x 20 mL) and then with dichloromethane (e.g., 5 x 30 mL).

  • Combine the organic phases and wash with saturated sodium chloride solution (e.g., 2 x 20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Chlorination using Phosphoryl Chloride

This protocol is an alternative method reported to give a higher yield.[1]

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • Demineralized water

Procedure:

  • In a flask, combine Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (e.g., 10.0 g), toluene (e.g., 90 mL), and phosphoryl chloride (e.g., 8.2 g) at room temperature (25-30°C).

  • Heat the mixture to 90-95°C and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 25-30°C.

  • Carefully add demineralized water (e.g., 100 mL) to the reaction mass to quench.

  • Further work-up, likely involving neutralization and extraction as in Protocol 1, would be required to isolate the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: Methyl 4-hydroxy-7-methoxy- quinoline-6-carboxylate reaction Chlorination Reaction (Heating/Reflux) start->reaction reagents Chlorinating Agent (SOCl₂ or POCl₃) + Catalytic DMF reagents->reaction quench Quenching (Ice Water) reaction->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification product Final Product: Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate purification->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

The following diagram outlines the logical steps to troubleshoot low yield in the synthesis.

troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_condition_issues Condition Issues cluster_workup_issues Work-up & Purification Issues start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete check_conditions Review Reaction Conditions stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry catalyst Sufficient Catalyst? check_conditions->catalyst check_workup Evaluate Work-up & Purification hydrolysis Potential Hydrolysis? check_workup->hydrolysis optimize_time_temp Increase Time / Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Quality (Anhydrous?) incomplete->check_reagents No optimize_time_temp->check_workup check_reagents->check_conditions stoichiometry->check_workup catalyst->check_workup optimize_workup Use Cold Water, Neutral pH hydrolysis->optimize_workup Yes extraction_loss Extraction Loss? hydrolysis->extraction_loss No solution Improved Yield optimize_workup->solution optimize_extraction Multiple Extractions extraction_loss->optimize_extraction optimize_extraction->solution

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Troubleshooting low yield in the conversion to 4-chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a key intermediate in the manufacturing of several pharmaceuticals.[1]

Troubleshooting Guides

This section is designed to help you diagnose and resolve issues leading to low yields in your synthesis. The troubleshooting is organized by the synthetic route.

Route 1: Hydrolysis of 6-cyano-7-methoxy-4-chloroquinoline

This pathway involves the conversion of a nitrile group to a primary amide.

Question: My hydrolysis reaction is incomplete, and I am recovering a significant amount of starting material. What could be the cause?

Answer: Incomplete hydrolysis is a common issue. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the nitrile under acidic conditions can be slow. One reported method specifies heating at 80°C for 24 hours.[1] Ensure your reaction is running for a sufficient duration and at the correct temperature.

  • Inadequate Acid Concentration: The concentration of the acid catalyst is crucial. A very dilute solution may not be effective. The literature suggests a 1:1500 volume ratio of glacial acetic acid to water.[1]

  • Poor Solubility of Starting Material: The 6-cyano-7-methoxy-4-chloroquinoline may not be fully dissolved in the reaction medium, limiting its contact with the acid catalyst. Consider alternative solvent systems or the use of co-solvents to improve solubility.

Question: The yield of my desired carboxamide is low, and I am observing the formation of the corresponding carboxylic acid as a major byproduct. How can I prevent this?

Answer: Over-hydrolysis of the nitrile to the carboxylic acid is a competing reaction, especially under harsh conditions. To minimize this:

  • Milder Reagents: Consider using a milder hydrolysis method. One alternative involves the use of hydrogen peroxide with a base like potassium carbonate in a solvent such as DMSO.[2] This method can be more selective for the amide.

  • Careful Control of Reaction Conditions: If using acidic hydrolysis, avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the conversion of the starting material.

  • Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid byproduct are formed.

Route 2: Chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide

This route involves the conversion of a hydroxyl group at the 4-position to a chloride.

Question: My chlorination reaction is resulting in a low yield of the desired 4-chloro product, with a lot of unreacted starting material. What should I investigate?

Answer: Incomplete chlorination can be due to several factors:

  • Reagent Stoichiometry and Quality: Ensure that you are using a sufficient molar excess of the chlorinating agent. Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are sensitive to moisture, so use fresh or properly stored reagents.

  • Insufficient Activation: The hydroxyl group needs to be activated for substitution. In the case of using POCl₃, a base like triethylamine is often added.[3] Ensure the base is added correctly and is of good quality.

  • Reaction Temperature: Some chlorination reactions require heating. One patented procedure specifies heating to 70°C.[3] Ensure your reaction is reaching the optimal temperature.

Question: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity of the reaction?

Answer: The formation of byproducts suggests that other parts of the molecule may be reacting with the chlorinating agent.

  • Control of Reaction Temperature: Overheating can lead to side reactions. Maintain a controlled temperature throughout the reaction.

  • Choice of Chlorinating Agent: Some chlorinating agents are harsher than others. If you are using a very strong agent, consider switching to a milder one.

  • Protecting Groups: While more complex, if other functional groups are interfering, a protection-deprotection strategy might be necessary, though this adds steps to the overall synthesis.

Route 3: Amidation of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This pathway involves the conversion of a methyl ester to the primary amide.

Question: The amidation of my methyl ester with ammonia is slow and gives a low yield. How can I drive the reaction to completion?

Answer: Amidation of esters can be challenging. Here are some potential solutions:

  • Temperature and Pressure: Carrying out the reaction at an elevated temperature in a sealed vessel can increase the reaction rate. One procedure describes reacting the ester with ammonia at 60°C.[2]

  • Ammonia Concentration: Ensure a high concentration of ammonia is present. This can be achieved by using a solution of ammonia in an appropriate solvent or by bubbling ammonia gas through the reaction mixture.

  • Alternative Aminating Agents: If direct amidation with ammonia is not efficient, consider alternative methods for amide formation, although this would represent a significant change to the synthetic route.

Summary of Reaction Conditions

The following table summarizes the conditions for the different synthetic routes to provide a comparative overview.

Route Starting Material Reagents Solvent Temperature Time Reported Yield Reference
1a 6-cyano-7-methoxy-4-chloroquinolineGlacial Acetic Acid, WaterAcetic Acid/Water80°C24 hHigh (Implied)[1]
1b 6-cyano-7-methoxy-4-chloroquinolineHydrogen Peroxide, Potassium CarbonateDMSO5-20°CNot specified91%[2]
2 4-hydroxy-7-methoxyquinoline-6-carboxamidePhosphorus Oxychloride, TriethylamineAcetonitrile70°CNot specified91%[3]
3 This compoundAmmoniaNot specified60°C4 h85.17%[2]

Experimental Protocols

Protocol for Route 1a: Hydrolysis of 6-cyano-7-methoxy-4-chloroquinoline[1]
  • Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a solution of glacial acetic acid and water (1:1500 v/v).

  • Heat the reaction mixture to 80°C and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 500mL of ice water to the reaction mixture.

  • Stir the mixture overnight to allow for the precipitation of the solid product.

  • Filter the solid and wash the filter cake with water until it is neutral.

  • Dry the solid under vacuum to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.

Protocol for Route 2: Chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide[3]
  • To a reaction flask, add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.27 kg, 5.82 mol) and acetonitrile (5 L).

  • Add triethylamine (7.07 kg, 7 mol).

  • At room temperature, add phosphorus oxychloride (480 g, 6.4 mol) dropwise.

  • Increase the temperature to 70°C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to 0°C to allow the solid product to precipitate.

  • Filter the solid to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general troubleshooting workflow.

G Synthetic Routes to 4-chloro-7-methoxyquinoline-6-carboxamide start1 6-cyano-7-methoxy-4-chloroquinoline product 4-chloro-7-methoxyquinoline-6-carboxamide start1->product Hydrolysis (H₂O₂/K₂CO₃ or H⁺/H₂O) start2 4-hydroxy-7-methoxyquinoline-6-carboxamide start2->product Chlorination (POCl₃/Et₃N) start3 This compound start3->product Amidation (NH₃) G Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Analyze Crude Product: Recovered Starting Material? start->check_sm check_purity Analyze Crude Product: Byproducts Observed? check_sm->check_purity No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Occurring check_purity->side_rxn Yes purification_issue Product Loss During Workup/Purification check_purity->purification_issue No solution1 Increase Reaction Time/Temp Check Reagent Stoichiometry Improve Solubility incomplete_rxn->solution1 solution2 Adjust Reaction Conditions (Temp, Reagents) Monitor Reaction Progress Consider Milder Reagents side_rxn->solution2 solution3 Optimize Extraction/Crystallization Solvents Check pH during Workup Alternative Purification Method purification_issue->solution3

References

Technical Support Center: Enhancing the Solubility of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in biological assays. The following information is intended to troubleshoot common solubility challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

Quinoline derivatives, including this compound, are often characterized by their heterocyclic aromatic structure, which imparts a hydrophobic nature.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions, a common challenge for many compounds in drug discovery.[1]

Q2: What are the initial signs of solubility issues in my biological assay?

Common indicators of poor solubility include:

  • Precipitation: Visible particles in your stock solution or after dilution into aqueous assay buffers.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-reproducible Data: Difficulty in replicating results from day to day.

  • Lower than Expected Potency: The apparent biological activity is lower than anticipated due to the compound not being fully dissolved.

Q3: What is the first and most common method to try for solubilizing this compound?

The most straightforward initial approach is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue that occurs when the concentration of the highly solubilizing co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly water-soluble compound to "crash out" of the solution. Here are some immediate steps to try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final assay medium. Try preparing serial dilutions to identify a concentration that remains soluble.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, you can test if a slightly higher final concentration (e.g., 0.5% instead of 0.1%) maintains solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your assay.

If these adjustments are not successful, more advanced solubilization strategies should be explored.

Troubleshooting Guide: Advanced Solubilization Strategies

If using a simple co-solvent approach is insufficient, the following methods can be employed to improve the solubility of this compound.

Strategy 1: pH Adjustment

Since quinoline compounds are typically weak bases, modifying the pH of the solution can enhance their solubility.[1] By lowering the pH, the quinoline nitrogen can become protonated, forming a more soluble salt.

Troubleshooting:

  • Precipitation persists: Ensure the pH is sufficiently low. For a basic compound, the pH should ideally be at least 2 units below its pKa.

  • Assay interference: Verify that the altered pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity). Always include a pH-matched vehicle control.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.[1]

Troubleshooting:

  • Toxicity: High concentrations of co-solvents can be toxic to cells. Determine the maximum tolerable concentration of the co-solvent in your specific assay system.

  • Precipitation upon dilution: Even with co-solvents, precipitation can occur. It may be necessary to use a combination of a co-solvent and another solubilization technique.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.

Troubleshooting:

  • Inefficient complexation: The stoichiometry of the drug-cyclodextrin complex may need optimization. Experiment with different molar ratios.

  • Cellular uptake: The large size of the cyclodextrin complex may affect the compound's ability to cross cell membranes. This should be considered when interpreting results from cell-based assays.

Quantitative Solubility Data

Solvent SystemEstimated Solubility Range (mg/mL)Notes
100% DMSO> 25Generally high solubility is expected in pure DMSO.
100% Ethanol5 - 20Good solubility is anticipated, but may be lower than in DMSO.
Aqueous Buffer (pH 7.4)< 0.1Low aqueous solubility is characteristic of this class of compounds.
Aqueous Buffer (pH 5.0)0.1 - 1.0A modest increase in solubility is expected due to protonation.
10% HP-β-CD in Water0.5 - 5.0Significant improvement in aqueous solubility is possible with cyclodextrin complexation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile glass vial.

  • Add Co-solvent: Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Solubility Enhancement by pH Adjustment
  • Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each HP-β-CD solution and a control (buffer only).

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_strategy1 Strategy 1: Co-solvent cluster_strategy2 Strategy 2: pH Adjustment cluster_strategy3 Strategy 3: Cyclodextrin start Poorly Soluble Compound (this compound) cosolvent Prepare High Concentration Stock in DMSO start->cosolvent dilute Dilute into Aqueous Buffer cosolvent->dilute check1 Precipitation? dilute->check1 ph_adjust Determine pKa Adjust Buffer pH (e.g., pH < pKa-2) check1->ph_adjust Yes end_node Proceed with Biological Assay check1->end_node No check2 Soluble & Assay Compatible? ph_adjust->check2 cyclodextrin Prepare Inclusion Complex with HP-β-CD check2->cyclodextrin No check2->end_node Yes check3 Soluble & Active? cyclodextrin->check3 check3->end_node Yes experimental_workflow_stock_preparation start Weigh Compound add_dmso Add 100% DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect store Store at -20°C / -80°C inspect->store Clear Solution end_node Ready for Dilution into Assay Buffer store->end_node

References

Preventing degradation of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a cool, dry, and dark environment. Exposure to light, moisture, and high temperatures can lead to degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a bright yellow or orange solid.[1] A noticeable change in color, such as darkening or the appearance of brown tints, can be an initial sign of degradation. Other indicators may include a change in texture, clumping, or the development of an unusual odor. For definitive assessment, analytical techniques such as HPLC should be used to check for the presence of impurities.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of quinoline derivatives, several degradation routes are possible. These include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield 4-chloro-7-methoxyquinoline-6-carboxylic acid.

  • Photodegradation: Quinoline and its derivatives are known to be sensitive to light.[2][3] UV radiation can induce photochemical reactions, potentially leading to the formation of hydroxylated byproducts or cleavage of the quinoline ring.

  • Oxidation: The quinoline ring can undergo oxidation, which may be accelerated by exposure to air and light. This can result in the formation of N-oxides or other oxidized species.

  • Thermal Degradation: Elevated temperatures can promote decomposition of the molecule.

Q4: Can I dissolve the compound in a solvent for long-term storage?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) and protected from light. It is crucial to perform a stability test of the compound in the chosen solvent to understand its degradation profile over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., darkening, browning) Photodegradation or oxidation due to exposure to light and/or air.1. Confirm degradation by analytical methods (e.g., HPLC, LC-MS). 2. If degradation is confirmed, discard the sample. 3. Ensure future storage is in a light-protected container (amber vial) and consider storage under an inert atmosphere.
Inconsistent experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Check the purity of the stored compound using a suitable analytical method. 2. If impurities are detected, purify the compound if possible or use a fresh, high-purity batch. 3. Review storage conditions to ensure they are optimal.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymerization.1. Attempt to dissolve a small amount in a trusted solvent to confirm solubility issues. 2. Analyze the sample for impurities. 3. It is recommended to use a fresh batch of the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation has occurred, leading to the formation of new chemical entities.1. Attempt to identify the degradation products by techniques such as mass spectrometry. 2. Based on the identified products, deduce the likely degradation pathway (e.g., hydrolysis, oxidation). 3. Adjust storage conditions to mitigate this specific degradation pathway (e.g., store in a desiccator to prevent hydrolysis).

Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential chemical degradation.
Light Protect from lightTo prevent photodegradation. Use amber vials or store in a dark place.[4]
Moisture Store in a dry environmentTo prevent hydrolysis of the methyl ester group. Use of a desiccator is recommended.
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidative degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to air and moisture.

Experimental Protocol: Stability Study of this compound

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials:

  • This compound (high purity)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH buffers

  • Amber glass vials with screw caps

  • Environmental chambers/incubators

  • HPLC system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh a predetermined amount of this compound into several amber glass vials.

    • For solution stability testing, prepare solutions of a known concentration in the desired solvent(s).

  • Storage Conditions:

    • Expose the samples (both solid and in solution) to a matrix of conditions, including:

      • Temperature: -20°C, 4°C, 25°C, 40°C

      • Humidity: 25% RH, 75% RH (for solid samples)

      • Light: Photostability chamber (ICH Q1B guidelines) vs. dark

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

    • At each time point, analyze the samples by HPLC.

    • Quantify the amount of the parent compound remaining and any significant degradation products formed.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each storage condition.

    • Determine the degradation rate and identify the conditions under which the compound is most and least stable.

Visualizations

degradation_pathway main Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate hydrolysis 4-chloro-7-methoxyquinoline- 6-carboxylic acid main->hydrolysis Moisture, Acid/Base photodegradation Hydroxylated byproducts / Ring-opened products main->photodegradation UV Light oxidation N-oxide or other oxidized species main->oxidation Air (Oxygen)

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: High-Purity Compound prep Sample Preparation (Solid & Solution) start->prep storage Storage under Varied Conditions (Temp, Humidity, Light) prep->storage analysis HPLC Analysis at Time Points (T=0, 1, 2, 4, 12, 24 weeks) storage->analysis data Data Analysis (% Remaining, Degradation Rate) analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for the stability study.

troubleshooting_guide start Issue Encountered (e.g., Color Change, Inconsistent Results) check_purity Check Purity via HPLC start->check_purity degraded Degradation Confirmed? check_purity->degraded discard Discard Sample & Use Fresh Batch degraded->discard Yes no_degradation No Significant Degradation degraded->no_degradation No review_storage Review & Optimize Storage Conditions (Light, Temp, Moisture, Atmosphere) discard->review_storage investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of quinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning quinoline synthesis from laboratory to pilot or production scale.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise during the scale-up of key quinoline synthesis reactions.

Guide 1: Managing Exothermic Reactions in Skraup and Friedländer Syntheses

Issue: The reaction is proceeding too violently or is difficult to control, posing a significant safety risk.

Question: My Skraup/Friedländer reaction is extremely exothermic and is showing signs of a potential runaway. What immediate actions should I take, and what are the preventative measures for future scale-up batches?

Answer: A runaway reaction is a critical safety concern.

Immediate Actions:

  • If it is safe to do so, immerse the reaction flask in an ice-water bath to facilitate rapid cooling.[1]

  • Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.[1]

  • Always use a blast shield in front of the reaction setup.[1]

Preventative Measures:

  • Use of a Moderator: For the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is critical for moderating the reaction's exothermicity.[1][2][3] It is thought to function as an oxygen carrier, which helps to control the rate of the oxidation step.[1][2]

  • Controlled Reagent Addition: Instead of adding reagents in one portion, utilize a controlled addition profile with a syringe pump or dropping funnel.[4] This is especially important for the addition of concentrated sulfuric acid in the Skraup synthesis.[2][5] The order of reagent addition is also crucial for safety and control.[2]

  • Efficient Heat Transfer: Ensure the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate.[4] For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[4]

  • Gradual Heating: For the Skraup synthesis, begin by heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The reaction's own heat should sustain boiling. Reapply heat only after the initial exotherm has subsided.[1]

Guide 2: Addressing Yield Drops Upon Scale-Up

Issue: A significant drop in product yield is observed when moving from a laboratory (e.g., 10g) to a larger scale (e.g., 500g).

Question: We are observing a significant drop in yield for our quinoline synthesis when scaling up. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[4]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[4][6][7] Inadequate heat removal can also cause thermal degradation of reactants and products.[4]

    • Troubleshooting:

      • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[4]

      • Optimize Reagent Addition: Implement controlled addition of reagents to manage the reaction exotherm and maintain a consistent temperature.[4]

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio changes at a larger scale, which can affect phase boundaries and mass transfer, thereby influencing reaction kinetics.[4]

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale.[4] Optimal conditions in a round-bottom flask may not be ideal in a larger reactor.[4][8]

  • Work-up and Isolation Issues: Methods that are efficient on a small scale, like multiple small extractions, may be less effective at a larger scale, potentially leading to product loss.[4]

    • Troubleshooting:

      • Adapt Work-up Procedures: At a larger scale, a proper phase split is more efficient than multiple small extractions.[4]

      • Consider Crystallization: Recrystallization is often a more scalable and economical purification method for large quantities of solid material compared to flash column chromatography.[4]

Guide 3: Controlling Impurity Formation

Issue: The formation of significant impurities, such as tar in the Skraup synthesis or positional isomers in the Combes synthesis, complicates purification and reduces the final product's purity.

Question: Our scaled-up quinoline synthesis is generating a high level of impurities. How can we minimize their formation?

Answer: Impurity formation is a common issue in many quinoline syntheses, often exacerbated by the harsh reaction conditions required.

  • Tar Formation in Skraup Synthesis: The Skraup synthesis is known for producing tarry byproducts due to the uncontrolled polymerization of the acrolein intermediate.[5]

    • Troubleshooting:

      • Control Reaction Temperature: The violent nature of the reaction is a primary cause of tar formation. Using a moderator like ferrous sulfate can help control the exotherm.[5]

      • Ensure Efficient Mixing: Good agitation is crucial to prevent localized overheating, which promotes tar formation.[3][5]

      • Purity of Reactants: Using anhydrous glycerol can help reduce tar formation as water can lead to lower yields.[5]

  • Formation of Positional Isomers: In reactions like the Combes synthesis, the inherent reactivity of the fused ring system can lead to the formation of multiple byproducts due to positional isomerism.[9]

    • Troubleshooting:

      • Optimize Reaction Conditions: Fine-tuning reaction conditions can favor the formation of the desired isomer.[9]

      • Steric and Electronic Effects: In the Combes synthesis, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines. Conversely, using chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer as the major product.[10]

  • Purification Strategies: The choice of purification method is critical for obtaining high-purity quinoline intermediates.[11]

    • Distillation: For liquid quinolines, vacuum distillation is a common purification method.[9]

    • Crystallization: The formation of salts, such as the hydrochloride or picrate, can facilitate purification through crystallization, after which the free base can be regenerated.[9] This method is well-suited for achieving very high purity.[11]

    • Chromatography: While providing high resolution, the scalability of techniques like HPLC can be a challenge.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up quinoline synthesis, particularly the Skraup reaction?

A1: The Skraup synthesis is notoriously exothermic and has a reputation for being violent, with the potential for runaway reactions if not properly controlled.[2][3] The primary safety concerns include:

  • Runaway Reactions: The reaction can become uncontrollable, leading to a rapid increase in temperature and pressure.[1]

  • Violent Boiling and Splashing: The highly energetic nature of the reaction can cause vigorous boiling.[2]

  • Hazardous Reagents: The use of concentrated sulfuric acid and oxidizing agents like nitrobenzene requires careful handling and appropriate personal protective equipment.[2][3]

Q2: How does the choice of solvent impact the scale-up of quinoline synthesis?

A2: A solvent that is suitable for a small-scale reaction may not be optimal for a large-scale process.[4] Key considerations include:

  • Boiling Point: A solvent with a higher boiling point can provide a wider operating temperature range and better process control.[4]

  • Viscosity: This can affect mixing efficiency at a larger scale.

  • Safety: Flammability, toxicity, and environmental impact are critical considerations for large-scale operations.

  • Solubility: The solubility of reactants, intermediates, and the final product can influence reaction rate and ease of isolation.

Q3: When scaling up a Gould-Jacobs reaction, what are the critical parameters to monitor?

A3: The Gould-Jacobs reaction involves a series of steps, including condensation and a high-temperature cyclization.[12][13] Key parameters to monitor during scale-up are:

  • Temperature Control: The intramolecular cyclization step requires high temperatures, but excessive heat or prolonged reaction times can lead to product degradation.[13]

  • Reaction Time: The conversion of the intermediate to the final quinoline product is time and temperature-dependent. A thorough time-temperature study is necessary to optimize the yield.[13]

  • Removal of Volatiles: The initial condensation/substitution and the subsequent cyclization both involve the loss of ethanol.[12] Efficient removal of these volatiles can help drive the reaction to completion.

Q4: What are some modern, greener alternatives for catalyzing quinoline synthesis that are amenable to scale-up?

A4: There is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Some alternatives to traditional harsh acid catalysts include:

  • Lewis Acids: Catalysts like neodymium(III) nitrate have been shown to be efficient for the Friedländer synthesis.[14]

  • Solid Acid Catalysts: Nafion NR50, a sulfonic acid-functionalized polymer, has been used for the Friedländer reaction under microwave conditions, offering a reusable catalyst system.[15]

  • Ionic Liquids: These can serve as both solvents and catalysts, and their use has been reported to improve the efficiency of the Friedländer synthesis under solvent-free conditions.[16]

  • Nanocatalysts: The use of nanocatalysts is an emerging area offering potential for efficient and environmentally friendly quinoline synthesis.[17]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Quinolin-2-one Synthesis

ParameterLab-Scale (100 mL flask)Scale-Up (5 L Reactor)Rationale for Change
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures better homogeneity in larger volumes.[4]
Catalyst Loading 2 mol%1.5 mol%Improved mixing at larger scale can increase catalyst efficiency.[4]
Solvent Volume 100 mL4.0 LIncreased to maintain a manageable concentration and allow for effective stirring and heat transfer.[4]
Reaction Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[4]
Reagent Addition Added in one portionAdded over 1 hour via addition funnelControlled addition to manage the exotherm and prevent localized high concentrations.[4]
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.[4]
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractA proper phase split is more efficient than multiple small extractions at a larger scale.[4]
Purification Flash column chromatographyRecrystallization from a suitable solvent systemRecrystallization is a more scalable and economical purification method for large quantities of solid material.[4]
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[4]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis

This protocol is a general guideline for the iodine-catalyzed synthesis of quinolines.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[14]

Protocol 2: General Procedure for High-Temperature Cyclization in Gould-Jacobs/Conrad-Limpach Synthesis

This protocol outlines the high-temperature cyclization step common to both the Gould-Jacobs and Conrad-Limpach syntheses.

Materials:

  • Crude intermediate enamine or β-aminoacrylate

  • High-boiling solvent (e.g., mineral oil, Dowtherm A)

  • Hydrocarbon solvent (e.g., hexane) for precipitation

Procedure:

  • Add the crude intermediate to a flask containing a high-boiling solvent.

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[14]

  • Once the reaction is complete, cool the mixture to below 100°C. The product may begin to precipitate.[4]

  • Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product and dissolve the reaction solvent.[4][14]

  • Isolate the solid product by filtration, wash with the hydrocarbon solvent, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Scale-Up Synthesis start Start: Low Yield in Scale-Up Batch check_mixing Is agitation efficient? (e.g., overhead stirrer, proper impeller) start->check_mixing check_temp Is there evidence of localized overheating or degradation? check_mixing->check_temp Yes improve_mixing Action: Improve Agitation (e.g., change stirrer type, increase speed) check_mixing->improve_mixing No check_addition Was reagent addition controlled to manage exotherm? check_temp->check_addition No improve_temp Action: Enhance Heat Transfer (e.g., improve cooling, use jacketed reactor) check_temp->improve_temp Yes check_workup Is the work-up procedure optimized for the larger scale? check_addition->check_workup Yes improve_addition Action: Implement Controlled Addition Profile check_addition->improve_addition No reoptimize_params Action: Re-optimize Reaction Parameters (T, conc., catalyst) check_workup->reoptimize_params No end Result: Improved Yield and Purity check_workup->end Yes improve_mixing->check_temp improve_temp->check_addition improve_addition->check_workup optimize_workup Action: Adapt Work-up (e.g., phase split vs. extractions, recrystallization) optimize_workup->reoptimize_params reoptimize_params->end

Caption: Troubleshooting workflow for diagnosing and addressing low yield in scale-up synthesis.

Purification_Strategy_Selection Decision-Making for Quinoline Intermediate Purification start Start: Crude Quinoline Intermediate check_state Is the product a liquid or a solid? start->check_state check_purity_req Is very high purity required? check_state->check_purity_req Solid distillation Strategy: Vacuum Distillation check_state->distillation Liquid check_scale Is this a large-scale purification? check_purity_req->check_scale No salt_formation Strategy: Salt Formation and Crystallization check_purity_req->salt_formation Yes check_impurities Are impurities closely related structurally? check_scale->check_impurities No recrystallization Strategy: Recrystallization check_scale->recrystallization Yes check_impurities->recrystallization No chromatography Strategy: Column Chromatography check_impurities->chromatography Yes

Caption: Logical workflow for selecting an appropriate purification strategy for quinoline intermediates.

References

Resolving impurities in Methyl 4-chloro-7-methoxyquinoline-6-carboxylate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the preparation of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route is the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

Q2: What are the critical parameters to control during the chlorination reaction?

A2: Temperature and moisture are critical parameters. The reaction with thionyl chloride is often performed at elevated temperatures (e.g., 90°C) and can be vigorous.[1] It is crucial to control the temperature to prevent the degradation of starting materials and products. Additionally, the reaction should be conducted under anhydrous conditions as chlorinating agents are sensitive to moisture.

Q3: What are some common impurities I might encounter?

A3: Common impurities include unreacted starting material (Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate), the hydrolysis product of the target molecule (Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate), and potentially over-chlorinated byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1] By comparing the spots of the reaction mixture with the starting material and product standards, you can determine when the reaction is complete.

Q5: What is a typical work-up procedure for this reaction?

A5: A typical work-up involves quenching the reaction mixture, often by pouring it into ice water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the crude product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely using TLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature, but be cautious of potential side reactions. - Ensure the chlorinating agent is of good quality and used in a sufficient molar excess.
Degradation of Product - Avoid excessively high temperatures during the reaction and work-up. - Quench the reaction mixture promptly after completion to prevent prolonged exposure to harsh conditions.
Losses During Work-up - Ensure efficient extraction by performing multiple extractions with an appropriate solvent. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure.
Problem 2: Presence of Unreacted Starting Material in the Final Product
Possible Cause Suggested Solution
Insufficient Chlorinating Agent - Increase the molar ratio of the chlorinating agent to the starting material.
Short Reaction Time - Extend the reaction time and continue to monitor by TLC until all the starting material is consumed.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Problem 3: Formation of the Hydrolyzed Impurity (Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate)
Possible Cause Suggested Solution
Moisture in the Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis During Work-up - Keep the temperature low during the aqueous work-up. - Minimize the time the product is in contact with the aqueous phase.
Problem 4: Presence of Dark-Colored Impurities
Possible Cause Suggested Solution
Decomposition at High Temperatures - Maintain a controlled and consistent reaction temperature. - Consider using a milder chlorinating agent if possible.
Side Reactions - Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product formation.

Data Presentation

Table 1: Summary of a Reported Synthetic Protocol and Outcome

ParameterValueReference
Starting Material Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[1]
Chlorinating Agent Trichlorophosphate[1]
Solvent Toluene[1]
Temperature 25 - 95 °C[1]
Yield 76.32%[1]
Purity 95%[1]

Experimental Protocols

Key Experiment: Chlorination using Thionyl Chloride

This protocol is based on a reported synthesis for this compound.[1]

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous solvent (e.g., toluene)

  • Ice water

  • Ethyl acetate or Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1 equivalent).

  • Add the anhydrous solvent, followed by a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Add thionyl chloride (a suitable excess, e.g., 10 volumes relative to the starting material weight).

  • Heat the reaction mixture to reflux (e.g., an external temperature of 90°C) for approximately 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water.

  • Extract the aqueous phase multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate reagents SOCl₂ / cat. DMF Toluene, 90°C, 1h start->reagents reaction_mixture Reaction Mixture reagents->reaction_mixture quench Quench with Ice Water reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step final_product Pure Methyl 4-chloro-7- methoxyquinoline-6-carboxylate purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation SM Starting Material (Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate) Product Desired Product (Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate) SM->Product Chlorination (SOCl₂ or POCl₃) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (Methyl 4-hydroxy-7-methoxy- quinoline-6-carboxylate) Product->Impurity2 Hydrolysis (Moisture) Impurity3 Over-chlorinated Product Product->Impurity3 Excess Chlorinating Agent

Caption: Potential pathways for impurity formation during synthesis.

References

Alternative synthetic routes to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alternative Synthetic Routes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hazardous reagents by employing safer, more sustainable alternatives in line with the principles of green chemistry.[1][2]

This center provides answers to frequently asked questions, detailed troubleshooting guides for common issues encountered during experiments, comparative data on reaction efficiencies, and complete experimental protocols for key alternative methods.

Frequently Asked Questions (FAQs)

Q1: What are the core principles for selecting a safer synthetic route?

A1: The selection of a safer synthetic route is guided by the 12 Principles of Green Chemistry.[3][4] Key considerations include:

  • Waste Prevention: It is better to prevent waste than to treat it after it has been created.[3][4]

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.[3]

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[3]

  • Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.[5]

  • Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. Water, ethanol, and supercritical CO₂ are examples of greener solvents.[1][3][6]

  • Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled.[1]

Q2: How can I identify and compare the "greenness" of different reagents or synthetic routes?

A2: Green chemistry metrics are used to quantitatively assess the environmental performance of a chemical process. Common metrics include:

  • Atom Economy (AE): Calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product.

  • E-Factor (Environmental Factor): Measures the total mass of waste produced per kilogram of product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): Calculates the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.

Q3: What are some common classes of hazardous reagents I should look to replace?

A3: Several classes of reagents are frequently targeted for replacement due to their high toxicity, environmental impact, or operational hazards. These include:

  • Heavy Metal Oxidants: Reagents like chromium(VI) oxide (CrO₃) are carcinogenic and produce toxic heavy metal waste.

  • Pyrophoric Hydride Reductants: Reagents such as lithium aluminum hydride (LiAlH₄) are highly reactive, can ignite spontaneously in air, and react violently with water.[7]

  • Acutely Toxic Reagents: Chemicals like phosgene and dimethyl sulfate are extremely toxic and pose significant handling risks.

  • Hazardous Solvents: Solvents like dichloromethane, benzene, and many dipolar aprotic solvents (DMF, DMAc) are often toxic, carcinogenic, or have a high environmental impact.[6]

Troubleshooting Guide 1: Alternatives to Hazardous Oxidizing Agents

Focus Reagent: Chromium(VI) Oxide (CrO₃, Jones Reagent) Hazard Profile: Highly toxic, carcinogenic, produces hazardous chromium waste.[8] Safer Alternative: TEMPO (2,2,6,6-Tetrachloride-1-oxyl)-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant.[9]

Comparative Data: Oxidation of Primary Alcohols
ParameterJones Oxidation (CrO₃)TEMPO-catalyzed Oxidation (NaOCl)
Primary Oxidant Chromium(VI) OxideSodium Hypochlorite (NaOCl)
Catalyst None (stoichiometric)TEMPO (catalytic, ~1-10 mol%)
Typical Solvents Acetone, DichloromethaneDichloromethane/Water (biphasic), Acetonitrile/Water
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yields >90%85-95%
Byproducts/Waste Stoichiometric Cr(III) salts (toxic)NaCl, Water
Safety Concerns Carcinogenic, highly toxic, corrosiveCorrosive (bleach), but significantly lower toxicity
Troubleshooting TEMPO Oxidations

Q: My TEMPO-catalyzed oxidation is slow or incomplete. What should I check?

A: Several factors can cause a sluggish reaction:

  • Incorrect pH: The optimal pH for oxidizing primary alcohols to aldehydes is typically 8.5-9.5.[10] If the pH is too low, the reaction slows down. If it is too high, you risk side reactions like hydrolysis of sensitive functional groups. Use a bicarbonate buffer to maintain the correct pH.

  • Degraded Co-oxidant: The terminal oxidant, commercial bleach (NaOCl), degrades over time. Ensure you are using a fresh, properly titrated bottle.

  • Poor Solubility (Biphasic System): For lipophilic substrates in a dichloromethane/water system, the reaction rate can be limited by transport between the phases. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction.[11]

  • Low Temperature: While reactions are often started at 0 °C to control the initial exotherm, some substrates may require room temperature to proceed at a reasonable rate.[10]

  • Catalyst Quenching: Ensure all glassware is clean and reagents are free of contaminants that could deactivate the TEMPO catalyst.

Q: I am trying to synthesize an aldehyde from a primary alcohol, but I am getting the carboxylic acid as a byproduct. How can I improve selectivity?

A: Over-oxidation is a common issue. To favor the aldehyde:

  • Control the pH: Maintain the pH strictly around 9. Over-oxidation to the carboxylic acid is faster at a pH of 10 or higher.[12]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

  • Slow Addition of Oxidant: Add the NaOCl solution slowly and maintain a low temperature (0-5 °C) to prevent buildup of the oxidant and control the exotherm, which can accelerate over-oxidation.[13]

  • Avoid Phase-Transfer Catalysts: Phase-transfer catalysts accelerate the entire process, including the second oxidation to the carboxylic acid. If aldehyde selectivity is crucial, avoid using them.[11]

Workflow for Troubleshooting a Sluggish TEMPO Oxidation

G start Reaction is Sluggish or Incomplete check_ph Is pH between 8.5-9.5? start->check_ph adjust_ph Adjust pH with NaHCO3 buffer check_ph->adjust_ph No check_bleach Is NaOCl (bleach) solution fresh? check_ph->check_bleach Yes adjust_ph->check_ph use_fresh_bleach Use a new, titrated bottle of NaOCl check_bleach->use_fresh_bleach No check_solubility Is the substrate lipophilic in a biphasic system? check_bleach->check_solubility Yes use_fresh_bleach->check_solubility add_ptc Add a phase-transfer catalyst (e.g., TBAB) check_solubility->add_ptc Yes check_temp Is the reaction at 0°C? check_solubility->check_temp No add_ptc->check_temp increase_temp Allow reaction to warm to room temperature check_temp->increase_temp Yes end Reaction should proceed check_temp->end No increase_temp->end

Troubleshooting a sluggish TEMPO oxidation reaction.

Troubleshooting Guide 2: Alternatives to Hazardous Reducing Agents

Focus Reagent: Lithium Aluminum Hydride (LiAlH₄ or LAH) Hazard Profile: Highly pyrophoric (ignites in air), reacts violently with water and protic solvents, very strong reducing agent with low chemoselectivity.[7][14] Safer Alternative: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, Vitride®).[2][15] Alternative Profile: Non-pyrophoric, thermally more stable, and soluble in aromatic solvents like toluene, offering a similar reactivity profile to LAH but with significantly improved safety.[2][15][16]

Comparative Data: Reduction of Esters to Primary Alcohols
ParameterLithium Aluminum Hydride (LAH)Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
Reactivity Extremely HighHigh, comparable to LAH
Chemoselectivity Low (reduces most polar functional groups)Moderate (can be more selective than LAH)
Typical Solvents Anhydrous ethers (Diethyl ether, THF)Ethers, Toluene, Xylenes
Reaction Temperature 0 °C to reflux0 °C to reflux
Safety Profile Pyrophoric, reacts violently with waterNon-pyrophoric, thermally stable, reacts with water but less violently
Handling Requires strict inert atmosphere, solidSolution in toluene, easier to handle
Byproducts Aluminum salts, H₂ gasAluminum salts, H₂ gas
Troubleshooting Red-Al® Reductions

Q: My reduction with Red-Al® is not going to completion. What could be the issue?

A: While Red-Al® is a powerful reducing agent, incomplete reactions can occur:

  • Reagent Stoichiometry: Ensure you have used a sufficient stoichiometric excess of Red-Al®. Although it delivers multiple hydrides, sterically hindered substrates may require more equivalents.

  • Water Contamination: Like LAH, Red-Al® is sensitive to moisture. Ensure your solvent and glassware are scrupulously dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Some reductions, particularly of less reactive functional groups like amides, may require elevated temperatures (refluxing toluene) to proceed to completion.

  • Substrate Purity: Acidic impurities in your starting material will quench the active hydride reagent, leading to lower-than-expected reactivity. An aqueous workup or purification of the starting material may be necessary.

Q: Can I use Red-Al® to selectively reduce an ester in the presence of a nitrile?

A: This is challenging as both functional groups are readily reduced by Red-Al®. Unlike milder reagents like NaBH₄, both LAH and Red-Al® will typically reduce both functional groups.[7][17] Achieving high chemoselectivity would require careful control of temperature (running the reaction at very low temperatures) and stoichiometry, but complete selectivity is unlikely. For this type of transformation, exploring alternative, more selective reducing agents like DIBAL-H at low temperatures or modified borohydrides might be a better strategy.

Troubleshooting Guide 3: Alternatives to Acutely Toxic Reagents

Focus Reagent: Phosgene (COCl₂) Hazard Profile: Extremely toxic gas, requires specialized handling procedures.[18] Safer Alternative: Dimethyl Carbonate (DMC).[19] Alternative Profile: Low toxicity, biodegradable, versatile reagent that can act as a substitute for both phosgene (for carbonylations) and dimethyl sulfate (for methylations).[19][20]

Comparative Data: Synthesis of Phenyl Isocyanate
ParameterPhosgene RouteDimethyl Carbonate (DMC) Route
Reagent Phosgene (COCl₂)Dimethyl Carbonate (CH₃OCOOCH₃)
Reactivity Very HighLow (requires catalyst and heat)
Reaction Temperature 80 °C180 °C
Pressure AtmosphericElevated (1.5 MPa)
Atom Economy 52%65%
E-Factor ~8.8~39.8 (largely due to excess DMC used)
Safety Concerns Extreme toxicity of phosgeneLow toxicity of DMC, requires high temp/pressure
Catalyst NonePbO on Alumina

(Data derived from a comparative green metrics assessment)[18]

Troubleshooting Reactions with Dimethyl Carbonate (DMC)

Q: My carbonylation reaction using DMC is giving a very low yield. How can I improve it?

A: DMC is significantly less reactive than phosgene, and driving reactions to completion requires specific strategies:[18]

  • Use a Catalyst: DMC reactions almost always require a catalyst. The choice is reaction-dependent and can range from base catalysts (e.g., K₂CO₃) to metal oxides (e.g., ZnO, PbO) or zeolites.[18][21] Ensure your catalyst is active and suitable for the transformation.

  • Higher Temperature: Carbonylation reactions with DMC often require high temperatures (e.g., >150 °C) to proceed at a reasonable rate.[18][22]

  • Remove Byproducts: Many DMC reactions are equilibrium-limited. For example, in the synthesis of carbamates from amines, methanol is produced. Removing methanol as it forms (e.g., using a Dean-Stark trap or reactive distillation) can drive the equilibrium toward the product.[5] Similarly, in the synthesis from urea, removing the ammonia byproduct is critical.[5][23]

  • Use Excess Reagent: Using a large excess of DMC can help shift the equilibrium and improve the yield of the desired product.[18]

Q: I am trying to use DMC for a methylation reaction, but I am getting the methoxycarbonylation product instead. What is wrong?

A: The reactivity of DMC is tunable by temperature.[19]

  • Methoxycarbonylation (acting like phosgene) is favored at lower temperatures (typically ≤ 90 °C ).

  • Methylation (acting like dimethyl sulfate) is favored at higher temperatures (typically > 120-150 °C ).

If you are getting the carbonylation product, the reaction temperature is likely too low. Increase the temperature to favor the methylation pathway.

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the oxidation of a generic primary alcohol to the corresponding aldehyde using TEMPO and sodium hypochlorite.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), ~1 mol%

  • Dichloromethane (DCM)

  • Aqueous Sodium Hypochlorite (NaOCl, commercial bleach), ~1.2 equivalents

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Aqueous Sodium Bromide (NaBr) solution (e.g., 0.5 M), ~10 mol%

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath, dissolve the primary alcohol (1.0 eq) in DCM.

  • To the stirred solution, add TEMPO (0.01 eq) and the aqueous NaBr solution (0.1 eq).

  • Combine the NaOCl solution (1.2 eq) with the saturated NaHCO₃ solution. Add this basic bleach solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-2 hours).

  • Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess hypochlorite. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product as necessary, typically by silica gel column chromatography.

Protocol 2: Synthesis of a Symmetrical Urea using Dimethyl Carbonate (DMC)

This protocol describes a greener, phosgene-free synthesis of a symmetrical urea from a primary amine and DMC.

Materials:

  • Primary Amine (e.g., Benzylamine)

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), catalyst

  • High-pressure reaction vessel (autoclave) or sealed tube

Procedure:

  • To a high-pressure reaction vessel, add the primary amine (1.0 eq), a large excess of Dimethyl Carbonate (which also acts as the solvent, e.g., 10-20 eq), and a catalytic amount of potassium carbonate (e.g., 0.1 eq).

  • Seal the vessel securely.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring. The internal pressure will increase.

  • Maintain the temperature and stirring for 12-24 hours. Monitor the reaction by taking aliquots (after cooling) and analyzing by TLC or LCMS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess DMC and methanol byproduct under reduced pressure.

  • The remaining crude product can be purified by recrystallization or column chromatography to yield the pure symmetrical urea.

Visualizations

General Workflow for Selecting a Safer Synthetic Route

G start Start: Proposed Synthetic Step identify_reagents Identify All Reagents, Solvents, and Catalysts start->identify_reagents assess_hazards Assess Hazards: Toxicity, Reactivity, Environmental Impact identify_reagents->assess_hazards is_hazardous Is a Reagent Highly Hazardous? assess_hazards->is_hazardous search_alternatives Search for Greener Alternatives (e.g., Catalytic, Bio-based, Safer Solvents) is_hazardous->search_alternatives Yes proceed_original Proceed with Original Route using Enhanced Safety Controls (e.g., Fume Hood, PPE) is_hazardous->proceed_original No compare_routes Compare Routes using Green Metrics (Atom Economy, E-Factor) search_alternatives->compare_routes is_viable Is Alternative Route Experimentally Viable? (Yield, Conditions, Cost) compare_routes->is_viable optimize_green Optimize Green Route: Minimize Solvents, Energy, and Waste is_viable->optimize_green Yes is_viable->proceed_original No (Re-evaluate or accept risk) end Final Optimized Procedure optimize_green->end proceed_original->end

A decision-making workflow for selecting safer chemical synthesis routes.
Catalytic Cycle for Palladium Cross-Coupling Reactions

G pd0 Pd(0)Lu2082 pd_complex Ru00b9-Pd(II)Lu2082-X pd0->pd_complex Ru00b9-X ox_add_label Oxidative Addition pd_trans Ru00b9-Pd(II)Lu2082-Ru00b2 pd_complex->pd_trans Ru00b2-M trans_label Transmetalation pd_trans->pd0 Ru00b9-Ru00b2 red_elim_label Reductive Elimination byproduct M-X pd_trans->byproduct

A generalized catalytic cycle for Palladium(0)-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Synthetic Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthetic Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

The following sections detail two distinct reversed-phase HPLC methods, offering a comparison of their performance characteristics. This allows for an informed decision based on specific analytical requirements, such as the need for high-resolution impurity profiling or rapid quality control.

Method Comparison

The performance of two developed HPLC methods for the purity analysis of this compound is summarized below. Method 1 utilizes a standard C18 stationary phase with a gradient elution, providing robust separation for a wide range of potential process-related impurities and degradation products. Method 2 employs a phenyl-hexyl stationary phase with an isocratic elution, offering an alternative selectivity that can be advantageous for specific impurity profiles and faster analysis times.

ParameterMethod 1: Reversed-Phase C18Method 2: Reversed-Phase Phenyl-Hexyl
Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile60% Acetonitrile, 40% Water with 10 mM Ammonium Acetate
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Run Time 25 min15 min
Retention Time of Main Peak ~15.2 min~8.5 min
Resolution (Main Peak & Closest Impurity) > 2.5> 2.0
Tailing Factor (Main Peak) < 1.3< 1.4
Linearity (R²) > 0.9995> 0.9992
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%

Experimental Protocols

Detailed methodologies for each HPLC method are provided to ensure reproducibility.

Method 1: High-Resolution Reversed-Phase C18 with Gradient Elution

This method is designed for comprehensive impurity profiling, offering excellent separation of a broad range of analytes with varying polarities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-22 min: 80% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Rapid Reversed-Phase Phenyl-Hexyl with Isocratic Elution

This method provides a faster analysis time, making it suitable for routine quality control and high-throughput screening. The phenyl-hexyl column offers alternative selectivity, which can be beneficial for resolving critical pairs of impurities.

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A pre-mixed solution of 60% HPLC-grade acetonitrile and 40% 10 mM Ammonium Acetate in HPLC-grade water. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to analysis.

Experimental Workflow and Data Analysis

The general workflow for the HPLC purity analysis of this compound is depicted in the following diagram. The process begins with sample preparation, followed by chromatographic separation, data acquisition, and finally, data analysis to determine the purity and impurity profile of the synthetic compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition (Chromatogram) detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

References

A Comparative Analysis of the Biological Activity of Quinoline Derivatives with a Focus on Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various quinoline derivatives, with a special focus on the role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its structural features and its role as a precursor to a potent therapeutic agent underscore its significance.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential in oncology, acting through various mechanisms to inhibit tumor growth.[1] These mechanisms include the inhibition of tyrosine kinases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[2]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Lenvatinib H146 (SCLC)Not specified (tumor regression at 100 mg/kg)VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET inhibitor[3]
MDA-MB-231 (Breast)Not specified (inhibits metastasis)VEGFR2 and VEGFR3 kinase inhibition[3]
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38Not specified[4]
HCT-116 (Colon)5.34Not specified[4]
MCF-7 (Breast)5.21Not specified[4]
4-Amino, 7-substituted-quinolines MCF-7 (Breast)VariesAntiproliferative[2]
N-alkylated, 2-oxoquinolines HEp-2 (Larynx)49.01–77.67% inhibitionCytotoxic[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SCLC: Small Cell Lung Cancer

Signaling Pathways in Anticancer Activity

The anticancer efficacy of many quinoline derivatives, including Lenvatinib, is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Signaling Cascade Signaling Cascade VEGFR->Signaling Cascade FGFR FGFR FGFR->Signaling Cascade PDGFR PDGFR PDGFR->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Angiogenesis Angiogenesis Gene Expression->Angiogenesis Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR PDGF PDGF PDGF->PDGFR

Caption: Lenvatinib inhibits key receptor tyrosine kinases (VEGFR, FGFR, PDGFR), blocking downstream signaling pathways that promote angiogenesis and cell proliferation in cancer.

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is present in several established antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based Hydroxyimidazolium Hybrids (7c-d) Cryptococcus neoformans15.6[5]
Quinoline-based Hydroxyimidazolium Hybrids (7b) Staphylococcus aureus-[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MRSA isolatesComparable to oxacillin/ciprofloxacin[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

antimicrobial_workflow Start Start Prepare Quinoline Derivative Stock Solution Prepare Quinoline Derivative Stock Solution Start->Prepare Quinoline Derivative Stock Solution Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution in 96-well plate Serial Dilution in 96-well plate Prepare Quinoline Derivative Stock Solution->Serial Dilution in 96-well plate Inoculate wells with bacteria Inoculate wells with bacteria Prepare Bacterial Inoculum->Inoculate wells with bacteria Serial Dilution in 96-well plate->Inoculate wells with bacteria Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate wells with bacteria->Incubate at 37°C for 18-24h Observe for bacterial growth Observe for bacterial growth Incubate at 37°C for 18-24h->Observe for bacterial growth Determine MIC Determine MIC Observe for bacterial growth->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives using the broth microdilution method.

Anti-inflammatory Activity of Quinoline Derivatives

Certain quinoline derivatives have been investigated for their anti-inflammatory effects. The mechanisms underlying this activity are still being elucidated but may involve the modulation of inflammatory signaling pathways. While specific data for this compound is not available, the broader class of quinolines shows promise in this therapeutic area.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a quinoline derivative) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilution Plate: A 96-well microtiter plate is prepared with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

While this compound is primarily recognized as a crucial building block in the synthesis of the potent anticancer drug Lenvatinib, the broader family of quinoline derivatives showcases a remarkable diversity of biological activities. The data presented in this guide highlights the potential of the quinoline scaffold in the development of new therapeutic agents for cancer and infectious diseases. Further research into the direct biological activities of intermediates like this compound could unveil novel therapeutic applications and inform the design of next-generation quinoline-based drugs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this dynamic field.

References

Unambiguous Structural Verification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for the structural validation of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a quinoline derivative of interest in medicinal chemistry. We objectively compare the performance and data output of X-ray crystallography with complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing supporting data and detailed experimental protocols.

The unequivocal determination of a molecule's three-dimensional structure is paramount for understanding its chemical properties, biological activity, and for establishing structure-activity relationships (SAR). While X-ray crystallography is considered the "gold standard" for providing definitive atomic coordinates, a multi-technique approach is often necessary for a comprehensive structural elucidation. This guide will explore the strengths and limitations of each method in the context of characterizing this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from various analytical techniques. It is important to note that while ¹H NMR data for the target compound is available, a single-crystal X-ray structure has not been publicly reported. Therefore, the crystallographic data presented is for a closely related 4-chloroquinoline derivative to illustrate the expected structural parameters.

Table 1: Representative Single-Crystal X-ray Crystallography Data for a Substituted 4-Chloroquinoline.

Parameter Value
Empirical Formula C₁₁H₁₀ClN
Formula Weight 190.66
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.9534 (9)
b (Å) 13.0762 (14)
c (Å) 10.2810 (14)
β (°) 94.885 (5)
Volume (ų) 936.09 (19)
Z 4
R-factor (%) 5.0

Data is for 4-Chloro-2,5-dimethylquinoline as a representative example.[1]

Table 2: ¹H NMR Spectral Data for this compound.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.83 d 4.77 H-2
8.41 s - H-5
7.66 d 4.77 H-3
7.60 s - H-8
3.98 s - -OCH₃ (at C-7)
3.87 s - -COOCH₃

Solvent: DMSO-d₆, Frequency: 400 MHz.[1]

Table 3: Expected ¹³C NMR Chemical Shifts for this compound.

Chemical Shift (δ, ppm) Assignment
~165 C=O (ester)
~158 C-7
~150 C-4
~148 C-2
~142 C-8a
~129 C-4a
~124 C-5
~121 C-6
~115 C-3
~100 C-8
~56 -OCH₃ (at C-7)
~52 -COOCH₃

Values are estimated based on typical shifts for substituted quinolines and related functional groups.

Table 4: Expected Mass Spectrometry Data for this compound.

m/z Ion Technique
251/253 [M]⁺˙ / [M+2]⁺˙ EI-MS
252/254 [M+H]⁺ / [M+H+2]⁺ ESI-MS
220/222 [M-OCH₃]⁺ EI/ESI-MS/MS
192/194 [M-COOCH₃]⁺ EI/ESI-MS/MS

The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Table 5: Key FT-IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch (-OCH₃)
~1725 Strong, Sharp C=O Stretch (Ester)
1600-1450 Medium-Strong Aromatic C=C Ring Stretch
1300-1000 Strong C-O Stretch (Ester and Ether)
~850 Strong C-Cl Stretch

Values represent typical ranges for the indicated functional groups.[2][3][4]

Experimental Workflows and Logical Relationships

The structural elucidation of a novel compound is a systematic process where different analytical techniques provide complementary information. The following diagram illustrates a typical workflow.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Structural Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR XRay X-ray Crystallography Crystallization->XRay Structure Final Validated Structure XRay->Structure 3D Atomic Arrangement Absolute Stereochemistry NMR->Structure Connectivity (2D) Proton/Carbon Environment MS->Structure Molecular Weight Elemental Formula IR->Structure Functional Groups

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the purified compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5] Ideal crystals should be well-formed, free of defects, and typically 0.1-0.3 mm in each dimension.[6]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters, yielding a final, accurate 3D structure.[7]

NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, 8-16 scans are typically acquired. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, several hundred to thousands of scans may be necessary.

  • 2D NMR Experiments: To establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

  • Data Processing and Interpretation: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and correlations are analyzed to piece together the molecular structure.

Mass Spectrometry (EI-MS and ESI-MS)
  • Sample Introduction: For Electron Ionization (EI-MS), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or eluted from a liquid chromatograph (LC).

  • Ionization: In EI, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets, which yields protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can yield the elemental composition. The fragmentation pattern in EI-MS or in tandem MS (MS/MS) experiments provides valuable structural information about different parts of the molecule.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

  • Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The position, intensity, and shape of these bands are used to identify functional groups like C=O (carbonyls), C-O (ethers, esters), C-Cl, and aromatic rings.

Comparison of Techniques

  • X-ray Crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space. Its main limitation is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.

  • NMR Spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. 1D (¹H and ¹³C) and 2D experiments can establish the complete covalent framework of the molecule. It provides information on the electronic environment of atoms and their connectivity.

  • Mass Spectrometry is highly sensitive and provides the exact molecular weight and, with high resolution, the elemental formula of a compound. Its fragmentation patterns offer clues about the molecular structure and the presence of specific substructures.

  • FT-IR Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information, it is excellent for confirming the presence or absence of key groups, such as the carbonyl in the ester of the target molecule.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of quinoline intermediates is a critical checkpoint in pharmaceutical development, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). The selection and validation of appropriate analytical methods are paramount for accurate characterization and quality control. This guide provides a comparative overview of common analytical methodologies for the analysis of quinoline intermediates, with a focus on the principles and practical application of cross-validation to ensure data integrity and consistency between different analytical techniques.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quinoline intermediates is dictated by the specific requirements of the analysis, including the chemical nature of the intermediate, potential impurities, and the desired levels of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy are among the most frequently employed techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis for the analysis of quinoline intermediates. The values presented are indicative and may vary depending on the specific intermediate, instrumentation, and experimental conditions.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible (UV-Vis) Spectroscopy
Principle Separation based on differential partitioning between a mobile and a stationary phase.[1]Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.[1]
Specificity High; capable of separating the analyte from impurities and degradation products.[1]Very High; provides structural information for peak identification.Moderate; potential for interference from other chromophoric compounds.[1]
Sensitivity (LOD/LOQ) High; typically in the ng/mL to low µg/mL range.[1]Very High; often in the pg/mL to ng/mL range.Moderate; typically in the µg/mL to mg/mL range.[1]
Linearity Excellent over a wide concentration range.[1]Good over a significant concentration range.Good, but can be limited by deviations from the Beer-Lambert law at high concentrations.[1]
Precision (RSD) High; Relative Standard Deviation (RSD) is typically <2%.[1]High; RSD is typically <5%.High; RSD is typically <2% for replicate measurements.[1]
Accuracy (% Recovery) High; typically 98-102%.[1]High; typically 95-105%.High; typically 98-102% in the absence of interferences.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis of quinoline intermediates.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general approach for the analysis of non-volatile quinoline intermediates.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the specific quinoline intermediate (e.g., 225 nm or 245 nm).[2][3]

  • Injection Volume: 10-20 µL.[2][3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.[3] Filter the sample through a 0.45 µm filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the analysis of volatile and thermally stable quinoline intermediates.[3][4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[3][4]

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][4]

  • Inlet Temperature: 250°C.[3]

  • Oven Temperature Program: An initial temperature of around 90-155°C, followed by a temperature ramp (e.g., 20°C/min) to a final temperature of approximately 260°C, holding for a few minutes.[2][3]

  • Injection Mode: Splitless injection.[3]

  • Injection Volume: 1 µL.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 50-300.[3]

Mandatory Visualization

Diagrams are provided to illustrate key workflows in the cross-validation of analytical methods for quinoline intermediates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_cross_validation Cross-Validation Sample Quinoline Intermediate Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Injection GC-MS Injection Filtration->GC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection HPLC_Data HPLC Data Acquisition UV_Detection->HPLC_Data Comparison Comparison of Results HPLC_Data->Comparison Volatilization Volatilization & Separation GC_Injection->Volatilization MS_Detection Mass Spectrometric Detection Volatilization->MS_Detection GCMS_Data GC-MS Data Acquisition MS_Detection->GCMS_Data GCMS_Data->Comparison Assessment Assessment of Equivalence Comparison->Assessment

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

logical_relationship Method_Selection Method Selection Based on analyte properties, sensitivity, and specificity requirements. Method_Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision LOD/LOQ Method_Selection->Method_Validation Cross_Validation Cross-Validation Comparison of data from two validated methods Assessment of bias and precision between methods Method_Validation->Cross_Validation Data_Integrity Ensured Data Integrity & Consistency Reliable data for regulatory submissions and quality control. Cross_Validation->Data_Integrity

Caption: Logical relationship in analytical method validation and cross-validation.

References

Lenvatinib Efficacy: A Comparative Analysis Based on Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential efficacy of Lenvatinib, a multi-kinase inhibitor, when synthesized from different key intermediates. The choice of synthetic route can influence the impurity profile of the final active pharmaceutical ingredient (API), which in turn may have implications for its biological activity. This document summarizes available data on two primary synthetic pathways, their associated impurities, and the potential impact on Lenvatinib's efficacy, supported by experimental data and detailed protocols.

Introduction to Lenvatinib Synthesis

Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases. Its synthesis is a complex multi-step process, with two major routes starting from different key intermediates:

  • Route 1: Commencing with 4-amino-3-chlorophenol .

  • Route 2: Commencing with 4-cyano-3-hydroxyaniline .

While both routes yield the Lenvatinib molecule, the reaction conditions and intermediates involved can lead to the formation of different process-related impurities. The presence and concentration of these impurities may subtly alter the therapeutic efficacy of the final drug product.

Comparative Analysis of Lenvatinib from Different Synthetic Routes

The following sections detail the known impurity profiles associated with each synthetic route and the available data on the biological activity of these impurities.

Route 1: Synthesis from 4-amino-3-chlorophenol

This synthetic pathway involves the condensation of 4-amino-3-chlorophenol with other reagents to construct the core structure of Lenvatinib. While specific details of industrial processes are often proprietary, patent literature indicates that this route can be associated with several impurities.

A European patent application (EP 3 620 452 A1) for a process starting from 4-amino-3-chlorophenol identified the following impurities:

  • Impurity (VII)

  • Impurity (VIII)

  • Impurity (IX)

The patent notes that under certain reaction conditions, these impurities can contaminate the final product, necessitating extensive purification.

Route 2: Synthesis from 4-cyano-3-hydroxyaniline
Impact of Impurities on Efficacy

The critical question for researchers is whether these different impurity profiles translate to a tangible difference in Lenvatinib's efficacy. Direct, head-to-head clinical or preclinical studies comparing Lenvatinib from these distinct synthetic origins are not currently published. However, studies on individual impurities provide valuable insights.

One of the most well-characterized impurities is Lenvatinib Impurity F , also known as Desamino Hydroxy Lenvatinib. Research has shown that this particular impurity exhibits weaker inhibitory activity against certain kinases compared to the parent Lenvatinib molecule. This suggests that a higher concentration of Impurity F in the final API could potentially lead to a reduction in the overall therapeutic efficacy.

While the specific synthetic route that is more prone to generating Impurity F is not definitively established in the available literature, it is a critical parameter for manufacturers to control.

Quantitative Data Summary

The following tables summarize the key quantitative data available on the efficacy of Lenvatinib and the potential impact of impurities.

Table 1: In Vitro Kinase Inhibition of Lenvatinib

Kinase TargetLenvatinib IC50 (nM)
VEGFR2 (KDR)4
VEGFR3 (FLT4)5.2
FGFR146
PDGFRα51
c-Kit39
RET15

Note: IC50 values can vary slightly between different studies and assay conditions.

Table 2: Biological Activity of Known Lenvatinib Impurities

Impurity NameChemical NameKnown Biological ActivityPotential Impact on Efficacy
Impurity F 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acidWeaker inhibitory activity against certain kinases compared to Lenvatinib.Potential reduction in overall efficacy.
Impurity A 4,4'-(((Carbonylbis(azanediyl))bis(3-chloro-4,1-phenylene))bis(oxy))bis(7-methoxyquinoline-6-carboxamide)Data not publicly available.Unknown.
Impurity B 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamideData not publicly available.Unknown.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification and comparison of Lenvatinib efficacy.

Biochemical Kinase Inhibition Assay

This assay is used to determine the concentration of Lenvatinib or its impurities required to inhibit the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, Lenvatinib/impurity stock solutions, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of Lenvatinib or the impurity to be tested. b. In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection reagent. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay measures the ability of Lenvatinib to inhibit the growth of cancer cell lines.

Methodology:

  • Cell Lines: Use relevant cancer cell lines that express the target kinases of Lenvatinib (e.g., hepatocellular carcinoma cell lines like Huh-7 or HepG2).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of Lenvatinib or the impurity. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, WST-1, or CellTiter-Glo®). e. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Lenvatinib in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human tumor cells into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer Lenvatinib (or vehicle control) orally at a specified dose and schedule. d. Measure tumor volume and body weight regularly. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Lenvatinib Signaling Pathway Inhibition

Lenvatinib exerts its anti-cancer effects by blocking key signaling pathways involved in angiogenesis and tumor cell proliferation.

Lenvatinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_pathway Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 PLC PLCγ VEGFR->PLC PI3K PI3K-Akt-mTOR VEGFR->PI3K Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->PLC RAS RAS-RAF-MEK-ERK FGFR->RAS FGFR->Angiogenesis PDGFRa PDGFRα PDGFRa->PI3K cKit c-Kit cKit->PI3K RET RET RET->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKit Lenvatinib->RET Proliferation ↓ Proliferation PLC->Proliferation RAS->Proliferation Survival ↓ Survival PI3K->Survival

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream pathways and reducing cancer cell activities.

Experimental Workflow for Efficacy Comparison

A logical workflow is essential for comparing the efficacy of Lenvatinib from different sources.

Efficacy_Comparison_Workflow cluster_synthesis Lenvatinib Synthesis cluster_analysis Analytical Characterization cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing Route1 Route 1 (e.g., from 4-amino-3-chlorophenol) Impurity_Profiling Impurity Profiling (HPLC, LC-MS) Route1->Impurity_Profiling Route2 Route 2 (e.g., from 4-cyano-3-hydroxyaniline) Route2->Impurity_Profiling Quantification Quantification of Key Impurities Impurity_Profiling->Quantification Kinase_Assay Kinase Inhibition Assay (IC50) Quantification->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (GI50) Quantification->Proliferation_Assay Xenograft_Model Tumor Xenograft Model Kinase_Assay->Xenograft_Model Proliferation_Assay->Xenograft_Model Conclusion Comparative Efficacy Conclusion Xenograft_Model->Conclusion

Caption: Workflow for comparing Lenvatinib efficacy from different synthetic routes.

Conclusion

The selection of a synthetic route for Lenvatinib has the potential to influence the final product's impurity profile. While direct comparative efficacy studies are lacking, the evidence that at least one known impurity, Impurity F, has reduced biological activity underscores the importance of stringent analytical monitoring and control during the manufacturing process.

For researchers and drug development professionals, it is crucial to:

  • Be aware of the potential for different impurity profiles arising from different synthetic intermediates.

  • When sourcing Lenvatinib for research or preclinical studies, request detailed information on its purity and impurity profile from the supplier.

  • Consider the potential impact of impurities on experimental results and their interpretation.

Further research is warranted to fully elucidate the impurity profiles of all major Lenvatinib synthetic routes and to comprehensively characterize the biological activity of all significant process-related impurities. This will enable a more definitive understanding of how the choice of synthetic intermediate ultimately impacts the therapeutic efficacy of Lenvatinib.

In vitro validation of VEGF receptor kinase inhibition by derivatives of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in oncology, the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases is a cornerstone of anti-angiogenic therapy. This guide provides an objective comparison of the in vitro performance of novel inhibitors derived from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate against established alternatives. Supported by experimental data and detailed protocols, this document aims to inform the selection and validation of next-generation anti-angiogenic compounds.

The VEGF Signaling Pathway: A Critical Target in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are pivotal regulators of angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[3][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are designed to block this initial phosphorylation step, thereby abrogating the downstream signaling required for angiogenesis.[1][3]

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF_A VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF_A->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cellular_Responses Cell Proliferation, Migration, Survival Akt->Cellular_Responses MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Responses Inhibitor Quinoline Derivatives & Other Inhibitors Inhibitor->VEGFR2_dimer Inhibition

Simplified VEGFR-2 signaling cascade and the point of inhibition.

Comparative Analysis of Inhibitor Potency

This compound serves as a crucial intermediate in the synthesis of a novel class of potent VEGFR kinase inhibitors.[5] One such derivative, WXFL-152 (4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide), has demonstrated significant inhibitory activity against multiple angiokinases.[6] The following table compares the in vitro kinase inhibitory activity (IC50) of WXFL-152 with several well-established, FDA-approved VEGFR inhibitors. Lower IC50 values indicate greater potency.

CompoundVEGFR-2 IC50 (nM)Other Kinases Inhibited (IC50 in nM)
WXFL-152 9.4FGFR1 (188.0), PDGFRβ (143.0)[6]
Axitinib 0.2VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[7]
Sorafenib 90Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)[7]
Sunitinib 80PDGFRβ (2), c-Kit, Flt-3, RET[7]
Pazopanib 30VEGFR1 (10), VEGFR3 (47), PDGFR (84), c-Kit (140)[8]
Regorafenib 4.2VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[8]

Note: Data is compiled from multiple sources. Assay conditions may vary between studies, affecting absolute IC50 values.

Experimental Protocols for In Vitro Validation

Accurate and reproducible in vitro assays are critical for the validation of potential kinase inhibitors. Below are detailed methodologies for key experiments.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant VEGFR-2. It measures the amount of ATP consumed during the phosphorylation of a substrate; a high luminescence signal corresponds to low kinase activity (less ATP consumed) and thus high inhibition.[4][9]

  • Principle : The VEGFR-2 enzyme catalyzes the transfer of a phosphate group from ATP to a synthetic peptide substrate. In the presence of an inhibitor, this reaction is blocked, leaving a higher concentration of ATP in the solution. A luciferase-based reagent is then added to catalyze the conversion of the remaining ATP into a luminescent signal.[9][10]

  • Materials :

    • Recombinant Human VEGFR-2 kinase[10]

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[9]

    • ATP

    • Poly (Glu, Tyr) 4:1 peptide substrate[10]

    • Test Compounds (e.g., Quinoline derivatives)

    • Positive Control Inhibitor (e.g., Sunitinib)

    • Luminescent Kinase Assay Kit (e.g., Kinase-Glo™ MAX)[4][10]

    • 96-well or 384-well solid white plates[3]

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.[4][9]

    • Reaction Setup : Add kinase buffer, the peptide substrate, and the diluted test compound or control to the wells of the microplate.[3]

    • Initiate Reaction : Add the VEGFR-2 enzyme to each well to start the kinase reaction. For "blank" wells, add buffer without the enzyme.[3][10]

    • Incubation : Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-60 minutes).[9][10]

    • Signal Detection : Add the luminescent kinase assay reagent (e.g., Kinase-Glo™) to each well. This simultaneously stops the reaction and generates a light signal proportional to the remaining ATP.[9]

    • Measurement : Incubate at room temperature for 10-15 minutes to stabilize the signal, then measure luminescence using a plate-reading luminometer.[9][10]

  • Data Analysis : The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Kinase_Assay_Workflow A 1. Prepare serial dilutions of test compounds in DMSO and kinase buffer. B 2. Add substrate, buffer, and diluted compounds to a 96-well plate. A->B C 3. Initiate reaction by adding recombinant VEGFR-2 enzyme. B->C D 4. Incubate at 30°C for 45-60 minutes. C->D E 5. Stop reaction and generate signal by adding Kinase-Glo™ reagent. D->E F 6. Measure luminescence with a plate reader. E->F G 7. Calculate % inhibition and determine IC50 values. F->G

Workflow for a typical in vitro luminescence-based kinase assay.
Cellular VEGFR-2 Autophosphorylation Assay

This cell-based assay assesses a compound's ability to inhibit VEGFR-2 autophosphorylation within a cellular context, providing a more biologically relevant measure of activity.

  • Principle : Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor phosphorylation. The inhibitory effect of the test compound is quantified by measuring the levels of phosphorylated VEGFR-2 (p-VEGFR-2) relative to the total VEGFR-2 protein, typically via Western blot or a cell-based ELISA.[9]

  • Materials :

    • HUVECs[9]

    • Appropriate cell culture medium (e.g., Endothelial Cell Medium)

    • VEGF-A ligand

    • Test Compounds

    • Lysis Buffer

    • Primary antibodies: anti-phospho-VEGFR-2 and anti-total-VEGFR-2[9]

    • HRP-conjugated secondary antibody[9]

    • Chemiluminescent substrate[9]

  • Procedure :

    • Cell Culture : Culture HUVECs until they reach 80-90% confluency. Serum-starve the cells for several hours to reduce basal receptor activation.[9]

    • Compound Treatment : Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.[9]

    • Stimulation : Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

    • Cell Lysis : Wash the cells with cold PBS and add lysis buffer to extract total cellular proteins.

    • Western Blotting :

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody against p-VEGFR-2.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.[9]

      • Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.

  • Data Analysis : Quantify band intensities using densitometry. The inhibitory effect is determined by the ratio of p-VEGFR-2 to total VEGFR-2 in treated cells compared to the VEGF-stimulated control.

Cell Proliferation / Viability Assay (MTT/MTS Assay)

This assay measures the effect of VEGFR inhibitors on the metabolic activity of endothelial cells, which serves as an indicator of cell viability and proliferation.[1]

  • Principle : The assay is based on the reduction of a tetrazolium salt (like MTT or MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Procedure :

    • Cell Seeding : Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for an extended period (e.g., 48-72 hours).

    • Reagent Addition : Add the MTT/MTS reagent to each well and incubate for 2-4 hours to allow for formazan development.

    • Measurement : If using MTT, add a solubilizing agent. Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

References

Halogenated Quinoline Derivatives Show Promise in Anticancer Activity Through Diverse Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent studies reveals that halogenated quinoline derivatives are a significant class of compounds with potent anticancer effects. These effects are exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The strategic placement of halogen atoms on the quinoline scaffold has been shown to significantly influence the cytotoxic activity of these compounds against a range of cancer cell lines.

Halogenated quinoline derivatives have demonstrated considerable efficacy in preclinical studies, with certain compounds exhibiting greater potency than existing chemotherapy drugs. Their mechanisms of action are multifaceted, often involving the targeted disruption of cellular processes that are fundamental to tumor growth and progression.

Comparative Anticancer Activity

The anticancer potential of various halogenated quinoline derivatives has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the specific derivative, the type of halogen, its position on the quinoline ring, and the cancer cell line being tested.

For instance, a study investigating a series of substituted quinoline derivatives found that 6-Bromo-5-nitroquinoline exhibited significant antiproliferative activity against human adenocarcinoma (HT29), rat glioblastoma (C6), and human cervical cancer (HeLa) cell lines.[1] Another study highlighted a 4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag) as having a potent anti-glioblastoma effect, with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively.[2]

Quinoline-chalcone hybrids have also emerged as promising anticancer agents. Compounds with chloro or bromo substituents have shown enhanced activity.[3] For example, certain quinoline-chalcone hybrids demonstrated potent tumor growth inhibition in a xenograft mouse model of UACC903 melanoma cells at dose levels of 10 and 25 mg/kg.[3]

Here is a summary of the IC50 values for selected halogenated quinoline derivatives from various studies:

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline 6-Bromo, 5-NitroHT29 (Human Adenocarcinoma)Lower than 5-FU[1]
4ag (Tetrahydroquinoline derivative) 4-TrifluoromethylSNB19 (Glioblastoma)38.3[2]
LN229 (Glioblastoma)40.6[2]
Compound 39 (Quinoline-chalcone hybrid) Chloro/Bromo (unspecified)A549 (Non-small cell lung cancer)1.91[3]
Compound 40 (Quinoline-chalcone hybrid) Chloro/Bromo (unspecified)K-562 (Chronic myelogenous leukemia)5.29[3]
Compound 3d Not specifiedMCF-7 (Breast Cancer)43.4[4]
MDA-MB-231 (Breast Cancer)35.9[4]
Compound 4d Not specifiedMCF-7 (Breast Cancer)39.0[4]
MDA-MB-231 (Breast Cancer)35.1[4]
Compound 3a Not specifiedA549 (Lung Carcinoma)5.988[4]

Mechanisms of Anticancer Action

The anticancer effects of halogenated quinoline derivatives are attributed to their ability to interfere with multiple cellular pathways. The primary mechanisms identified include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis: A key mechanism by which these compounds exert their cytotoxic effects is by triggering apoptosis in cancer cells.[1][5] This is often characterized by the activation of caspases, a family of protease enzymes that play an essential role in programmed cell death. For example, the tetrahydroquinoline derivative 4ag was shown to trigger apoptosis through the activation of Caspase-3/7.[2] Another study demonstrated that a novel synthetic quinolinone derivative, AJ-374, induced apoptosis in HL-60 human leukemia cells through both extrinsic and intrinsic pathways, involving the activation of caspase-8, -9, and -3.[6] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death.[2]

Cell Cycle Arrest: Many quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M.[3][5] This prevents the cells from dividing and propagating. For instance, quinoline-chalcone hybrids were found to arrest the cell cycle at the G2/M phase in both A549 and K562 cells.[3]

Inhibition of Signaling Pathways: Halogenated quinoline derivatives have been shown to inhibit several signaling pathways that are crucial for cancer cell growth and survival. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer.[5] Certain quinoline-chalcone hybrids have been found to exert their anticancer effects by inhibiting this pathway.[3]

  • VEGF Signaling Pathway: This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this pathway can starve the tumor and prevent its growth.[5]

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation in many cancers. Some quinoline-chalcone hybrids have shown potent inhibitory activity against EGFR.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Down-regulation of this pathway has been associated with the cytotoxic activity of some quinolinone derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer effects of halogenated quinoline derivatives.

MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the halogenated quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a few hours, during which viable cells with active mitochondrial reductase convert the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):

  • Cancer cells are treated with the halogenated quinoline derivative at its IC50 concentration for a predetermined time.

  • Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • The stained cells are then analyzed using a flow cytometer.

  • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Proteins:

  • Cancer cells are treated with the halogenated quinoline derivative.

  • After treatment, the cells are lysed to extract total proteins.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target signaling proteins (e.g., Akt, p-Akt, mTOR, cleaved caspase-3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands indicates the expression level of the target proteins.

Visualizing the Mechanisms

To better understand the complex interactions and pathways involved, the following diagrams illustrate the general experimental workflow and the key signaling pathways targeted by halogenated quinoline derivatives.

G cluster_workflow General Experimental Workflow start Synthesized Halogenated Quinoline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) mechanism->cell_cycle signaling Signaling Pathway Analysis (e.g., Western Blot) mechanism->signaling in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end G cluster_pathways Key Signaling Pathways Targeted by Halogenated Quinoline Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction Quinoline Halogenated Quinoline Derivatives PI3K PI3K Quinoline->PI3K Inhibits Ras Ras Quinoline->Ras Inhibits Caspases Caspase Activation Quinoline->Caspases Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Apoptosis Apoptosis Caspases->Apoptosis

References

Benchmarking the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining and comparing published synthesis methods for the key pharmaceutical intermediate, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

This publication provides a detailed comparison of two primary synthetic routes to this compound, a crucial building block in the synthesis of various therapeutic agents. By presenting key performance indicators such as yield, purity, and reaction conditions in a clear, tabular format, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs. Detailed experimental protocols for each method are also provided to ensure reproducibility.

Method 1: Direct Chlorination of a Preformed Quinoline Core

This widely utilized method involves the synthesis of the quinoline ring system first, followed by a direct chlorination step to yield the final product. The synthesis of the precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, is achieved through a thermal cyclization of an enamine intermediate.

Method 2: Multi-step Synthesis via a Cyanophenylamine Precursor

An alternative approach involves a multi-step sequence starting from 4-cyano-3-hydroxyaniline. This pathway proceeds through several intermediates to form the corresponding 4-chloro-7-methoxyquinoline-6-carboxamide. While this method yields the carboxamide, it represents a fundamentally different strategy for constructing the quinoline core. The final carboxamide can be converted to the target methyl ester through standard chemical transformations.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound and its immediate precursor.

ParameterMethod 1: Direct ChlorinationMethod 2: Multi-step Synthesis
Starting Material Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate4-cyano-3-hydroxyaniline
Key Reagents Thionyl chloride or Trichlorophosphate, DMF (cat.)Dimethyl carbonate, Propionic aldehyde, Polyphosphoric acid, Sulfolane, Acetic acid
Reaction Time 1 hour (for chlorination step)Multiple steps with varying reaction times
Overall Yield ~61% (calculated from precursor)Yields reported for each step
Purity 95%[1]Not explicitly stated for final product
Key Advantages High purity of final product, shorter final stepUtilizes different starting materials, offering strategic flexibility
Key Disadvantages Requires synthesis of the quinoline precursorMulti-step process, potentially lower overall yield

Experimental Protocols

Method 1: Direct Chlorination

Step 1: Synthesis of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [2]

A suspension of 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml) is heated to 180-190 °C over 30 minutes. The starting material dissolves at approximately 100 °C, and carbon dioxide evolution begins at around 180 °C. Heating is continued for an additional 30 minutes. As the reaction mixture cools, the product precipitates. At 40 °C, ether is added, and the mixture is stirred for 30 minutes. The solid product is collected by filtration, washed with ether, and dried under vacuum to yield Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (5.56 g, 80% yield).[2]

Step 2: Synthesis of this compound [1]

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (3.00 g, 12.86 mmol) is added to thionyl chloride (30.00 mL). N,N-dimethylformamide (93.99 mg, 1.29 mmol) is then added to the reaction mixture. The solution is heated to an external temperature of 90 °C under a nitrogen atmosphere and refluxed for 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated to dryness. The residue is dissolved in ice water (50 mL) and extracted with ethyl acetate (2 x 20 mL). The aqueous phase is then extracted with dichloromethane (5 x 30 mL). The combined dichloromethane phases are washed with sodium chloride solution (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound (2.60 g, 9.81 mmol) as a mixed solid with a 76.32% yield and 95% purity.[1]

Method 2: Multi-step Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide[3]

Step 1: Synthesis of 4-cyano-3-methoxyaniline

134g of 4-cyano-3-hydroxyaniline is dissolved in 500mL of N,N-dimethylformamide (DMF). To 300g of this mixture, 32g of tetrabutylammonium bromide and 268g of potassium carbonate are added. The reaction is heated to 110°C, and 100g of dimethyl carbonate is slowly added. The reaction proceeds for 8 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. Water (200g) is added, and the product is extracted with 500mL of ethyl acetate. The organic layer is dried and concentrated, and the residue is recrystallized to yield 139g of a pale yellow solid.[3]

Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone

74g of the product from Step 1 is dissolved in ethanol and refluxed. 50g of propionic aldehyde is slowly added, and the reaction continues for 5 hours. The solvent is removed under reduced pressure. To the residue, 100mL of polyphosphoric acid is added, and the mixture is heated to 90°C for 10 hours. After cooling, the mixture is poured into ice water and stirred for 2 hours to precipitate a white solid, which is then filtered, washed, and dried to yield 91g of product.[3]

Step 3: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline

50g of 6-cyano-7-methoxy-4-quinolinone is dissolved in 80mL of sulfolane and refluxed for 5 hours. The unreacted sulfolane is removed under reduced pressure. The residue is poured into ice water and stirred for 1 hour. The resulting white powder is filtered, washed, and dried to yield 52g of product.[3]

Step 4: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

218g of 6-cyano-7-methoxy-4-chloroquinoline is dissolved in an acetic acid solution (1:1500 glacial acetic acid to water by volume). The mixture is heated to 80°C for 24 hours. After cooling, 500mL of ice water is added, and the mixture is stirred overnight to precipitate a large amount of solid. The white solid is filtered, washed, and dried to yield 222g of the final product.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two benchmarked synthetic methods.

Synthesis_Method_1 cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start_1 5-((3-methoxy-4-methoxycarbonylanilino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione precursor Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate start_1->precursor Thermal Cyclization (DOWTHERM A, 180-190°C) final_product This compound precursor->final_product Chlorination (Thionyl Chloride, 90°C)

Caption: Synthetic workflow for Method 1: Direct Chlorination.

Synthesis_Method_2 start_2 4-cyano-3-hydroxyaniline intermediate_1 4-cyano-3-methoxyaniline start_2->intermediate_1 Methylation intermediate_2 6-cyano-7-methoxy-4-quinolinone intermediate_1->intermediate_2 Cyclization intermediate_3 6-cyano-7-methoxy-4-chloroquinoline intermediate_2->intermediate_3 Chlorination final_product_2 4-chloro-7-methoxyquinoline-6-carboxamide intermediate_3->final_product_2 Hydrolysis

Caption: Synthetic workflow for Method 2: Multi-step Synthesis.

References

Validating the mechanism of action of novel compounds derived from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of novel compounds derived from the versatile quinoline scaffold, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. It serves as a resource for validating the mechanism of action of these compounds by offering a comparative overview of their potential biological activities, detailed experimental protocols for their evaluation, and a comparison with established therapeutic alternatives.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties. This compound, in particular, is a key intermediate in the synthesis of multi-kinase inhibitors, most notably Lenvatinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors and other receptor tyrosine kinases.[1][2][3][4] The structural modifications of this core scaffold can lead to the development of novel drug candidates with potentially improved efficacy and reduced side effects.[5]

Derivatives of this quinoline scaffold are anticipated to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary mechanism of action is expected to be the inhibition of various protein kinases.

Data Presentation: Comparative Performance of Quinoline Derivatives and Alternatives

While specific quantitative data for a broad range of novel compounds directly derived from this compound is not extensively available in the public domain, this section presents a comparative summary of the inhibitory activities of Lenvatinib (a direct derivative) and other relevant quinoline-based kinase inhibitors against key oncogenic kinases and cancer cell lines. This data serves as a benchmark for evaluating new chemical entities.

Compound/InhibitorTarget Kinase(s)IC50 (nM) - KinaseCancer Cell LineIC50 (µM) - Cellular
Lenvatinib VEGFR1/2/3, FGFR1/2/3/4, PDGFRα, KIT, RET1.3 (VEGFR2)HUVEC0.026
4 (VEGFR1)
5.2 (VEGFR3)
30 (FGFR1)
46 (PDGFRα)
7 (KIT)
15 (RET)
Cabozantinib c-Met, VEGFR21.3 (c-Met)HCT-116 (Colon)3.403
0.035 (VEGFR2)
Sorafenib VEGFR2, PDGFRβ, BRAF90 (VEGFR2)HepG2 (Liver)4.5
580 (PDGFRβ)
22 (BRAF)
Erlotinib EGFR2 (EGFR)NCI-H358 (Lung)0.05

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of novel compounds derived from this compound, a series of in vitro biochemical and cell-based assays are essential.

Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of ATP. The inhibition of this reaction by the test compound is quantified. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., VEGFR2, FGFR1, PDGFRβ)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound and reference inhibitor (e.g., Lenvatinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96- or 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compound and a reference inhibitor in DMSO.

  • In a multi-well plate, add the test compound dilutions, kinase, and substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ reagent which measures ADP production via a luciferase-based reaction).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HUVEC, HepG2, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound and a vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

These assays determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Apoptosis is executed by a family of proteases called caspases. This assay uses a fluorogenic or colorimetric substrate that is specifically cleaved by an active caspase (e.g., caspase-3/7), releasing a fluorescent or colored molecule.

Materials:

  • Cancer cell lines

  • Test compound

  • Caspase-Glo® 3/7 Assay (Promega) or similar

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and treat them with the test compound.

  • Add the caspase substrate reagent to each well and incubate.

  • Measure the luminescence or absorbance to quantify caspase activity.

Mandatory Visualizations

Signaling Pathway of Multi-Kinase Inhibition

Multi-Kinase_Inhibition_Pathway cluster_receptor Receptor Tyrosine Kinases (RTKs) cluster_cell Cancer Cell RTK VEGFR, FGFR, PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Novel_Compound Novel Quinoline Derivative Novel_Compound->RTK Inhibition Experimental_Workflow Start Novel Quinoline Derivative Biochemical_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Mechanism_Validation Mechanism of Action Validated Biochemical_Assay->Mechanism_Validation Proliferation Cell Proliferation (MTT Assay, IC50) Cell_Based_Assays->Proliferation Apoptosis Apoptosis Induction (Annexin V, Caspase) Cell_Based_Assays->Apoptosis Proliferation->Mechanism_Validation Apoptosis->Mechanism_Validation Compound_Comparison cluster_novel Novel Compounds cluster_alternatives Alternative Kinase Inhibitors Novel_Derivative Novel Derivative from Methyl 4-chloro-7-methoxy quinoline-6-carboxylate Lenvatinib Lenvatinib (VEGFR, FGFR, etc.) Novel_Derivative->Lenvatinib Structural Analogue Cabozantinib Cabozantinib (c-Met, VEGFR2) Novel_Derivative->Cabozantinib Targets Similar Pathways Sorafenib Sorafenib (VEGFR, PDGFR, BRAF) Novel_Derivative->Sorafenib Targets Similar Pathways

References

A Researcher's Guide to Biological Assay Reproducibility with Commercially Sourced Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a comparative overview of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of kinase inhibitors, and its alternatives in the context of biological assay performance and reproducibility.

This compound (CAS: 205448-66-4) is a critical building block in the synthesis of several targeted therapies, most notably Lenvatinib, a multi-targeted tyrosine kinase inhibitor that acts on Vascular Endothelial Growth Factor (VEGF) receptors. The purity and consistency of this precursor from commercial sources can significantly impact the downstream biological activity and, consequently, the reproducibility of experimental results. This guide explores these aspects, offers a comparison with other commercially available VEGF receptor inhibitors, and provides detailed experimental protocols to aid in establishing robust and reproducible assays.

Comparison of Lenvatinib and Alternative VEGF Receptor Tyrosine Kinase Inhibitors

While this compound is a precursor and not typically used directly in biological assays, its quality directly influences the properties of the final active pharmaceutical ingredient, Lenvatinib. Therefore, a comparison of Lenvatinib with other well-established VEGF receptor inhibitors is pertinent for researchers working in this area.

CompoundPrimary Target(s)VEGFR2 IC50 (nM)Commercial Availability
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET4.2 - 9.4High
Sunitinib VEGFR1-3, PDGFRα/β, KIT, FLT3, RET, CSF-1R2 - 80[1][2]High
Sorafenib VEGFR1-3, PDGFRβ, KIT, FLT3, RAF-1, B-RAF90[1][3][4]High
Axitinib VEGFR1-3, PDGFRβ, KIT0.2 - 7.3[5]High

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Factors Influencing Reproducibility of Biological Assays with Commercially Sourced Kinase Inhibitors

The reproducibility of in vitro and in vivo studies using commercially sourced small molecule inhibitors can be affected by several factors. Lot-to-lot variability is a significant concern, as minor differences in purity, isomeric composition, or the presence of trace impurities between manufacturing batches can lead to discrepancies in experimental outcomes.[6][7][8] It is crucial for researchers to be aware of these potential issues and implement rigorous quality control measures.

Key considerations for ensuring reproducibility:

  • Source Qualification: Whenever possible, source compounds from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with information on purity, identity, and any detected impurities.[9]

  • Lot-to-Lot Validation: Before initiating a large-scale study, it is advisable to test new batches of a compound alongside a previously validated lot to ensure comparable activity.

  • Compound Characterization: For critical experiments, consider independent analytical verification of the compound's identity and purity using techniques such as HPLC and mass spectrometry.

  • Standardized Protocols: Adhere to well-defined and standardized experimental protocols to minimize procedural variability.

  • Assay Controls: Consistently use appropriate positive and negative controls in all assays to monitor for performance shifts.

Experimental Protocols

Cell-Based VEGF Receptor Phosphorylation Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against VEGF-induced receptor phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant Human VEGF-A

  • Test compounds (e.g., Lenvatinib, Sunitinib) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Phospho-VEGFR2 antibody

  • Total VEGFR2 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the low-serum medium. Add the diluted compounds to the cells and incubate for 1-2 hours.

  • VEGF Stimulation: Add VEGF-A to the wells to a final concentration of 50 ng/mL and incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well. Incubate on ice for 20 minutes.

  • ELISA or Western Blot: Analyze the cell lysates for phosphorylated and total VEGFR2 levels using a sandwich ELISA or by Western blotting.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of VEGFR2 phosphorylation against the compound concentration.

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of compounds.

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to VEGF pathway inhibition)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental processes, the following diagrams have been generated.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates Survival Survival AKT->Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway and the inhibitory action of Lenvatinib.

Assay_Reproducibility_Workflow Start Start Source_Compound Source Compound from Reputable Supplier Start->Source_Compound CoA_Review Review Certificate of Analysis (CoA) Source_Compound->CoA_Review Lot_Validation New Lot Validation vs. Previous Lot (if applicable) CoA_Review->Lot_Validation Standardized_Protocol Execute Assay using Standardized Protocol Lot_Validation->Standardized_Protocol Data_Analysis Data Analysis with Appropriate Controls Standardized_Protocol->Data_Analysis Compare_Results Compare Results with Historical Data Data_Analysis->Compare_Results Troubleshoot Troubleshoot Deviations Compare_Results->Troubleshoot Inconsistent Proceed Proceed with Study Compare_Results->Proceed Consistent Troubleshoot->Source_Compound End End Proceed->End

Caption: Workflow for enhancing biological assay reproducibility with commercial compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical waste are paramount for ensuring laboratory safety and adhering to regulatory compliance. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a halogenated quinoline derivative, necessitates careful handling throughout its lifecycle, including its ultimate disposal. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, safeguarding both laboratory personnel and the environment.

All chemical waste, including this compound, must be presumed hazardous unless explicitly determined to be non-hazardous by a qualified professional. Improper disposal is not only a breach of regulations but also poses significant safety and environmental risks. Therefore, strict adherence to established hazardous waste management protocols is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, all personnel must be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound and its associated waste should be performed within a certified chemical fume hood to prevent inhalation exposure.

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove any contaminated clothing. Thoroughly wash the affected area with soap and copious amounts of water.

  • Eye Contact: Rinse the eyes for at least 15 minutes with a gentle, steady stream of water, ensuring to hold the eyelids open. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

These classifications underscore the importance of the safety precautions outlined above.

Step-by-Step Disposal Plan

The proper disposal of this compound involves a systematic approach to ensure safety and compliance.

Waste Segregation and Storage
  • Do not mix this compound waste with other chemical waste streams unless their compatibility is definitively known.

  • Crucially, this compound is a halogenated organic compound . It must be segregated from non-halogenated solvent waste[2][3][4]. Mixing halogenated and non-halogenated waste increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[4].

  • Store waste in a designated, clearly labeled, and tightly sealed container. The container must be constructed of a material compatible with the chemical.

  • Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • Ensure all waste containers are in good condition and have a threaded cap that can be securely sealed[2].

Waste Container Labeling

Proper labeling is critical for safe handling and disposal. The label on the waste container must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" and any other constituents of the waste mixture. Do not use abbreviations or chemical formulas[2].

  • The specific hazards associated with the waste (e.g., Irritant, Halogenated Waste).

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the generating researcher or laboratory.

Disposal Procedure
  • Characterize the Waste: All components of the waste mixture must be identified and documented on the hazardous waste tag.

  • Select an Appropriate Container: Choose a container that is compatible with this compound and can be tightly sealed.

  • Transfer the Waste: Conduct all transfers of waste into the disposal container within a chemical fume hood to minimize exposure.

  • Seal and Label: Securely close the container and ensure it is accurately and completely labeled as described above.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Follow their specific procedures for waste pickup requests.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generate This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Is this waste mixed with non-halogenated solvents? C->D E Segregate into 'Halogenated Waste' Container D->E No J Treat entire mixture as 'Halogenated Waste' D->J Yes F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Date E->F G Store in a cool, dry, well-ventilated area F->G H Contact EHS for Waste Pickup G->H I End: Proper Disposal H->I J->F

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a secure research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with indirect venting. A full-face shield should be worn over goggles when there is a risk of splashing.[1]To protect against splashes and chemical vapors that can cause severe eye irritation or burns.[1]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Gloves must be inspected before each use.[1][2]To prevent skin contact, which can cause irritation.[3] Proper glove removal technique (without touching the outer surface) must be followed.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges appropriate for chlorine-containing compounds.[2]To prevent respiratory tract irritation from dust or vapors.
Body Protection A chemical-resistant suit or lab coat. Waterproof aprons and boots impervious to the chemical may be necessary depending on the scale of work.[1]To prevent skin contact and contamination of personal clothing.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Keep the container tightly closed to prevent moisture and air exposure.[3][5]

  • The storage area should be secure and accessible only to authorized personnel.[3][4]

2. Handling and Use:

  • All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid the formation of dust and aerosols.[2][6]

  • Do not breathe dust, vapors, mist, or gas.[2][4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][3]

  • Prevent the spilled material from entering drains or waterways.[3][5]

  • Decontaminate the spill area thoroughly.

4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4]

5. Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • The material should not be allowed to enter drains or the environment.[5]

  • Contaminated packaging should be disposed of as unused product in accordance with local, state, and federal regulations.[2]

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Procedure A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Availability B->C D Retrieve Chemical from Storage C->D E Weigh/Measure Required Amount D->E F Perform Experimental Procedure E->F G Securely Close Container F->G H Decontaminate Work Surfaces G->H I Segregate and Label Waste H->I J Dispose of Waste via Licensed Contractor I->J K Doff PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.